AZ-628
Beschreibung
a multikinase inhibitor; structure in first source
Structure
3D Structure
Eigenschaften
IUPAC Name |
3-(2-cyanopropan-2-yl)-N-[4-methyl-3-[(3-methyl-4-oxoquinazolin-6-yl)amino]phenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N5O2/c1-17-8-9-21(31-25(33)18-6-5-7-19(12-18)27(2,3)15-28)14-24(17)30-20-10-11-23-22(13-20)26(34)32(4)16-29-23/h5-14,16,30H,1-4H3,(H,31,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGBGPEDJXCYQPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)C(C)(C)C#N)NC3=CC4=C(C=C3)N=CN(C4=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70236677 | |
| Record name | AZ-628 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70236677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
878739-06-1 | |
| Record name | AZ-628 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0878739061 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AZ-628 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70236677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 878739-06-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AZ-628 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/560S6B5D79 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
AZ-628: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
AZ-628 is a potent, orally available, and ATP-competitive pan-Raf kinase inhibitor. It demonstrates significant activity against wild-type B-Raf, the oncogenic B-RafV600E mutant, and c-Raf-1. By targeting the core of the RAS-RAF-MEK-ERK signaling cascade, this compound elicits a range of anti-tumor activities, including the induction of cell cycle arrest and apoptosis, particularly in cancer cell lines harboring the B-RafV600E mutation.[1][2][3][4] This document provides an in-depth examination of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Mechanism of Action: Inhibition of the MAPK/ERK Pathway
This compound functions as a potent inhibitor of Raf kinases, which are critical serine/threonine-specific protein kinases in the mitogen-activated protein kinase (MAPK) signaling pathway.[3] This pathway is a central regulator of cellular processes including proliferation, differentiation, and survival. This compound persistently occupies the ATP-binding site of Raf kinases, preventing their activation and downstream signaling.[3]
Its primary targets are the three isoforms of the Raf kinase family:
-
c-Raf-1 (RAF1)
-
B-Raf
-
B-RafV600E mutant
Inhibition of these kinases by this compound prevents the phosphorylation and activation of MEK1/2, which in turn prevents the phosphorylation and activation of ERK1/2.[5] The suppression of ERK phosphorylation is a key indicator of this compound activity.[1][6] This blockade of the MAPK cascade ultimately leads to the inhibition of tumor cell growth and induction of apoptosis.[1][2][4]
Off-Target Kinase Inhibition
While highly selective for Raf kinases, this compound also demonstrates inhibitory activity against a panel of other tyrosine protein kinases.[2] These include:
-
VEGFR2 (Vascular Endothelial Growth Factor Receptor 2)
-
DDR2 (Discoidin Domain Receptor 2)
-
Lyn
-
Flt1 (Fms-related tyrosine kinase 1)
-
FMS (Macrophage colony-stimulating factor receptor)
The inhibition of VEGFR2 suggests that this compound may also possess anti-angiogenic properties.[1][3]
Paradoxical ERK Activation
A phenomenon known as "paradoxical activation" can occur with some RAF inhibitors, where the drug can paradoxically increase ERK signaling in cells with wild-type BRAF. Unlike the type I RAF inhibitor Dabrafenib, this compound, a type II inhibitor, does not induce paradoxical ERK activation.[7] In fact, at higher concentrations (e.g., 800 nM), it has been shown to inhibit ERK phosphorylation even in wild-type BRAF and CRAF co-expressing cells.[7] This characteristic makes this compound a valuable tool for studying RAF signaling and a potential therapeutic agent with a distinct profile from other inhibitors.
Quantitative Data: Inhibitory Potency
The inhibitory activity of this compound has been quantified through in vitro kinase assays, with the half-maximal inhibitory concentration (IC50) values determined for its primary targets.
| Target Kinase | IC50 (nM) | Assay Type |
| c-Raf-1 | 29 | Cell-free assay |
| B-Raf (V600E) | 34 | Cell-free assay |
| B-Raf (wild-type) | 105 | Cell-free assay |
| A375 cells (p-ERK) | 15 | Function assay |
Data sourced from multiple studies.[1][2][3][4][5][6][8]
Cellular Effects and Therapeutic Potential
This compound demonstrates potent anti-tumor activity in preclinical models. In human colon and melanoma cell lines that harbor the activating B-RafV600E mutation, this compound has been shown to:
-
Inhibit cell growth: It suppresses both anchorage-dependent and -independent growth.[1][3][4]
-
Induce cell cycle arrest: It halts the progression of the cell cycle.[1][3][4]
-
Promote apoptosis: It triggers programmed cell death.[1][2][3][4]
Furthermore, this compound has shown efficacy in cells expressing K-RAS mutations, expanding its potential therapeutic applications.[5][9]
Mechanisms of Acquired Resistance
A significant challenge in targeted cancer therapy is the development of acquired resistance. Studies have shown that prolonged exposure to this compound can lead to resistance. One of the primary mechanisms identified is the elevation of CRAF expression .[1][3] This increased CRAF level leads to sustained activation of the downstream ERK1/2 pathway, rendering the cells less sensitive to the inhibitory effects of this compound.[1][3] this compound-resistant clones can be approximately 100-fold more resistant to the drug than the parental cell lines.[1]
Experimental Protocols
Cell Viability / Growth Inhibition Assay
This protocol is designed to determine the effect of this compound on the viability and proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., M14 melanoma)
-
Complete growth medium (e.g., DMEM with 5% FBS)
-
This compound stock solution (dissolved in DMSO)
-
12- or 24-well tissue culture plates
-
4% formaldehyde in PBS
-
Phosphate-Buffered Saline (PBS)
-
Syto60 fluorescent nucleic acid stain (1:5000 solution)
-
Odyssey Infrared Imager or similar fluorescence plate reader
Procedure:
-
Cell Seeding: Seed approximately 0.5-2.5 × 10⁵ cells per well in 12- or 24-well plates in a medium supplemented with 5% FBS.[1]
-
Incubation: Incubate the plates overnight to allow for cell attachment.[1]
-
Drug Treatment: Treat the cells with various concentrations of this compound. Include a vehicle control (DMSO) and an untreated control.
-
Maintenance: Replace the medium and drug every 2 days until the untreated control wells reach confluence.[1]
-
Fixation: Remove the media and fix the cells with 4% formaldehyde in PBS for 20 minutes at room temperature.[1]
-
Washing: Wash the cells twice with PBS.[1]
-
Staining: Stain the cells with a 1:5000 solution of Syto60 fluorescent nucleic acid stain.[1]
-
Quantification: Measure the fluorescent signal intensity at 700 nm using an Odyssey Infrared Imager.[1]
-
Analysis: Perform each experiment in quadruplicate. The results should represent the average of the four values compared to the untreated wells.[1]
Western Blot Analysis for ERK Phosphorylation
This protocol is used to assess the inhibitory effect of this compound on the MAPK pathway by measuring the phosphorylation levels of key proteins like MEK and ERK.
Materials:
-
Cancer cell line of interest (e.g., A375)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-MEK, anti-MEK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Culture cells and treat with varying concentrations of this compound for a specified time (e.g., 75 minutes for A375 cells).[1]
-
Cell Lysis: Lyse the cells on ice using a cell lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Gel Electrophoresis: Separate equal amounts of protein from each sample by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-ERK, total ERK, p-MEK, and total MEK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated protein to total protein.
Visualizations
Signaling Pathway Diagram
Caption: The MAPK signaling pathway and the inhibitory action of this compound on Raf kinases.
Experimental Workflow: Cell Viability Assay
Caption: Workflow for assessing cell viability after treatment with this compound.
Mechanism of Acquired Resistance
Caption: Proposed mechanism of acquired resistance to this compound via CRAF elevation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. AZ 628 | Raf Kinases | Tocris Bioscience [tocris.com]
- 3. apexbt.com [apexbt.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | pan-RAF inhibitor | Probechem Biochemicals [probechem.com]
- 7. Type II RAF inhibitor causes superior ERK pathway suppression compared to type I RAF inhibitor in cells expressing different BRAF mutant types recurrently found in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. xcessbio.com [xcessbio.com]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Pan-Raf Inhibitor AZ-628
For Researchers, Scientists, and Drug Development Professionals
Abstract
AZ-628 is a potent, ATP-competitive pan-Raf inhibitor that has demonstrated significant preclinical activity in various cancer models. By targeting multiple isoforms of the Raf kinase family, including A-Raf, B-Raf, and c-Raf, this compound effectively inhibits the mitogen-activated protein kinase (MAPK) signaling cascade, a critical pathway in cellular proliferation and survival. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of targeting the MAPK pathway.
Introduction
The RAS-RAF-MEK-ERK (MAPK) signaling pathway is one of the most frequently dysregulated pathways in human cancers, with mutations in RAS and RAF genes being common oncogenic drivers.[1] The RAF kinase family, consisting of A-Raf, B-Raf, and c-Raf, represents a key node in this cascade. While inhibitors targeting the frequently mutated B-RafV600E have shown clinical success, the development of resistance, often mediated by other Raf isoforms, highlights the need for pan-Raf inhibitors. This compound is an investigational pan-Raf inhibitor with activity against both wild-type and mutant forms of B-Raf, as well as c-Raf.[2][3] This document details the preclinical profile of this compound, providing a technical foundation for its further investigation.
Mechanism of Action
This compound is a Type II Raf inhibitor that stabilizes the DFG-out (inactive) conformation of the kinase domain.[4][5] This mechanism allows it to bind to and inhibit both monomeric and dimeric forms of Raf kinases.[4] By occupying the ATP-binding pocket, this compound prevents the phosphorylation and activation of MEK1/2, the downstream targets of Raf, thereby leading to the suppression of ERK1/2 phosphorylation and the inhibition of the entire MAPK signaling cascade.[3][6]
Signaling Pathway
The diagram below illustrates the canonical RAS-RAF-MEK-ERK pathway and the point of inhibition by this compound. Upon activation by upstream signals (e.g., growth factors), RAS-GTP recruits and activates RAF kinases at the cell membrane. Activated RAF then phosphorylates and activates MEK, which in turn phosphorylates and activates ERK. Phosphorylated ERK translocates to the nucleus to regulate gene expression, leading to cellular proliferation, survival, and differentiation. This compound acts as a pan-Raf inhibitor, blocking this cascade at the level of RAF.
MAPK/ERK signaling pathway and the inhibitory action of this compound.
Interaction with RAF Dimers and Paradoxical Activation
A key aspect of Raf inhibitor pharmacology is their effect on Raf dimerization. Type I inhibitors can paradoxically activate the MAPK pathway in cells with wild-type B-Raf by promoting the formation of Raf dimers in which one protomer is inhibited while the other is activated. As a Type II inhibitor, this compound also induces dimerization of RAF proteins. However, it is capable of inhibiting both protomers of the dimer, which mitigates paradoxical activation compared to some Type I inhibitors.[2][4] Studies have shown that this compound does not induce paradoxical ERK activation in CRAF-overexpressing cells to the same extent as some other inhibitors.[2] This is attributed to its higher cellular affinity for the catalytically active CRAF within the RAF heterodimer complex.[6]
The diagram below illustrates the proposed mechanism of this compound's interaction with RAF dimers.
This compound interaction with RAF dimers.
Preclinical Data
In Vitro Kinase and Cell Line Activity
This compound demonstrates potent inhibitory activity against key Raf isoforms in cell-free assays. It also exhibits anti-proliferative effects in various cancer cell lines, particularly those harboring B-Raf or RAS mutations.
| Target/Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |
| Kinase Activity | |||
| c-Raf-1 | Cell-free | 0.029 | [2][3] |
| B-Raf (V600E) | Cell-free | 0.034 | [2][3] |
| B-Raf (wild-type) | Cell-free | 0.105 | [2][3] |
| Cell Line Activity | |||
| LB2518-MEL (Melanoma) | Cell Proliferation | 0.0134 | [7] |
| SH-4 (Melanoma) | Cell Proliferation | 0.0182 | [7] |
| SIG-M5 (AML) | Cell Proliferation | 0.0193 | [7] |
| HT-144 (Melanoma) | Cell Proliferation | 0.0214 | [7] |
| OCI-AML2 (AML) | Cell Proliferation | 0.0259 | [7] |
| HepG2 (HCC) | Cell Proliferation | ~10-20 | [8] |
| SNU449 (HCC) | Cell Proliferation | ~10-20 | [8] |
In addition to its primary targets, this compound has been shown to inhibit other tyrosine kinases, including VEGFR2, DDR2, Lyn, Flt1, and FMS, suggesting potential anti-angiogenic properties.[2][3]
In Vivo Efficacy
Preclinical in vivo studies have demonstrated the anti-tumor activity of this compound in xenograft models. In a hepatocellular carcinoma (HCC) model, this compound administered in combination with donafenib resulted in significant tumor growth inhibition.[8][9]
| Tumor Model | Treatment | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |
| HCC Xenograft | This compound + Donafenib | 28 days | Significant reduction in tumor volume and weight (P < 0.0001) | [8][9] |
Note: Specific TGI percentages and detailed pharmacokinetic data for this compound in vivo are not consistently reported in the public domain. The provided data is based on available information.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the evaluation of this compound.
In Vitro Kinase Assay
This protocol describes a general method for assessing the inhibitory activity of this compound against a purified Raf kinase.
Workflow:
Workflow for an in vitro kinase assay.
Materials:
-
Recombinant active Raf kinase (e.g., B-RafV600E)
-
Kinase-inactive MEK1 (substrate)
-
ATP
-
Kinase assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.01% Brij-35)
-
This compound (serially diluted in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit or anti-phospho-MEK antibody for ELISA)
-
96-well plates
Procedure:
-
Add kinase, substrate, and this compound (or DMSO vehicle control) to the wells of a 96-well plate.
-
Incubate for a defined period (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction according to the detection kit manufacturer's instructions.
-
Add the detection reagent and incubate as required.
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
Calculate the percentage of inhibition relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT Assay)
This protocol measures the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Workflow:
Workflow for an MTT cell proliferation assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (serially diluted in culture medium)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well plates
Procedure:
-
Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO).
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Remove the medium and add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of growth inhibition relative to the vehicle control and determine the GI50 value.
Western Blot Analysis of MAPK Pathway
This protocol is used to detect changes in the phosphorylation status of key proteins in the MAPK pathway following treatment with this compound.
Workflow:
Workflow for Western blot analysis.
Materials:
-
Cancer cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-MEK, anti-total-MEK)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Culture cells and treat with various concentrations of this compound for the desired time.
-
Lyse the cells and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.
-
Analyze the band intensities to determine the relative levels of phosphorylated and total proteins.
In Vivo Xenograft Study
This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft model. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Workflow:
Workflow for an in vivo xenograft study.
Materials:
-
Immunodeficient mice (e.g., athymic nude or NOD/SCID)
-
Cancer cell line for implantation
-
Matrigel (optional)
-
This compound
-
Vehicle for formulation (e.g., 0.5% methylcellulose in water)
-
Dosing equipment (e.g., oral gavage needles)
-
Calipers
Procedure:
-
Implant cancer cells subcutaneously into the flank of the mice.
-
Monitor the mice for tumor growth.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Prepare the this compound formulation in the appropriate vehicle.
-
Administer this compound or vehicle to the mice according to the planned dosing schedule (e.g., daily oral gavage).
-
Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
-
Calculate the tumor growth inhibition (TGI) to assess the efficacy of this compound.
Conclusion
This compound is a potent pan-Raf inhibitor with a well-defined mechanism of action on the MAPK signaling pathway. Its ability to inhibit multiple Raf isoforms and its distinct interaction with Raf dimers make it a valuable tool for cancer research and a potential therapeutic candidate. The preclinical data and experimental protocols provided in this guide offer a solid foundation for researchers and drug developers to further explore the utility of this compound in targeting RAF-driven cancers. Further investigation into its in vivo pharmacokinetics and efficacy in a broader range of preclinical models is warranted to fully elucidate its therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. AZ 628 | Raf Kinases | Tocris Bioscience [tocris.com]
- 3. selleckchem.com [selleckchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Inhibitors that stabilize a closed RAF kinase domain conformation induce dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Type II RAF inhibitor causes superior ERK pathway suppression compared to type I RAF inhibitor in cells expressing different BRAF mutant types recurrently found in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug: AZ628 - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 8. This compound sensitizes donafenib in hepatocellular carcinoma by targeting tyrosine kinase pathway and ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
AZ-628: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Analysis of the Pan-Raf Inhibitor Targeting BRAFV600E
AZ-628 is a potent, ATP-competitive pan-Raf inhibitor that has demonstrated significant activity against BRAFV600E-mutant cancers. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols for its evaluation. It is intended for researchers, scientists, and drug development professionals engaged in the study of targeted cancer therapies.
Core Concepts and Mechanism of Action
This compound is a quinazolinone derivative that functions as a pan-Raf inhibitor, targeting multiple kinases in the RAF family, including BRAF, BRAFV600E, and c-Raf-1.[1][2] Its primary mechanism of action involves the inhibition of the constitutively active BRAFV600E mutant protein, a key driver in a significant subset of melanomas and other cancers.[3] By binding to the ATP-binding pocket of the kinase domain, this compound prevents the phosphorylation of downstream targets MEK1/2, thereby inhibiting the activation of the MAPK/ERK signaling pathway.[2][4] This blockade of aberrant signaling leads to cell cycle arrest, induction of apoptosis, and suppression of both anchorage-dependent and -independent growth in BRAFV600E-harboring cell lines.[1][3]
Beyond its effects on the MAPK pathway, this compound has been shown to inhibit other tyrosine protein kinases, including VEGFR2, DDR2, Lyn, Flt1, and FMS, suggesting potential anti-angiogenic properties.[1][2]
A key characteristic of some RAF inhibitors is the phenomenon of "paradoxical activation" of the MAPK pathway in BRAF wild-type cells. This occurs when the inhibitor promotes the dimerization and activation of wild-type RAF isoforms.[5][6] While some studies suggest this compound can induce RAF dimerization, it appears to do so to a lesser extent than some other RAF inhibitors and does not consistently lead to paradoxical ERK activation.[7]
Mechanisms of acquired resistance to this compound have been investigated, with a primary mechanism being the elevated expression of CRAF.[3][8][9] This increase in CRAF levels can bypass the inhibition of BRAF and sustain downstream ERK signaling.[3] Another identified mechanism of resistance involves the loss of the tumor suppressor neurofibromin 1 (NF1), which leads to increased RAS activity and sustained MAPK pathway activation.[10][11][12][13]
Quantitative Data
The following tables summarize the key quantitative data for this compound from various preclinical studies.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) | Assay Conditions | Reference |
| c-Raf-1 (cell-free) | 29 | In vitro kinase assay. | [1][2] |
| BRAFV600E (cell-free) | 34 | Inhibition of human recombinant N-terminus His-tagged BRAF V600E mutant expressed in Sf9 cells coexpressing CDC37 using biotinylated MEK as substrate. Measured after 1 hr in the presence of 10 µM ATP. | [1] |
| BRAF (cell-free) | 105 | In vitro kinase assay. | [1][2] |
| BRAFV600E (cell-free) | 270 | Inhibition of human recombinant N-terminus His-tagged BRAF V600E mutant expressed in Sf9 cells coexpressing CDC37 using biotinylated MEK as substrate. Measured after 1 hr in the presence of 5 mM ATP. | [1] |
Table 2: Cellular Activity of this compound
| Cell Line | Genotype | Assay Type | Endpoint | IC50 (µM) | Reference |
| A375 | BRAFV600E | Functional Assay | Inhibition of ERK phosphorylation | 0.015 | [1] |
| M14 | BRAFV600E | High-throughput cell growth/viability | Cell Viability | ~0.1 | [1] |
| M14-AR | BRAFV600E (AZ628-resistant) | High-throughput cell growth/viability | Cell Viability | ~10 | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
In Vitro RAF Kinase Assay
This protocol is adapted from methodologies used to determine the direct inhibitory effect of this compound on RAF kinase activity.
Materials:
-
Recombinant active BRAFV600E or other RAF kinase
-
Kinase-inactive MEK1 (substrate)
-
This compound
-
Kinase Assay Buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 0.01% Triton X-100, 2 mM DTT)
-
ATP
-
96-well plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay or anti-phospho-MEK antibody for ELISA)
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, add the diluted this compound and the recombinant RAF kinase in kinase assay buffer.
-
Incubate at room temperature for a defined period (e.g., 20-60 minutes) to allow for inhibitor binding.
-
Add kinase-inactive MEK1 substrate to the wells.
-
Initiate the kinase reaction by adding a specific concentration of ATP (e.g., 10 µM or a concentration close to the Km for ATP).
-
Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and quantify the amount of phosphorylated MEK1 or the amount of ADP produced using a suitable detection method and a plate reader.
-
Calculate the percentage of kinase inhibition relative to a DMSO vehicle control and determine the IC50 value.
Cell Viability Assay (Syto60 Staining)
This protocol, based on the methods described by Montagut et al. (2008), assesses the effect of this compound on cell proliferation and viability.[3]
Materials:
-
BRAFV600E mutant cell lines (e.g., M14)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
4% formaldehyde in PBS
-
PBS
-
Syto60 fluorescent nucleic acid stain (1:5000 solution)
-
12- or 24-well plates
-
Odyssey Infrared Imager or similar fluorescence plate reader
Procedure:
-
Seed approximately 0.5-2.5 × 105 cells per well in 12- or 24-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound. Include a vehicle-only (DMSO) control.
-
Replace the medium and drug every 2 days.
-
Incubate until the untreated control wells reach confluence.
-
Remove the media and fix the cells with 4% formaldehyde in PBS for 20 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Stain the cells with a 1:5000 solution of Syto60 for a suitable time.
-
Wash the cells twice with PBS.
-
Quantify the fluorescent signal intensity at 700 nm using an Odyssey Infrared Imager.
-
Calculate cell viability as a percentage of the untreated control.
Western Blot Analysis
This protocol is a general procedure for analyzing the phosphorylation status of key proteins in the MAPK pathway following this compound treatment.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-total ERK, anti-p-MEK, anti-total MEK, anti-BRAF, anti-CRAF, anti-actin or -tubulin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Seed cells and treat with this compound for the desired time.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Cell Cycle Analysis
This is a general protocol for analyzing the effect of this compound on the cell cycle distribution using propidium iodide (PI) staining and flow cytometry.
Materials:
-
Cells treated with this compound
-
PBS
-
70% cold ethanol
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest cells (including both adherent and floating cells) after this compound treatment.
-
Wash the cells with PBS and centrifuge.
-
Resuspend the cell pellet and fix by adding cold 70% ethanol dropwise while vortexing.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution by flow cytometry.
Apoptosis Assay (Annexin V/PI Staining)
This protocol details a common method to quantify apoptosis induced by this compound using Annexin V and propidium iodide (PI) staining followed by flow cytometry.
Materials:
-
Cells treated with this compound
-
Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit (containing Annexin V, PI, and binding buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Harvest cells (including both adherent and floating cells) after this compound treatment.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of ~1 x 106 cells/mL.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
In Vivo Xenograft Study
This is a generalized protocol for evaluating the in vivo efficacy of this compound in a tumor xenograft model. Specific details may vary based on the cell line and animal model used.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
BRAFV600E mutant cancer cells (e.g., A375, M14)
-
Matrigel (optional)
-
This compound formulation for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 106 cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm3).
-
Randomize the mice into treatment and control groups.
-
Administer this compound (at a predetermined dose and schedule, e.g., daily oral gavage) to the treatment group and the vehicle to the control group.
-
Measure tumor dimensions with calipers at regular intervals (e.g., 2-3 times per week).
-
Calculate tumor volume using the formula: (Length x Width2) / 2.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, western blotting, immunohistochemistry).
Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows related to this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Elevated CRAF as a potential mechanism of acquired resistance to BRAF inhibition in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. RAF inhibitors prime wild-type RAF to activate the MAPK pathway and enhance growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (PDF) RAF inhibitors prime wild-type RAF to activate the MAPK pathway and enhance growth (2010) | Georgia Hatzivassiliou | 1624 Citations [scispace.com]
- 7. Type II RAF inhibitor causes superior ERK pathway suppression compared to type I RAF inhibitor in cells expressing different BRAF mutant types recurrently found in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. dash.harvard.edu [dash.harvard.edu]
- 10. A genome-scale RNA interference screen implicates NF1 loss in resistance to RAF inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. A genome-scale RNA interference screen implicates NF1 loss in resistance to RAF inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
AZ-628 MAPK Pathway Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ-628 is a potent and selective, ATP-competitive pan-Raf inhibitor that has been instrumental in the study of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1][2] This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many human cancers.[3][4] this compound targets the RAF kinases (A-RAF, B-RAF, and C-RAF), which are key upstream regulators of the MAPK cascade.[5] Of particular interest is its activity against the oncogenic B-RAFV600E mutation, which is prevalent in melanoma and other malignancies.[6][7] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols, and a discussion of resistance mechanisms.
Data Presentation
Inhibitory Activity of this compound
The inhibitory potency of this compound has been characterized through various in vitro assays. The half-maximal inhibitory concentration (IC50) values against key RAF kinases are summarized below.
| Target Kinase | IC50 (nM) | Assay Type | Reference |
| B-RAF | 105 | Cell-free assay | [2][8] |
| B-RAFV600E | 34 | Cell-free assay | [2][8] |
| c-RAF-1 (CRAF) | 29 | Cell-free assay | [2][8] |
This compound also demonstrates inhibitory activity against other kinases, suggesting a broader target profile that may contribute to its overall cellular effects.[2][8]
| Off-Target Kinases | Effect | Reference |
| VEGFR2 | Inhibition | [2][8] |
| DDR2 | Inhibition | [8] |
| Lyn | Inhibition | [2][8] |
| Flt1 | Inhibition | [2][8] |
| FMS | Inhibition | [8] |
Cellular Activity of this compound
The anti-proliferative effects of this compound have been evaluated in various cancer cell lines, particularly those harboring the B-RAFV600E mutation.
| Cell Line | Mutation Status | IC50 (µM) | Assay Type | Reference | | :--- | :--- | :--- | :--- | | A375 (Melanoma) | B-RAFV600E | 0.015 | ERK phosphorylation |[8] | | M14 (Melanoma) | B-RAFV600E | ~0.1 | Cell viability |[6] | | M14 (AZ628-Resistant) | B-RAFV600E | ~10 | Cell viability |[6] | | MCF7 (Breast Cancer) | Wild-type B-RAF | Not specified | Cell proliferation |[9] |
Signaling Pathway and Mechanism of Action
This compound exerts its effects by directly inhibiting the kinase activity of RAF proteins. This prevents the phosphorylation and activation of the downstream kinases MEK1 and MEK2, which in turn blocks the phosphorylation and activation of ERK1 and ERK2. The inhibition of this cascade leads to the modulation of gene expression, ultimately resulting in cell cycle arrest and apoptosis in sensitive cancer cells.[3][4][8]
Figure 1: Simplified MAPK signaling pathway illustrating the inhibitory action of this compound on RAF kinases.
A key mechanism of acquired resistance to this compound is the upregulation of C-RAF (CRAF) protein levels.[6][10] In B-RAFV600E mutant cells, initial sensitivity to this compound is driven by the inhibition of the oncogenic B-RAF. However, upon prolonged exposure, some cells adapt by increasing the expression of C-RAF. This elevated C-RAF can then take over the signaling to MEK, bypassing the inhibited B-RAF and reactivating the downstream pathway, leading to sustained cell proliferation and survival.[6]
Experimental Protocols
In Vitro Kinase Assay (General Protocol)
This protocol provides a framework for assessing the inhibitory activity of this compound against RAF kinases in a cell-free system. Specific conditions may need to be optimized for the particular kinase and detection method used.
Materials:
-
Recombinant human B-RAF, B-RAFV600E, or C-RAF-1 enzyme
-
MEK1 (inactive) as a substrate
-
Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM β-glycerophosphate, 0.1 mM Na₃VO₄, 2 mM DTT)
-
ATP
-
This compound (dissolved in DMSO)
-
96-well plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega; or [γ-³²P]ATP for radiometric assay)
-
Plate reader (luminescence or scintillation counter)
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Further dilute in Kinase Assay Buffer to the desired final concentrations.
-
In a 96-well plate, add the kinase, substrate (MEK1), and diluted this compound or DMSO (vehicle control).
-
Initiate the kinase reaction by adding ATP to a final concentration at or near the Km for the specific RAF isoform.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction according to the detection kit manufacturer's instructions (e.g., by adding a stop solution containing EDTA).
-
Add the detection reagent and incubate as required.
-
Measure the signal (luminescence or radioactivity) using a plate reader.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Cell Viability Assay (MTT/MTS Assay)
This protocol is used to determine the effect of this compound on the proliferation and viability of cancer cell lines.
Materials:
-
A375 or M14 melanoma cells
-
Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin/streptomycin)
-
This compound (dissolved in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound or DMSO (vehicle control).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Add MTT or MTS reagent to each well and incubate for 2-4 hours at 37°C.
-
If using MTT, add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.
Materials:
-
M14 melanoma cells
-
Complete growth medium
-
This compound (dissolved in DMSO)
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed M14 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or DMSO for 24-48 hours.
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour of staining. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in different phases of the cell cycle after this compound treatment.
Materials:
-
Melanoma cell lines (e.g., A375, M14)
-
Complete growth medium
-
This compound (dissolved in DMSO)
-
6-well cell culture plates
-
Cold 70% ethanol
-
Propidium Iodide (PI)/RNase A staining solution
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound or DMSO for 24 hours.
-
Harvest the cells, wash with PBS, and resuspend the cell pellet.
-
Fix the cells by adding cold 70% ethanol dropwise while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI/RNase A staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content by flow cytometry. The data can be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting for p-ERK
This protocol is for detecting the phosphorylation status of ERK, a key downstream effector of the MAPK pathway, following this compound treatment.
Materials:
-
A375 or M14 cells
-
Complete growth medium
-
This compound (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-ERK1/2 (p-ERK), anti-total-ERK1/2 (t-ERK)
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells and treat with this compound for the desired time (e.g., 1-2 hours).
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total ERK to confirm equal protein loading.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating a novel kinase inhibitor like this compound.
Figure 2: A logical workflow for the preclinical evaluation of a kinase inhibitor such as this compound.
Conclusion
This compound is a valuable research tool for dissecting the MAPK signaling pathway and for studying the effects of RAF inhibition in cancer. Its well-characterized inhibitory profile and the availability of established experimental protocols make it a cornerstone compound for both basic and translational research in this field. Understanding its mechanism of action, cellular effects, and the mechanisms of resistance is crucial for the development of more effective targeted therapies for cancers driven by aberrant RAF signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. AZ 628 | Raf Kinases | Tocris Bioscience [tocris.com]
- 3. Targeting the Mitogen-Activated Protein Kinase RAS-RAF Signaling Pathway in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 5. stemcell.com [stemcell.com]
- 6. Elevated CRAF as a potential mechanism of acquired resistance to BRAF inhibition in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iris.univr.it [iris.univr.it]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Mechanisms of resistance to RAF inhibitors in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
AZ-628: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of AZ-628, a potent pan-Raf kinase inhibitor. The information is curated for researchers and professionals in the field of drug development and oncology.
Chemical Structure and Physicochemical Properties
This compound is a benzamide derivative with the systematic IUPAC name 3-(2-cyanopropan-2-yl)-N-[4-methyl-3-[(3-methyl-4-oxoquinazolin-6-yl)amino]phenyl]benzamide[1]. Its chemical structure is characterized by a quinazoline core linked to a substituted phenyl ring and a benzamide moiety.
Table 1: Chemical Identifiers and Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 3-(2-cyanopropan-2-yl)-N-[4-methyl-3-[(3-methyl-4-oxoquinazolin-6-yl)amino]phenyl]benzamide | [1] |
| Chemical Formula | C27H25N5O2 | [1] |
| Molecular Weight | 451.52 g/mol | [1][2] |
| CAS Number | 878739-06-1 | [1][2] |
| SMILES | CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)C(C)(C)C#N)NC3=CC4=C(C=C3)N=CN(C4=O)C | [3] |
| Appearance | Solid powder | [2] |
| Purity | >99% by HPLC | [2] |
| Solubility | Soluble in DMSO | [2] |
| Storage | Room temperature for months, or -20°C for 3 years | [2] |
Pharmacological Properties and Mechanism of Action
This compound is a potent and selective, orally available inhibitor of Raf kinases, key components of the mitogen-activated protein kinase (MAPK) signaling pathway. This pathway is frequently dysregulated in human cancers, making it a critical target for therapeutic intervention.
Kinase Inhibitory Activity
This compound exhibits potent inhibitory activity against multiple Raf kinase isoforms, including wild-type B-Raf, the oncogenic B-RafV600E mutant, and c-Raf-1. It also shows activity against other tyrosine kinases, suggesting a broader spectrum of action.
Table 2: In Vitro Kinase Inhibitory Activity of this compound (IC50 values)
| Target Kinase | IC50 (nM) | Reference |
| c-Raf-1 | 29 | [2][3][4] |
| B-RafV600E | 34 | [2][3][4] |
| B-Raf (wild-type) | 105 | [2][3][4] |
| VEGFR2 | Inhibits | [4] |
| DDR2 | Inhibits | [4] |
| Lyn | Inhibits | [4] |
| Flt1 | Inhibits | [4] |
| FMS | Inhibits | [4] |
Mechanism of Action
This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of Raf kinases and preventing their activation. This leads to the downstream inhibition of MEK and ERK phosphorylation, thereby blocking the signal transduction cascade that promotes cell proliferation and survival. In cancer cells harboring the B-RafV600E mutation, this compound effectively suppresses the constitutively active MAPK pathway, leading to cell cycle arrest and apoptosis[4][5].
Cellular Effects
This compound has been shown to exert potent anti-proliferative and pro-apoptotic effects in various cancer cell lines, particularly those with B-Raf or KRAS mutations.
Cell Cycle Arrest and Apoptosis
By inhibiting the MAPK pathway, this compound induces cell cycle arrest, preventing cancer cells from progressing through the cell division cycle. Furthermore, the sustained inhibition of survival signals triggers programmed cell death, or apoptosis, in susceptible cancer cells[4][5].
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to characterize the activity of this compound.
In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against specific kinases.
Materials:
-
Recombinant kinase (e.g., B-Raf, c-Raf)
-
Kinase substrate (e.g., MEK1)
-
ATP (radiolabeled or non-radiolabeled)
-
This compound (serially diluted)
-
Kinase reaction buffer
-
Detection reagent (e.g., for luminescence or radioactivity)
-
Microplate reader
Protocol:
-
Prepare serial dilutions of this compound in DMSO.
-
In a microplate, add the kinase, substrate, and this compound (or DMSO as a vehicle control) to the kinase reaction buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent.
-
Measure the signal (e.g., luminescence, radioactivity) using a microplate reader.
-
Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of this compound on the viability and proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., A375 melanoma cells with B-RafV600E mutation)
-
Cell culture medium and supplements
-
This compound (serially diluted)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a specialized reagent)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound (or DMSO as a vehicle control) and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the this compound concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Western Blot Analysis
Objective: To determine the effect of this compound on the phosphorylation status of key proteins in the MAPK signaling pathway (e.g., MEK, ERK).
Materials:
-
Cancer cell line of interest
-
This compound
-
Lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffers
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-MEK, anti-MEK, anti-p-ERK, anti-ERK, anti-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat cells with various concentrations of this compound for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Analyze the band intensities to determine the relative levels of phosphorylated and total proteins.
Conclusion
This compound is a well-characterized pan-Raf inhibitor with significant potential for cancer therapy, particularly in tumors driven by mutations in the MAPK pathway. This guide provides a foundational understanding of its chemical and pharmacological properties, along with detailed experimental protocols to facilitate further research and development. The provided diagrams and tables offer a clear and concise summary of the key information for easy reference.
References
AZ-628: A Technical Guide to a Pan-Raf Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ-628 is a potent, orally available, ATP-competitive pan-Raf kinase inhibitor. It has demonstrated significant activity against wild-type B-Raf, the oncogenic B-RafV600E mutant, and c-Raf.[1][2][3] This inhibitor has been a valuable research tool for elucidating the role of the Raf signaling pathway in cancer and for investigating mechanisms of resistance to targeted therapies. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, with a focus on quantitative data and detailed experimental methodologies.
Discovery and Synthesis
The chemical synthesis of this compound is described in patent literature covering quinazolinone derivatives as B-Raf inhibitors. The core structure is a quinazolinone moiety, which serves as a scaffold for targeting the ATP-binding pocket of Raf kinases. While the full, detailed synthesis protocol from the primary discovery publication is not publicly available, the general scheme can be inferred from patent US20090118261A1. The synthesis involves the construction of the quinazolinone core followed by the addition of side chains that contribute to the compound's potency and selectivity.
Mechanism of Action
This compound exerts its anti-cancer effects by inhibiting the kinase activity of the Raf proteins, which are key components of the MAPK/ERK signaling pathway. This pathway is frequently dysregulated in human cancers, often through mutations in the BRAF or RAS genes. By blocking Raf, this compound prevents the phosphorylation and activation of downstream targets MEK1/2 and subsequently ERK1/2, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells with activating B-Raf mutations.[4]
Signaling Pathway
The following diagram illustrates the canonical RAS/RAF/MEK/ERK signaling pathway and the point of inhibition by this compound.
Quantitative Data
The inhibitory activity of this compound has been characterized in various in vitro assays. The following tables summarize the key quantitative data available for this compound.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) | Assay Type | Reference(s) |
| c-Raf-1 | 29 | Cell-free | [1][4] |
| B-RafV600E | 34 | Cell-free | [1][4] |
| B-Raf (wild-type) | 105 | Cell-free | [1][4] |
| VEGFR2 | Inhibits | Cell-free | [4] |
| DDR2 | Inhibits | Cell-free | [4] |
| Lyn | Inhibits | Cell-free | [4] |
| Flt1 | Inhibits | Cell-free | [4] |
| FMS | Inhibits | Cell-free | [4] |
Table 2: Cellular Activity of this compound
| Cell Line | Genotype | IC50 (µM) | Assay Type | Reference(s) |
| M14 (parental) | B-RafV600E | ~0.1 | Cell Viability | [4] |
| M14 (AZ628-resistant) | B-RafV600E, elevated c-Raf | ~10 | Cell Viability | [4] |
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are crucial for the replication and extension of these findings. While the complete, verbatim protocols from the original discovery publications are not publicly accessible, this section outlines the general methodologies based on available information and standard laboratory practices.
In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified Raf kinases.
General Protocol:
-
Enzyme and Substrate Preparation: Recombinant human Raf kinases (c-Raf, B-Raf, B-RafV600E) and a suitable substrate (e.g., inactive MEK1) are prepared in a kinase reaction buffer.
-
Compound Dilution: this compound is serially diluted in DMSO to generate a range of concentrations.
-
Kinase Reaction: The kinase, substrate, and ATP are incubated with varying concentrations of this compound in a microplate. The reaction is typically initiated by the addition of ATP.
-
Detection: The phosphorylation of the substrate is quantified. This can be achieved through various methods, such as radioisotope incorporation (32P-ATP or 33P-ATP), ELISA with a phospho-specific antibody, or using coupled-enzyme systems that measure ADP production as a luminescent or fluorescent signal.
-
Data Analysis: The percentage of kinase activity inhibition is calculated for each this compound concentration relative to a DMSO control. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Cell Viability Assay
Objective: To assess the effect of this compound on the proliferation and viability of cancer cell lines.
General Protocol:
-
Cell Seeding: Cancer cells (e.g., melanoma cell lines with B-RafV600E mutation) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound or a vehicle control (DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a metabolic assay such as MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or a reagent that measures ATP content (e.g., CellTiter-Glo®).
-
Data Analysis: The absorbance or luminescence signal is read using a plate reader. The percentage of viable cells is calculated relative to the vehicle-treated control, and the IC50 value is determined.
Western Blot Analysis
Objective: To evaluate the effect of this compound on the phosphorylation of downstream targets in the MAPK pathway.
General Protocol:
-
Cell Treatment and Lysis: Cells are treated with this compound for a specified time. Following treatment, cells are washed and lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated and total forms of ERK, MEK, and other proteins of interest.
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: The band intensities are quantified to determine the relative levels of protein phosphorylation.
In Vivo Xenograft Studies
Objective: To assess the anti-tumor efficacy of this compound in animal models.
General Protocol:
-
Cell Implantation: Human cancer cells (e.g., melanoma or hepatocellular carcinoma cells) are subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. The mice are then randomized into treatment and control groups.
-
Drug Administration: this compound is administered to the treatment group, typically via oral gavage, at a specified dose and schedule. The control group receives a vehicle.
-
Tumor Measurement: Tumor volume is measured periodically using calipers.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumors are then excised and weighed.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes or weights in the treated group to the control group.
Preclinical Efficacy
This compound has demonstrated anti-tumor activity in various preclinical models. In a study on hepatocellular carcinoma (HCC), this compound was shown to synergize with the multi-kinase inhibitor donafenib to inhibit tumor growth in a xenograft model using SNU449 cells.[5] Another study showed that this compound effectively suppressed the growth of meningioma in both organoid and in vivo xenograft models.[6]
Experimental Workflow for In Vivo Efficacy Studies
The following diagram outlines a typical workflow for evaluating the in vivo efficacy of this compound.
Resistance Mechanisms
A significant area of research involving this compound has been the investigation of acquired resistance mechanisms. Studies have shown that prolonged exposure of B-RafV600E mutant melanoma cells to this compound can lead to the development of resistance. One of the key mechanisms identified is the upregulation of c-Raf, which allows the cancer cells to bypass the inhibition of B-Raf and maintain signaling through the MAPK pathway. This finding has important implications for the development of next-generation Raf inhibitors and combination therapies.
Conclusion
This compound is a well-characterized pan-Raf inhibitor that has been instrumental in advancing our understanding of the MAPK signaling pathway in cancer. Its potent and selective activity against Raf kinases has made it a valuable tool for preclinical research. The quantitative data and experimental methodologies outlined in this guide provide a foundation for researchers and drug development professionals working in the field of targeted cancer therapy. Further investigation into the in vivo pharmacokinetics and exploration of combination strategies will continue to define the therapeutic potential of targeting the Raf signaling axis.
References
- 1. Selective Raf inhibition in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound sensitizes donafenib in hepatocellular carcinoma by targeting tyrosine kinase pathway and ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. This compound sensitizes donafenib in hepatocellular carcinoma by targeting tyrosine kinase pathway and ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Unveiling the Off-Target Landscape of AZ-628: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AZ-628 is a potent, ATP-competitive inhibitor of the RAF kinase family, with significant activity against BRAF, BRAFV600E, and c-RAF. While its on-target effects on the MAPK pathway are well-documented, a thorough understanding of its off-target activities is crucial for a comprehensive assessment of its therapeutic potential and safety profile. This technical guide provides an in-depth analysis of the off-target effects of this compound, presenting quantitative data from kinase profiling, detailing relevant experimental protocols, and visualizing key signaling pathways and workflows. This document is intended to serve as a valuable resource for researchers and drug development professionals working with or interested in RAF inhibitors.
Introduction
This compound is a small molecule inhibitor targeting the RAF family of serine/threonine kinases, key components of the mitogen-activated protein kinase (MAPK) signaling cascade.[1][2] Dysregulation of this pathway is a hallmark of many human cancers, making RAF kinases attractive therapeutic targets. This compound has demonstrated potent inhibition of wild-type B-RAF, the oncogenic BRAFV600E mutant, and c-RAF (RAF1).[2][3] However, like many kinase inhibitors, this compound exhibits a degree of promiscuity, interacting with unintended protein kinases. These off-target effects can lead to unforeseen biological consequences, including toxicity and paradoxical pathway activation. A comprehensive characterization of these off-target interactions is therefore essential for rational drug design and clinical development.
Quantitative Off-Target Profile of this compound
The selectivity of this compound has been assessed against a broad panel of kinases. The following tables summarize the available quantitative data on its on-target and off-target activities.
Table 1: On-Target Activity of this compound against RAF Kinases
| Target | IC50 (nM) | Assay Type | Reference(s) |
| c-RAF (RAF1) | 29 | Cell-free | [2][3] |
| B-RAFV600E | 34 | Cell-free | [2][3] |
| B-RAF (wild-type) | 105 | Cell-free | [2][3] |
Table 2: Off-Target Kinase Activity of this compound
| Off-Target Kinase | Percent of Control (%) @ 10 µM | Assay Type | Reference(s) |
| VEGFR2 | Mentioned as inhibited, specific % not available | Biochemical | [3] |
| DDR2 | Mentioned as inhibited, specific % not available | Biochemical | [3] |
| Lyn | Mentioned as inhibited, specific % not available | Biochemical | [3] |
| Flt1 | Mentioned as inhibited, specific % not available | Biochemical | [3] |
| Fms | Mentioned as inhibited, specific % not available | Biochemical | [3] |
Further analysis of the complete KINOMEscan dataset is recommended for a comprehensive understanding of the off-target profile.
Key Off-Target Effect: Paradoxical MAPK Pathway Activation
A significant off-target effect of many RAF inhibitors, including this compound, is the paradoxical activation of the MAPK pathway in cells with wild-type BRAF and active upstream signaling (e.g., RAS mutations). This phenomenon is driven by the inhibitor-mediated transactivation of RAF dimers.
Mechanism of Paradoxical Activation
In cells with wild-type BRAF, RAF kinases can form homodimers (e.g., c-RAF/c-RAF) and heterodimers (e.g., BRAF/c-RAF). When a RAF inhibitor like this compound binds to one protomer in the dimer, it inhibits its catalytic activity. However, this binding can induce a conformational change in the unbound protomer, leading to its transactivation.[4] This results in an overall increase in MEK and ERK phosphorylation, paradoxically activating the pathway that the inhibitor is designed to block. This effect is dependent on the presence of active RAS, which promotes RAF dimerization.[4]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the off-target effects of this compound.
In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay measures the binding of an inhibitor to a kinase by detecting the displacement of a fluorescently labeled tracer.
Protocol:
-
Reagent Preparation:
-
Prepare a 3X stock solution of this compound in the appropriate assay buffer.
-
Prepare a 3X mixture of the target kinase and a europium-labeled anti-tag antibody in assay buffer.
-
Prepare a 3X stock solution of the Alexa Fluor™ 647-labeled kinase tracer in assay buffer.
-
-
Assay Assembly (in a 384-well plate):
-
Add 5 µL of the 3X this compound solution to each well.
-
Add 5 µL of the 3X kinase/antibody mixture to each well.
-
Add 5 µL of the 3X tracer solution to each well.
-
-
Incubation:
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET-compatible plate reader with an excitation wavelength of 340 nm and emission wavelengths of 615 nm (Europium) and 665 nm (Alexa Fluor™ 647).
-
-
Data Analysis:
Cellular ERK Phosphorylation Assay (Western Blot)
This assay measures the level of phosphorylated ERK (p-ERK) in cells treated with this compound to assess its impact on the MAPK pathway.
Protocol:
-
Cell Culture and Treatment:
-
Seed cells (e.g., a cell line with wild-type BRAF and a RAS mutation) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a dose-response range of this compound for a specified time (e.g., 2 hours).
-
-
Protein Lysate Preparation:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK1/2) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Signal Detection and Analysis:
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the effect of this compound on cell viability by measuring the metabolic activity of the cells.
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound for a specified duration (e.g., 72 hours).
-
-
MTT Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.
-
-
Solubilization:
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Incubate the plate overnight at 37°C or shake for 15 minutes at room temperature to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 or IC50 value.[9][10][11][12]
-
Conclusion
This technical guide has provided a detailed overview of the off-target effects of the RAF inhibitor this compound. The quantitative data from kinase profiling reveals a broader spectrum of activity beyond the primary RAF targets. A critical off-target effect, the paradoxical activation of the MAPK pathway, has been mechanistically detailed and visualized. Furthermore, comprehensive protocols for key in vitro and cellular assays have been provided to enable researchers to rigorously evaluate the on- and off-target activities of this compound and other kinase inhibitors. A thorough understanding of this off-target landscape is paramount for the continued development of safe and effective targeted cancer therapies. Further investigation into the specific functional consequences of the identified off-target interactions is warranted to fully elucidate the complete pharmacological profile of this compound.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. RAF inhibitors transactivate RAF dimers and ERK signaling in cells with wild-type BRAF - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. LanthaScreen® Eu Kinase Binding Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. broadpharm.com [broadpharm.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
AZ-628 Kinase Selectivity Profile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AZ-628 is a potent, ATP-competitive inhibitor primarily targeting the RAF family of serine/threonine kinases, which are critical components of the RAS-RAF-MEK-ERK signaling pathway. Dysregulation of this pathway is a key driver in a significant portion of human cancers, making inhibitors like this compound valuable tools for research and potential therapeutic development. This document provides a comprehensive technical overview of the kinase selectivity profile of this compound, detailing its inhibitory activity against primary targets and other kinases. It includes structured data from biochemical assays, detailed experimental protocols for both biochemical and cell-based assays, and visualizations of the relevant signaling pathway and experimental workflows.
Kinase Selectivity Profile
This compound demonstrates high affinity for RAF kinases, with nanomolar potency against B-Raf, the oncogenic B-RafV600E mutant, and c-Raf-1. While its primary targets are within the RAF family, it has been shown to inhibit other tyrosine protein kinases, though generally at lower potencies. A summary of the available quantitative inhibition data is presented below.
| Kinase Target | IC50 (nM) | Assay Type | Reference |
| c-Raf-1 | 29 | In vitro kinase assay | [1] |
| B-RafV600E | 34 | In vitro kinase assay | [1] |
| B-Raf (wild-type) | 105 | In vitro kinase assay | [1] |
| VEGFR2 | Mentioned as inhibited | Not specified | [1] |
| DDR2 | Mentioned as inhibited | Not specified | [1] |
| Lyn | Mentioned as inhibited | Not specified | [1] |
| Flt1 | Mentioned as inhibited | Not specified | [1] |
| FMS | Mentioned as inhibited | Not specified | [1] |
Note: One study noted that this compound displays selectivity for RAF kinases over a panel of 150 other kinases, though the complete dataset was not provided.
Signaling Pathway
This compound exerts its effects by inhibiting the RAF kinases, which are central to the RAS-RAF-MEK-ERK pathway. This pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[2]
References
AZ-628: A Technical Guide to Its Role in Apoptosis and Cell Cycle Arrest
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ-628 is a potent, ATP-competitive, quinazolinone-based pan-Raf kinase inhibitor.[1] It has garnered significant interest in oncology research due to its targeted action against key drivers of the mitogen-activated protein kinase (MAPK) signaling pathway, which is frequently dysregulated in a variety of human cancers.[2][3] This inhibitor demonstrates high affinity for wild-type B-Raf, the oncogenic B-RafV600E mutant, and c-Raf-1.[1][4][5][6] Its mechanism of action culminates in two critical anti-tumor outcomes: the induction of programmed cell death (apoptosis) and the halting of cellular proliferation (cell cycle arrest). This guide provides an in-depth technical overview of the molecular mechanisms, signaling pathways, and experimental validation of this compound's effects on these fundamental cellular processes.
Core Mechanism of Action: Targeting the RAF/MEK/ERK Pathway
This compound functions by inhibiting the kinase activity of RAF proteins, which are central components of the MAPK/ERK signaling cascade.[5][7] In healthy cells, this pathway transduces extracellular signals to the nucleus, regulating processes like cell growth, differentiation, and survival. In many cancers, mutations in genes like BRAF (e.g., V600E) lead to constitutive activation of this pathway, promoting uncontrolled cell division.[2][8]
By inhibiting RAF kinases, this compound prevents the phosphorylation and activation of downstream kinases MEK1 and MEK2.[3][5] This, in turn, blocks the activation of ERK1 and ERK2, the final kinases in the cascade.[2][4] The suppression of ERK signaling is the lynchpin of this compound's therapeutic effect, leading to the modulation of various nuclear and cytoplasmic targets that govern cell fate.[3] Beyond the MAPK pathway, this compound also shows inhibitory activity against several receptor tyrosine kinases, including VEGFR2, Flt1, and FMS, suggesting potential anti-angiogenic properties.[4][5][6]
Quantitative Data: Inhibitory Profile and Cellular Effects
The efficacy of this compound has been quantified across various in vitro assays, demonstrating its potency and selectivity.
Table 1: In Vitro Kinase Inhibition Profile of this compound
| Target Kinase | IC50 Value (nM) | Assay Type |
| c-Raf-1 | 29 | Cell-free |
| B-Raf (V600E) | 34 | Cell-free |
| B-Raf (wild-type) | 105 (or 91) | Cell-free |
| pERK (in Colo205 cells) | 14-16 | Cellular |
| pERK (in A375 cells) | 14-16 | Cellular |
| Data sourced from multiple consistent reports.[1][3][4][5][6] |
Table 2: Antiproliferative and Cytotoxic Effects of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | BRAF Status | Key Effect | Concentration | Result |
| Colo205 | Colon | V600E | Growth Inhibition (GI50) | 43 nM | 50% inhibition of growth after 72h.[2] |
| A375P | Melanoma | V600E | Reduced Cell Viability | 10 nM | Viability reduced to 48.8%.[8] |
| A375P | Melanoma | V600E | Reduced Cell Viability | 50 nM | Viability reduced to 32.3%.[8] |
| FO-1P | Melanoma | V600E | Reduced Cell Viability | 10 nM | Viability reduced to 46.7%.[8] |
| FO-1P | Melanoma | V600E | Reduced Cell Viability | 50 nM | Viability reduced to 25.7%.[8] |
| M14 (parental) | Melanoma | V600E | Growth Inhibition (IC50) | ~0.1 µM | 50% inhibition of growth.[4] |
| M14 (resistant) | Melanoma | V600E | Growth Inhibition (IC50) | ~10 µM | ~100-fold resistance observed.[4] |
Role in Cell Cycle Arrest
This compound effectively halts the proliferation of cancer cells by inducing cell cycle arrest, predominantly in the G1 phase.[3][4] This prevents cells from entering the S phase, where DNA replication occurs, thereby blocking cell division.
The mechanism is a direct consequence of MAPK pathway inhibition. Suppressed ERK activity leads to a decrease in the expression of Cyclin D1, a key protein required for the G1/S transition.[3] Concurrently, this compound treatment is associated with an increase in the levels of p27, a cyclin-dependent kinase inhibitor (CKI) that binds to and inactivates cyclin-CDK complexes, further enforcing the G1 checkpoint.[3]
Caption: this compound induced G1 cell cycle arrest pathway.
Role in Apoptosis
In addition to halting proliferation, this compound actively induces apoptosis in susceptible cancer cells, particularly those harboring the B-RafV600E mutation.[4][5] Apoptosis is a regulated process of programmed cell death essential for eliminating damaged or cancerous cells.
Inhibition of the RAF-MEK-ERK pathway by this compound disrupts the balance of pro- and anti-apoptotic proteins. The suppression of this survival signaling leads to the upregulation of pro-apoptotic proteins from the Bcl-2 family, such as BIM. This shift in balance compromises mitochondrial integrity, leading to the release of cytochrome c and the subsequent activation of an intrinsic caspase cascade. Executioner caspases, such as caspase-3 and caspase-7, are cleaved and activated, leading to the cleavage of critical cellular substrates, including Poly (ADP-ribose) polymerase (PARP), and ultimately, the dismantling of the cell.
Caption: Apoptosis signaling pathway initiated by this compound.
Experimental Protocols
Standard methodologies are employed to characterize the effects of this compound on cell cycle and apoptosis.
Cell Viability and Growth Inhibition Assay
This assay quantifies the effect of this compound on cell proliferation.
-
Cell Seeding: Plate cells (e.g., 0.5-2.5 × 10^5 M14 cells) in 12- or 24-well plates in medium supplemented with 5% FBS and allow them to adhere overnight.[4]
-
Treatment: Treat cells with various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubation: Incubate for a defined period (e.g., 72 hours). For longer-term assays, replace the medium and drug every 2 days until control wells reach confluence.[4]
-
Fixation & Staining:
-
Quantification: Measure the fluorescent signal intensity using an appropriate imager (e.g., Odyssey Infrared Imager at 700 nm).[4]
-
Analysis: Calculate the GI50 or IC50 value by plotting the percentage of cell growth inhibition against the log concentration of this compound.
Cell Cycle Analysis via Flow Cytometry
This protocol determines the distribution of cells in different phases of the cell cycle.
-
Cell Culture and Treatment: Seed cells and treat with this compound or vehicle for a specified time (e.g., 24-48 hours).
-
Harvesting: Harvest both adherent and floating cells.
-
Fixation: Fix cells in cold 70% ethanol while vortexing gently to prevent clumping. Store at -20°C.
-
Staining: Rehydrate cells in PBS, treat with RNase A to remove RNA, and stain with a DNA-binding fluorescent dye like Propidium Iodide (PI).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.
-
Data Analysis: Generate a DNA content histogram to quantify the percentage of cells in the Sub-G1 (apoptotic), G0/G1, S, and G2/M phases. An accumulation of cells in the G1 peak compared to the control indicates G1 arrest.
Apoptosis Detection
Several methods can be used to confirm and quantify apoptosis.
-
Annexin V/PI Staining: This flow cytometry-based assay distinguishes early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (double negative).[9][10]
-
Caspase Activity Assays: Measure the activity of executioner caspases (e.g., caspase-3/7) using fluorogenic or colorimetric substrates.[9] A related method is the cell death ELISA, which quantifies the enrichment of nucleosomes in the cytoplasm, a hallmark of apoptosis.[11]
-
Western Blot for Apoptotic Markers: Analyze cell lysates via Western blot to detect the cleavage of PARP or caspases (e.g., Caspase-3, -7, -9).[11] The upregulation of pro-apoptotic proteins like BIM can also be assessed.[4]
Caption: General experimental workflow for studying this compound.
Mechanisms of Resistance
A critical aspect of targeted therapy is the development of resistance. For this compound, a primary mechanism of acquired resistance involves the upregulation of CRAF (c-Raf-1) protein levels.[4][12] This increased expression can lead to sustained activation of ERK1/2 even in the presence of the inhibitor, effectively bypassing the BRAF inhibition and restoring the pro-survival signaling of the MAPK pathway.[4][12]
Conclusion
This compound is a potent pan-Raf inhibitor that exerts its anticancer effects through the dual mechanisms of inducing G1 phase cell cycle arrest and promoting apoptosis. Both actions are a direct consequence of its primary function: the targeted inhibition of the RAF/MEK/ERK signaling pathway. By suppressing ERK activation, this compound modulates the expression and activity of key regulators of cell proliferation and survival, such as Cyclin D1, p27, and BIM. The comprehensive data from in vitro studies validates its mechanism and provides a strong rationale for its investigation as a therapeutic agent, particularly in cancers driven by BRAF mutations. Understanding the detailed experimental protocols and potential resistance mechanisms is crucial for its continued development and strategic clinical application.
References
- 1. cellagentech.com [cellagentech.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. AZ 628 | Raf Kinase Inhibitors: R&D Systems [rndsystems.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Apoptosis assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Apoptosis assay kits | Abcam [abcam.com]
- 11. AZ628 | Targeting NRAS in Melanoma and Acute Myelogenous Leukemia [scienceofgreathealth.com]
- 12. Elevated CRAF as a potential mechanism of acquired resistance to BRAF inhibition in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
The Pan-RAF Inhibitor AZ-628: A Technical Guide to its Impact on ERK Phosphorylation
For Immediate Release
This technical guide provides an in-depth analysis of the pan-RAF inhibitor AZ-628 and its effects on the phosphorylation of Extracellular signal-regulated kinase (ERK), a critical node in the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and signal transduction research.
Introduction
This compound is a potent, ATP-competitive inhibitor of RAF kinases, including BRAF, BRAFV600E, and CRAF.[1][2] The MAPK pathway, also known as the Ras/Raf/MEK/ERK pathway, is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[3][4] Dysregulation of this pathway, often through activating mutations in genes like BRAF and RAS, is a hallmark of many human cancers, including melanoma, colorectal cancer, and non-small cell lung cancer.[3][4][5] this compound has been investigated as a therapeutic agent to abrogate the aberrant signaling driven by these mutations by targeting the RAF kinases, which are upstream activators of MEK and, subsequently, ERK.[2][4]
Mechanism of Action: Inhibition of the MAPK/ERK Signaling Pathway
This compound functions as a pan-RAF inhibitor, binding to the ATP-binding pocket of RAF kinases and preventing their activation.[6] This inhibition blocks the phosphorylation and activation of MEK1 and MEK2 (MEK1/2), the downstream targets of RAF. Consequently, the phosphorylation of ERK1 and ERK2 (ERK1/2) by MEK1/2 is suppressed.[2] This leads to a reduction in the levels of phosphorylated ERK (pERK), the active form of the kinase, thereby inhibiting downstream signaling events that promote cancer cell proliferation and survival.[2][3][4]
Quantitative Analysis of this compound Activity
The potency of this compound has been quantified across various assays and cell lines, demonstrating its inhibitory effects on RAF kinases and downstream ERK signaling, as well as its anti-proliferative activity.
| Parameter | Target/Cell Line | Value | Reference |
| IC50 | BRAFV600E | 34 nM | [1][2][4] |
| c-Raf-1 | 29 nM | [1][2] | |
| BRAF (wild-type) | 105 nM (in vitro) / 91 nM | [1][2][4] | |
| PMA-stimulated AP1 reporter activity (293T cells) | <4 nM | [4] | |
| EC50 (pERK inhibition) | Colo205 (BRAFV600E) | 14-16 nM | [4] |
| A375 (BRAFV600E) | 14-16 nM | [4] | |
| GI50 | Colo205 (BRAFV600E) | 43 nM | [3] |
| Colo-628R (this compound resistant) | 2.8 µM | [3] | |
| General Cancer Cell Lines | 0.02 µM to >32 µM | [4] |
Paradoxical ERK Activation
A notable phenomenon with some RAF inhibitors is the paradoxical activation of the MAPK pathway in cells with wild-type BRAF and active RAS. This occurs because inhibitor binding to one RAF protomer in a dimer can allosterically transactivate the other protomer. However, studies have shown that this compound, a Type II RAF inhibitor, does not induce paradoxical ERK activation in CRAF-overexpressing cells, unlike Type I inhibitors such as Dabrafenib.[7][8] In fact, this compound was found to be a more potent inhibitor of ERK phosphorylation than Dabrafenib in cells expressing various BRAF mutants, especially when CRAF is co-expressed.[7][8]
Experimental Protocols
The primary method for assessing the effect of this compound on ERK phosphorylation is Western blotting. This technique allows for the specific detection and quantification of total ERK and phosphorylated ERK (pERK).
Western Blotting Protocol for pERK and Total ERK Analysis
This protocol is a generalized procedure based on standard Western blotting techniques.
Materials:
-
Cell Lines: Cancer cell lines with relevant genetic backgrounds (e.g., BRAFV600E mutant melanoma or colon cancer cell lines).
-
Reagents: this compound, cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors), protein assay reagent (e.g., BCA kit), Laemmli sample buffer, SDS-PAGE gels, transfer buffer, blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in TBST), primary antibodies (rabbit anti-pERK1/2, rabbit anti-ERK1/2), HRP-conjugated anti-rabbit secondary antibody, and chemiluminescent substrate.
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 2 to 48 hours).[7]
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse them in lysis buffer. Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.[9]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay.
-
Sample Preparation for Electrophoresis: Normalize protein concentrations for all samples and add Laemmli sample buffer. Boil the samples at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[10]
-
Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-pERK) overnight at 4°C with gentle agitation. Wash the membrane with TBST. Then, incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane thoroughly with TBST. Apply a chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total ERK and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Analysis: Quantify the band intensities using densitometry software. The level of pERK is typically normalized to the level of total ERK.
Acquired Resistance to this compound
Prolonged exposure to this compound can lead to the development of acquired resistance in cancer cells. One identified mechanism of resistance is the upregulation of CRAF protein levels.[6][11] This increased CRAF expression can sustain ERK1/2 activation even in the presence of the inhibitor.[1] In some resistant cell lines, higher concentrations of this compound are required to reduce pMEK and pERK levels compared to the parental, sensitive cell lines.[3]
Conclusion
This compound is a potent pan-RAF inhibitor that effectively suppresses ERK phosphorylation in cancer cells harboring BRAF mutations. Its mechanism of action involves the direct inhibition of RAF kinases, leading to a blockade of the MAPK signaling cascade. While demonstrating significant anti-proliferative effects, the development of resistance through mechanisms such as CRAF upregulation remains a clinical challenge. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other RAF inhibitors, facilitating a deeper understanding of their therapeutic potential and the molecular basis of drug resistance.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. mdpi.com [mdpi.com]
- 6. apexbt.com [apexbt.com]
- 7. Type II RAF inhibitor causes superior ERK pathway suppression compared to type I RAF inhibitor in cells expressing different BRAF mutant types recurrently found in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. bio-rad.com [bio-rad.com]
- 10. Western blot protocol | Abcam [abcam.com]
- 11. BRAF-Mutated Melanoma Cell Lines Develop Distinct Molecular Signatures After Prolonged Exposure to AZ628 or Dabrafenib: Potential Benefits of the Antiretroviral Treatments Cabotegravir or Doravirine on BRAF-Inhibitor-Resistant Cells | MDPI [mdpi.com]
The Pan-Raf Inhibitor AZ-628: A Technical Guide to its Interaction with c-Raf
For Researchers, Scientists, and Drug Development Professionals
Abstract
AZ-628 is a potent, ATP-competitive pan-Raf inhibitor with significant activity against c-Raf, B-Raf, and the oncogenic B-RafV600E mutant. This document provides a comprehensive technical overview of the interaction between this compound and c-Raf, including its mechanism of action, inhibitory potency, and effects on downstream signaling pathways. Detailed experimental methodologies for key biochemical and cellular assays are provided, alongside structured data tables for quantitative analysis and visualizations of the relevant signaling cascade and experimental workflows. This guide is intended to serve as a resource for researchers in oncology, signal transduction, and drug discovery.
Introduction
The Ras-Raf-MEK-ERK (MAPK) signaling pathway is a critical regulator of cellular processes, including proliferation, differentiation, and survival.[1] Dysregulation of this cascade, often through mutations in Ras or Raf proteins, is a common driver of tumorigenesis. c-Raf (Raf-1) is a key serine/threonine-protein kinase in this pathway. While mutations in B-Raf are more frequent in certain cancers like melanoma, c-Raf plays a crucial role in signaling downstream of Ras and can be a mechanism of resistance to B-Raf-targeted therapies.[2] this compound has emerged as a valuable tool compound for studying Raf signaling and as a potential therapeutic agent. This quinazolinone-based inhibitor demonstrates potent, ATP-competitive inhibition of Raf kinases, including c-Raf.[1]
Mechanism of Action
This compound functions as a Type II inhibitor, binding to the ATP-binding pocket of the c-Raf kinase domain.[3] This binding stabilizes an inactive conformation of the kinase, preventing it from phosphorylating and activating its downstream target, MEK.[4] By inhibiting c-Raf, this compound effectively blocks the propagation of oncogenic signals, leading to the suppression of MEK and ERK phosphorylation.[4] This ultimately results in the inhibition of tumor cell growth, induction of cell cycle arrest, and apoptosis in susceptible cancer cell lines.[1][5][6][7] Interestingly, like some other Raf inhibitors, this compound can promote the dimerization of Raf kinases, which can have complex effects on pathway signaling, including paradoxical activation in certain contexts.[4]
Quantitative Analysis of this compound Activity
The inhibitory potency of this compound against c-Raf and other kinases has been determined through various in vitro and cellular assays. The following tables summarize the key quantitative data available in the literature.
Table 1: In Vitro Inhibitory Activity of this compound Against Raf Kinases
| Target Kinase | IC50 (nM) | Assay Type |
| c-Raf-1 | 29 | Cell-free kinase assay |
| B-RafV600E | 34 | Cell-free kinase assay |
| B-Raf (wild-type) | 105 | Cell-free kinase assay |
Data compiled from multiple sources.[1][4][5][6]
Table 2: Cellular Activity of this compound
| Cell Line | Genotype | Cellular Effect | IC50 (µM) |
| M14 (parental) | B-RafV600E | Inhibition of p-ERK1/2 | ~0.1 |
| M14 (this compound resistant) | B-RafV600E, elevated c-Raf | Resistance to growth inhibition | ~10 |
| A375 | B-RafV600E | Inhibition of ERK phosphorylation | 0.015 |
Data compiled from multiple sources.[5][6]
Table 3: Kinase Selectivity Profile of this compound
| Inhibited Kinase |
| VEGFR2 |
| DDR2 |
| Lyn |
| Flt1 |
| FMS |
This compound demonstrates activity against a panel of other tyrosine protein kinases.[1][4][5]
Signaling Pathway and Experimental Visualizations
MAPK/ERK Signaling Pathway and this compound Inhibition
The following diagram illustrates the canonical MAPK/ERK signaling cascade and the point of intervention for this compound.
Experimental Workflow: In Vitro c-Raf Kinase Assay
This diagram outlines a representative workflow for determining the in vitro inhibitory activity of this compound against c-Raf using a luminescence-based kinase assay.
Experimental Protocols
In Vitro c-Raf Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol provides a framework for assessing the inhibitory effect of this compound on recombinant c-Raf kinase activity.
Materials:
-
Recombinant active c-Raf enzyme
-
MEK1 (kinase-dead) as a substrate
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
ATP
-
Kinase Buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl2, 0.01% Triton X-100, 2 mM DTT)
-
This compound
-
DMSO
-
Microplate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a series of dilutions of this compound in DMSO. Further dilute these in Kinase Buffer to the desired final concentrations. Include a DMSO-only control.
-
Enzyme Preparation: Thaw the recombinant c-Raf enzyme on ice and dilute to a working concentration in Kinase Buffer. The optimal concentration should be determined empirically.
-
Reaction Setup: In a 96-well plate, add the diluted this compound or DMSO control. Then, add the diluted c-Raf enzyme to all wells except for the "blank" controls.
-
Reaction Initiation: Start the kinase reaction by adding a master mix of the MEK1 substrate and ATP to all wells. The final ATP concentration should be close to the Km for c-Raf if known.
-
Incubation: Mix the plate gently and incubate for 40-60 minutes at 30°C.
-
Signal Detection:
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert the ADP generated to ATP and produce a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a microplate reader. The signal is proportional to the amount of ADP produced and thus, the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Assay: Western Blot for p-ERK Inhibition
This protocol describes how to assess the effect of this compound on the phosphorylation of ERK, a downstream effector of c-Raf.
Materials:
-
Cancer cell line of interest (e.g., A375, M14)
-
Cell culture medium and supplements
-
This compound
-
DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-ERK1/2, anti-total ERK1/2, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound (and a DMSO control) for a specified time (e.g., 1-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again and apply the ECL substrate.
-
Imaging: Acquire the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities for p-ERK and total ERK. Normalize the p-ERK signal to the total ERK signal to determine the extent of inhibition.
Conclusion
This compound is a well-characterized pan-Raf inhibitor with high potency against c-Raf. Its ATP-competitive mechanism of action leads to the effective suppression of the MAPK signaling pathway, resulting in anti-proliferative and pro-apoptotic effects in cancer cells driven by this cascade. The provided data and protocols offer a solid foundation for researchers investigating c-Raf signaling and the development of novel cancer therapeutics. Understanding the nuances of its interaction with c-Raf, including the potential for resistance through c-Raf upregulation, is critical for its application in both basic research and clinical settings.
References
- 1. benchchem.com [benchchem.com]
- 2. α-Ketoglutaric Acid-Modified Carbonate Apatite Enhances Cellular Uptake and Cytotoxicity of a Raf- Kinase Inhibitor in Breast Cancer Cells through Inhibition of MAPK and PI-3 Kinase Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. stemcell.com [stemcell.com]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. aacrjournals.org [aacrjournals.org]
The Pharmacodynamics of AZ-628: A Pan-Raf Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
AZ-628 is a potent, orally available, ATP-competitive pan-Raf kinase inhibitor.[1][2] It has been a significant tool in cancer research for understanding the role of the Raf signaling pathway in tumorigenesis. This document provides a comprehensive overview of the pharmacodynamics of this compound, including its mechanism of action, target profile, and its effects on cellular signaling pathways and processes. Detailed experimental protocols for key assays are provided, along with a summary of quantitative data and visualizations of the relevant biological pathways and experimental workflows.
Mechanism of Action
This compound exerts its biological effects primarily by inhibiting the kinase activity of the Raf family of serine/threonine kinases: A-Raf, B-Raf, and C-Raf (Raf-1).[3][4] These kinases are central components of the mitogen-activated protein kinase (MAPK) signaling cascade, also known as the Ras-Raf-MEK-ERK pathway. In normal cellular signaling, Raf kinases are activated by Ras GTPases and subsequently phosphorylate and activate MEK1 and MEK2. These dual-specificity kinases then phosphorylate and activate ERK1 and ERK2, which in turn regulate the activity of numerous downstream substrates involved in cell proliferation, differentiation, survival, and angiogenesis.
This compound is particularly effective against the constitutively active B-RafV600E mutant, which is frequently found in melanoma and other cancers.[5][6] By inhibiting both wild-type and mutant forms of Raf kinases, this compound blocks the downstream signaling cascade, leading to a reduction in MEK and ERK phosphorylation.[4] This inhibition of the MAPK pathway ultimately results in cell cycle arrest and the induction of apoptosis in cancer cells dependent on this pathway for their growth and survival.[1][5]
Target Profile and Potency
This compound is characterized as a pan-Raf inhibitor due to its activity against multiple Raf isoforms. In addition to its primary targets, this compound has been shown to inhibit other kinases, including VEGFR2, DDR2, Lyn, Flt1, and FMS, suggesting potential anti-angiogenic properties.[3][5]
Quantitative Data: In Vitro Kinase Inhibition
The inhibitory activity of this compound against key Raf kinases has been quantified in various in vitro assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Target Kinase | IC50 (nM) |
| B-Raf | 105 |
| B-RafV600E | 34 |
| c-Raf-1 (Raf-1) | 29 |
Data sourced from multiple independent in vitro kinase assays. [5]
Signaling Pathway
The primary signaling pathway affected by this compound is the Ras-Raf-MEK-ERK pathway. The following diagram illustrates the canonical pathway and the point of inhibition by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the pharmacodynamics of this compound.
In Vitro Kinase Assay
This protocol is a generalized procedure for determining the IC50 values of this compound against Raf kinases.
Objective: To quantify the inhibitory activity of this compound against B-Raf, B-RafV600E, and c-Raf-1.
Materials:
-
Recombinant human Raf kinases (B-Raf, B-RafV600E, c-Raf-1)
-
Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
Inactive MEK1 as a substrate
-
[γ-³²P]ATP
-
This compound (serial dilutions)
-
96-well plates
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in kinase buffer.
-
In a 96-well plate, add the recombinant Raf kinase, inactive MEK1 substrate, and the diluted this compound or DMSO (vehicle control).
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Spot a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the amount of ³²P incorporated into the MEK1 substrate using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
References
- 1. Systematic analysis of BRAFV600E melanomas reveals a role for JNK/c-Jun pathway in adaptive resistance to drug-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. S-SCDT-62817_2_1425480741 - Systematic analysis of BRAF(V600E) melanomas reveals a role for JNK/c-Jun pathway in adaptive resistance to drug-induced apoptosis. - OmicsDI [omicsdi.org]
- 3. mdpi.com [mdpi.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. selleckchem.com [selleckchem.com]
- 6. Differential sensitivity of melanoma cell lines with BRAFV600E mutation to the specific Raf inhibitor PLX4032 - PMC [pmc.ncbi.nlm.nih.gov]
AZ-628: A Technical Guide for Basic Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ-628 is a potent and selective, ATP-competitive small molecule inhibitor of the RAF kinase family, a critical component of the RAS/RAF/MEK/ERK signaling pathway. This pathway is frequently hyperactivated in a significant portion of human cancers, with activating mutations in BRAF being particularly prevalent in melanoma, colorectal cancer, and papillary thyroid cancer.[1] this compound exhibits pan-RAF inhibitory activity, targeting wild-type BRAF, the oncogenic BRAF V600E mutant, and c-Raf-1 (CRAF).[2][3] Its ability to suppress this key signaling cascade has made it a valuable tool in basic cancer research to investigate the effects of RAF inhibition, understand mechanisms of drug resistance, and explore novel combination therapies. This guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and visualizations of the signaling pathways it modulates.
Mechanism of Action
This compound functions as a Type II RAF inhibitor. Unlike Type I inhibitors that bind to the active conformation of the kinase, this compound stabilizes the αC-helix of the kinase domain in an active "IN" position.[4] This unique binding mode allows it to inhibit both monomeric and dimeric forms of RAF kinases.[4] By inhibiting RAF, this compound prevents the phosphorylation and activation of downstream kinases MEK1 and MEK2.[3] This, in turn, blocks the phosphorylation and activation of ERK1 and ERK2, leading to the inhibition of cell proliferation, induction of cell cycle arrest, and apoptosis in cancer cells harboring BRAF mutations.[1][2]
Interestingly, while Type I RAF inhibitors can paradoxically activate the MAPK pathway in cells with wild-type BRAF by promoting RAF dimerization, this compound does not induce this paradoxical activation.[5] This property makes it a cleaner tool for studying the effects of RAF inhibition. Furthermore, this compound has been shown to inhibit other kinases, including VEGFR2, Flt1, DDR2, Lyn, and FMS, suggesting potential anti-angiogenic effects.[2]
Quantitative Data
The following tables summarize the in vitro and cellular activity of this compound across various assays and cell lines.
Table 1: In Vitro Kinase Inhibition
| Target | IC50 (nM) | Reference |
| c-Raf-1 | 29 | [2][3] |
| BRAF V600E | 34 | [2][3] |
| BRAF (wild-type) | 105 | [2][3] |
Table 2: Cellular Activity
| Cell Line | Cancer Type | Key Mutation(s) | Assay | Endpoint | IC50 / GI50 (µM) | Reference |
| A375 | Melanoma | BRAF V600E | ERK Phosphorylation | p-ERK Inhibition | 0.015 | [2] |
| Colo205 | Colorectal | BRAF V600E | ERK Phosphorylation | p-ERK Inhibition | 0.014-0.016 | [1] |
| M14 | Melanoma | BRAF V600E | Proliferation | Cell Viability | ~0.1 | [2] |
| Malme-3M | Melanoma | BRAF V600E | Proliferation | Cell Viability | 0.027 | [3] |
| HCT116 | Colorectal | KRAS G13D | Proliferation | Cell Viability | Not specified | [6] |
| RKO | Colorectal | BRAF V600E | Proliferation | Cell Viability | 0.5 ± 0.04 | [7] |
| WiDr | Colorectal | BRAF V600E | Proliferation | Cell Viability | Not specified | [8] |
| FO-1 | Melanoma | BRAF V600E | Proliferation | Drug Resistance Study | Not specified | [4] |
| H1666 | NSCLC | non-V600 BRAF | ERK Phosphorylation | p-ERK Inhibition | Not specified | [5] |
| HEK293T | Embryonic Kidney | Transfected | ERK Phosphorylation | p-ERK Inhibition | Not specified | [5] |
| MCF-7 | Breast Cancer | Wild-type BRAF/RAS | Proliferation | Cell Viability | Not specified | [9] |
| 4T1 | Breast Cancer | Wild-type BRAF/RAS | Proliferation | Cell Viability | Not specified | [10] |
Signaling Pathways and Experimental Workflows
RAS/RAF/MEK/ERK Signaling Pathway
The diagram below illustrates the canonical RAS/RAF/MEK/ERK signaling pathway and the point of inhibition by this compound.
Figure 1. The RAS/RAF/MEK/ERK signaling cascade and the inhibitory action of this compound on RAF kinases.
Experimental Workflow: Cell Viability Assay
The following diagram outlines a typical workflow for assessing the effect of this compound on cancer cell viability.
Figure 2. A generalized workflow for determining the effect of this compound on cancer cell viability.
Experimental Protocols
Cell Viability Assay (MTT/MTS Assay)
This protocol is a generalized procedure for determining the half-maximal inhibitory concentration (IC50) of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
96-well clear flat-bottom tissue culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of complete medium. The optimal seeding density should be determined empirically for each cell line to ensure they are in the exponential growth phase at the end of the assay.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[2]
-
-
Drug Treatment:
-
Prepare a serial dilution of this compound in complete medium from the stock solution. A typical concentration range to test would be from 0.01 µM to 10 µM.[2] Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator. The incubation time can be varied depending on the cell line's doubling time.
-
-
Viability Measurement (MTT Assay Example):
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[11]
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 5-10 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the background absorbance from a well containing only medium and the MTT reagent.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.
-
Western Blotting for Phospho-ERK Inhibition
This protocol describes how to assess the inhibitory effect of this compound on the phosphorylation of ERK, a key downstream target in the MAPK pathway.
Materials:
-
Cancer cell line of interest
-
6-well tissue culture plates
-
Complete cell culture medium
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (p-ERK), anti-total-ERK1/2 (t-ERK), and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow until they reach 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 0.01 µM, 0.1 µM, 1 µM) and a vehicle control for a specified time (e.g., 1-4 hours).
-
-
Protein Extraction:
-
Wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein samples to the same concentration with lysis buffer and Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Signal Detection and Analysis:
-
Incubate the membrane with ECL substrate according to the manufacturer's protocol.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with antibodies against t-ERK and a loading control to ensure equal protein loading.
-
Quantify the band intensities using densitometry software and normalize the p-ERK signal to the t-ERK and loading control signals.
-
Conclusion
This compound serves as a critical research tool for investigating the complexities of the RAS/RAF/MEK/ERK signaling pathway in cancer. Its pan-RAF inhibitory activity and lack of paradoxical pathway activation provide a clear and specific means to probe the consequences of RAF inhibition. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their preclinical cancer research, ultimately contributing to a deeper understanding of cancer biology and the development of more effective therapeutic strategies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. Type II RAF inhibitor causes superior ERK pathway suppression compared to type I RAF inhibitor in cells expressing different BRAF mutant types recurrently found in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. α-Ketoglutaric Acid-Modified Carbonate Apatite Enhances Cellular Uptake and Cytotoxicity of a Raf- Kinase Inhibitor in Breast Cancer Cells through Inhibition of MAPK and PI-3 Kinase Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
AZ-628 Protocol for Cell Culture: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Abstract
AZ-628 is a potent and selective, ATP-competitive inhibitor of Raf kinases, demonstrating significant activity against BRAF, BRAF V600E mutant, and c-Raf-1.[1] It also exhibits inhibitory effects on a range of other kinases, including VEGFR2, DDR2, Lyn, Flt1, and FMS.[2][3] This compound has been shown to suppress anchorage-dependent and -independent growth, induce cell cycle arrest, and promote apoptosis in various cancer cell lines, particularly those harboring the BRAF V600E mutation.[2][4] These application notes provide detailed protocols for utilizing this compound in cell culture experiments, including cell viability assays, western blotting for pathway analysis, and in vitro kinase assays.
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) | Assay Conditions |
| c-Raf-1 | 29 | Cell-free assay |
| BRAF (V600E) | 34 | Cell-free assay |
| BRAF (wild-type) | 105 | Cell-free assay |
| VEGFR2 | - | Inhibits activation |
| DDR2 | - | Inhibits activation |
| Lyn | - | Inhibits activation |
| Flt1 | - | Inhibits activation |
| FMS | - | Inhibits activation |
Data compiled from multiple sources.[1][2][3][5]
Table 2: Cellular Activity of this compound in Cancer Cell Lines
| Cell Line | Assay Type | Parameter | IC50 (µM) | Incubation Time |
| A375 (Melanoma, BRAF V600E) | Function Assay | Inhibition of ERK phosphorylation | 0.015 | 75 minutes |
| M14 (Melanoma, BRAF V600E) | Growth Inhibition | - | ~0.1 | Not Specified |
| M14 (this compound Resistant) | Growth Inhibition | - | ~10 | Not Specified |
| MCF7 (Breast Cancer) | Proliferation Assay (MTT & Cell Count) | Inhibition of proliferation | Not specified, but significant inhibition observed | 24, 48, 72, 96 hours |
Data compiled from multiple sources.[2][6]
Signaling Pathway
The primary mechanism of action of this compound is the inhibition of the Raf kinases, which are key components of the RAS-RAF-MEK-ERK signaling pathway. This pathway is frequently hyperactivated in cancer and plays a crucial role in cell proliferation, survival, and differentiation.
References
Application Notes and Protocols for AZ-628 In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ-628 is a potent, ATP-competitive pan-Raf kinase inhibitor. It demonstrates significant activity against B-Raf, B-Raf (V600E) mutant, and c-Raf-1 kinases.[1][2][3] This compound effectively suppresses the MAPK/ERK signaling pathway, which is a critical regulator of cell proliferation, differentiation, and survival.[4] Dysregulation of this pathway, often due to mutations in B-Raf, is a key driver in various cancers, particularly melanoma.[5] this compound has been shown to inhibit tumor growth, induce cell cycle arrest, and promote apoptosis in cancer cell lines harboring the B-Raf V600E mutation.[2][6] Beyond its primary targets, this compound also shows inhibitory activity against other tyrosine kinases, including VEGFR2, DDR2, Lyn, Flt1, and FMS.[1][6] These application notes provide detailed protocols for determining the in vitro working concentration of this compound and assessing its effects on cell proliferation and intracellular signaling.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 (nM) | Reference |
| c-Raf-1 | Cell-free | 29 | [1][2][3] |
| B-Raf (V600E) | Cell-free | 34 | [1][2][3] |
| B-Raf (wild-type) | Cell-free | 105 | [1][2][3] |
Table 2: Cellular Activity of this compound
| Cell Line | Cancer Type | Assay | Endpoint | Working Concentration (µM) | Incubation Time | Reference |
| A375 | Melanoma | ERK Phosphorylation | IC50 = 0.015 | 0.01 - 1 | 75 min | |
| M14 | Melanoma | Cell Growth | IC50 ≈ 0.1 | 0.01 - 10 | Multiple days | |
| IOMM-Lee, SZ8511 | Meningioma | Cell Proliferation | Inhibition | Not specified | Not specified | [7] |
| MCF7 | Breast Cancer | Cell Proliferation | Inhibition | Not specified | 24 - 96 hours | [8] |
Signaling Pathway and Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for AZ-628
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ-628 is a potent and selective, ATP-competitive inhibitor of Raf kinases, key components of the RAS-RAF-MEK-ERK (MAPK) signaling cascade.[1][2] It demonstrates significant inhibitory activity against c-Raf, B-Raf (wild-type), and the oncogenic B-RafV600E mutant.[1][2][3][4][5] Additionally, this compound has been shown to inhibit other tyrosine protein kinases, including VEGFR2, Flt1, Fms, Lyn, and DDR2.[1][2][3][5] These characteristics make this compound a valuable tool for investigating the MAPK pathway and a potential candidate for therapeutic development in cancers driven by B-Raf mutations, such as melanoma and colon cancer.[1][3] This document provides detailed information on the solubility of this compound, experimental protocols for its use in in-vitro assays, and a visualization of its mechanism of action.
Data Presentation: this compound Solubility
The solubility of this compound in various solvents is crucial for the design and execution of in vitro and in vivo experiments. The following table summarizes the available solubility data for this compound. It is important to note that using fresh, high-purity solvents is recommended, as moisture absorption in solvents like DMSO can reduce the solubility of the compound.[3]
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 10 - 90 mg/mL | 22.15 - 199.32 mM | Soluble up to 100 mM.[2] Moisture-absorbing DMSO reduces solubility; use fresh DMSO.[3] |
| DMF | 25 mg/mL | 55.37 mM | |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL | 1.11 mM | |
| Ethanol | Insoluble to 0.25 mg/mL | Insoluble to 0.55 mM | Generally considered insoluble.[3][6] |
| Water | Insoluble | Insoluble | [3][6] |
| 2% DMSO + 40% PEG 300 + 2% Tween 80 + ddH₂O | 5 mg/mL | 11.07 mM | In vivo formulation.[6] |
Experimental Protocols
In Vitro Cell Viability and Growth Inhibition Assay
This protocol describes a method to assess the effect of this compound on the viability and growth of cancer cell lines, particularly those harboring the B-RafV600E mutation.
Materials:
-
This compound stock solution (dissolved in DMSO)
-
Cancer cell line of interest (e.g., A375 or M14 melanoma cells)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 5-10% FBS and 1% penicillin-streptomycin)
-
12- or 24-well cell culture plates
-
4% formaldehyde in PBS
-
Phosphate-buffered saline (PBS)
-
Fluorescent nucleic acid stain (e.g., Syto60)
-
Plate reader or imaging system capable of detecting the fluorescent signal
Procedure:
-
Cell Seeding:
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium from the DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level toxic to the cells (typically <0.5%).
-
Remove the old medium from the wells and add the medium containing the various concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Replace the medium with fresh this compound-containing medium every 2 days.[3]
-
-
Assay Termination and Staining:
-
Continue the treatment until the untreated control wells reach confluence.[3]
-
Remove the medium and wash the cells twice with PBS.[3]
-
Fix the cells by adding 4% formaldehyde in PBS to each well and incubating for 20 minutes at room temperature.[3]
-
Wash the cells twice with PBS.[3]
-
Stain the cells with a 1:5000 solution of Syto60 in PBS.[3]
-
-
Data Acquisition and Analysis:
-
Quantify the fluorescent signal intensity using an appropriate imaging system (e.g., Odyssey Infrared Imager at 700 nm).[3]
-
Perform each experiment in quadruplicate.[3]
-
Calculate the average signal for each treatment and compare it to the untreated control to determine the effect on cell viability.[3]
-
The IC₅₀ value, the concentration of this compound that causes 50% inhibition of cell growth, can be determined by plotting the percentage of viable cells against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Visualizations
This compound Signaling Pathway
The following diagram illustrates the primary signaling pathway targeted by this compound. By inhibiting Raf kinases, this compound blocks the downstream phosphorylation of MEK and ERK, thereby inhibiting cell proliferation and promoting apoptosis in susceptible cancer cells.
Caption: The MAPK signaling pathway and the inhibitory action of this compound on Raf kinases.
Experimental Workflow for In Vitro this compound Efficacy Testing
This diagram outlines a typical workflow for evaluating the efficacy of this compound in a cell-based assay.
Caption: A generalized workflow for assessing the in vitro efficacy of this compound.
References
Application Notes and Protocols for the Use of AZ-628 in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ-628 is a potent, orally bioavailable pan-Raf kinase inhibitor with demonstrated anti-tumor activity in various preclinical cancer models. It effectively targets wild-type and mutated forms of BRAF (including BRAF V600E) and CRAF, key kinases in the MAPK/ERK signaling pathway.[1][2][3][4] Dysregulation of this pathway is a critical driver in numerous human cancers, making this compound a valuable tool for oncology research, particularly in the context of xenograft studies. Furthermore, this compound has been shown to inhibit other tyrosine kinases, including VEGFR2, suggesting potential anti-angiogenic properties.[4]
These application notes provide a comprehensive guide for the utilization of this compound in xenograft models, covering its mechanism of action, experimental protocols for various cancer types, and expected outcomes based on available preclinical data. A closely related next-generation pan-RAF/MEK inhibitor, NST-628, has also shown significant efficacy in xenograft models, and relevant data from this compound is included for comparative purposes and to highlight the potential of this class of inhibitors.[2][5]
Mechanism of Action: The MAPK/ERK Signaling Pathway
This compound exerts its anti-tumor effects by inhibiting the kinase activity of RAF proteins. In a healthy cell, the MAPK/ERK pathway is tightly regulated, transmitting extracellular signals to the nucleus to control cellular processes like proliferation, differentiation, and survival. In many cancers, mutations in upstream components like RAS or RAF lead to constitutive activation of this pathway, driving uncontrolled cell growth. This compound binds to the ATP-binding pocket of RAF kinases, preventing the phosphorylation and activation of MEK1/2. This, in turn, blocks the phosphorylation and activation of ERK1/2, leading to the inhibition of downstream signaling, ultimately resulting in cell cycle arrest and apoptosis in cancer cells with a dependency on this pathway.[1][4]
Quantitative Data from Xenograft Studies
The following tables summarize the in vivo efficacy of this compound and the related compound NST-628 in various xenograft models.
Table 1: Efficacy of this compound in a Hepatocellular Carcinoma (HCC) Xenograft Model
| Parameter | Details |
| Cancer Type | Hepatocellular Carcinoma |
| Cell Line | SNU449 |
| Mouse Strain | Nude mice |
| Treatment | This compound (dosage not specified), Donafenib, Combination |
| Administration Route | Not specified |
| Treatment Duration | 28 days |
| Tumor Measurement | Every 4 days |
| Outcome | Synergistic therapeutic effect with donafenib, significant tumor growth inhibition in combination group.[6] |
Table 2: Efficacy of NST-628 in Colorectal and Melanoma Xenograft Models
| Parameter | HCT116 (Colorectal) | IPC-298 (Melanoma) |
| Cell Line Mutation | KRAS G13D | NRAS Q61L |
| Mouse Strain | Not specified | Not specified |
| Treatment | NST-628 | NST-628 |
| Dosage | 3-5 mg/kg | 3-5 mg/kg |
| Administration Route | Oral (QD) | Oral (QD) |
| Outcome | 53% tumor regression | 38% tumor regression |
| Reference | [2] | [2] |
Table 3: Efficacy of NST-628 in Intracranial Melanoma Xenograft Models
| Parameter | SK-MEL-2 | MeWo |
| Cell Line Mutation | NRAS Q61R | NF1 Q1336* |
| Mouse Strain | Not specified | Not specified |
| Treatment | NST-628 | NST-628 |
| Dosage | 3 mg/kg | 1 and 3 mg/kg |
| Administration Route | Oral (QD) | Oral (QD) |
| Outcome | 50% tumor regression | Tumor regression |
| Reference | [1][3] | [1][3] |
Experimental Protocols
General Workflow for Xenograft Studies
The establishment and execution of a xenograft study involving this compound generally follows the workflow depicted below.
Detailed Protocol: Hepatocellular Carcinoma (HCC) Xenograft Model
This protocol is based on a study investigating the synergistic effects of this compound and donafenib.[6]
1. Cell Culture:
-
Culture SNU449 human hepatocellular carcinoma cells in an appropriate medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
2. Animal Model:
-
Utilize immunodeficient mice (e.g., BALB/c nude mice), 4-6 weeks old.
-
Acclimatize animals for at least one week before the experiment.
3. Tumor Cell Implantation:
-
Harvest SNU449 cells during the exponential growth phase.
-
Resuspend cells in a sterile, serum-free medium or a mixture with Matrigel (1:1 ratio) to a final concentration of 5 x 10^6 to 10 x 10^6 cells per 100-200 µL.
-
Subcutaneously inject the cell suspension into the right flank of each mouse.
4. Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring tumor dimensions with calipers every 2-4 days.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomly assign mice to treatment groups (e.g., Vehicle control, this compound, Donafenib, this compound + Donafenib).
5. Drug Formulation and Administration:
-
Vehicle Control: Prepare the vehicle solution used for this compound formulation (e.g., a solution of DMSO, PEG300, and Tween 80 in water).
-
This compound Formulation: A general formulation for oral administration of this compound is a homogenous suspension in a vehicle such as 2% DMSO + 40% PEG 300 + 2% Tween 80 + ddH2O. The specific dosage used in the HCC study was not reported, but a starting point could be in the range of 25-50 mg/kg, administered orally once or twice daily. Dose-ranging studies are recommended.
-
Administer the treatment for a predetermined period, for example, 28 consecutive days.[6]
6. Efficacy Evaluation:
-
Continue to measure tumor volume and mouse body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
Tissues can be collected for further analysis (e.g., histology, western blotting for pharmacodynamic markers like p-ERK).
Proposed Protocol for BRAF V600E Melanoma Xenograft Model
This protocol is a suggested approach based on the known activity of this compound against BRAF V600E mutant melanoma cell lines.
1. Cell Culture:
-
Culture a BRAF V600E mutant human melanoma cell line (e.g., A375, SK-MEL-28) in appropriate media.
2. Animal Model:
-
Use immunodeficient mice (e.g., NOD/SCID or NSG mice).
3. Tumor Cell Implantation:
-
Follow the procedure described for the HCC model, typically injecting 1 x 10^6 to 5 x 10^6 cells subcutaneously.
4. Tumor Growth Monitoring and Randomization:
-
As described for the HCC model.
5. Drug Formulation and Administration:
-
Formulate this compound as described above.
-
Based on preclinical studies with similar RAF inhibitors, a starting dose of 25-100 mg/kg administered orally once or twice daily is recommended.
6. Efficacy Evaluation:
-
As described for the HCC model. Monitor for tumor growth inhibition or regression.
Conclusion
This compound is a valuable research tool for investigating the therapeutic potential of targeting the MAPK/ERK pathway in various cancer types. The provided protocols offer a framework for conducting xenograft studies to evaluate the in vivo efficacy of this compound. Researchers should optimize specific parameters such as cell number, mouse strain, and drug dosage for their particular experimental setup. The promising preclinical data, especially from the related compound NST-628, underscores the potential of this class of inhibitors in oncology drug development.
References
- 1. nestedtx.com [nestedtx.com]
- 2. nestedtx.com [nestedtx.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. iris.univr.it [iris.univr.it]
- 5. Can NST-628 Fill the Treatment Void For Advanced Tumors with RAS or RAF Mutations? - Roswell Park Comprehensive Cancer Center [physicianresources.roswellpark.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for AZ-628 in Melanoma Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ-628 is a potent and selective, ATP-competitive pan-Raf kinase inhibitor. It has demonstrated significant anti-proliferative effects in melanoma cell lines, particularly those harboring the BRAF V600E mutation. This compound targets B-Raf, B-RafV600E, and c-Raf-1, thereby inhibiting the downstream signaling of the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell growth and survival in many melanomas.[1][2] These application notes provide a summary of the key findings and detailed protocols for studying the effects of this compound on melanoma cell lines.
Data Presentation
In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Reference |
| B-Raf | 105 | [1] |
| B-RafV600E | 34 | [1] |
| c-Raf-1 | 29 | [1] |
Cellular Activity of this compound in BRAF V600E Mutant Melanoma Cell Lines
| Cell Line | Parameter | Concentration | Effect | Reference |
| A375 | Cell Viability | 10 nM | 48.8% of control | [3] |
| A375 | Cell Viability | 50 nM | 32.3% of control | [3] |
| FO-1 | Cell Viability | 10 nM | 46.7% of control | [3] |
| FO-1 | Cell Viability | 50 nM | 25.7% of control | [3] |
| M14 (parental) | Growth Inhibition | ~100 nM (IC50) | 50% inhibition | [4] |
| M14 (this compound resistant) | Growth Inhibition | ~2 µM (IC50) | 50% inhibition | [4] |
Signaling Pathways
This compound Inhibition of the MAPK Pathway
This compound inhibits the RAF kinases, which are central components of the MAPK/ERK signaling cascade. In BRAF-mutant melanoma, the constitutively active BRAF V600E mutant drives downstream signaling through MEK and ERK, promoting cell proliferation and survival. This compound blocks this signaling by inhibiting the kinase activity of BRAF V600E.
Mechanism of Acquired Resistance to this compound
Prolonged exposure of BRAF V600E mutant melanoma cells to this compound can lead to acquired resistance. One of the key mechanisms is the upregulation of CRAF (c-Raf-1) expression.[1][4] This allows the cancer cells to bypass the inhibition of BRAF and maintain downstream ERK signaling, leading to continued cell proliferation.
Experimental Protocols
General Experimental Workflow
The following diagram outlines a typical workflow for evaluating the efficacy of this compound in melanoma cell line studies.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on melanoma cell lines.
Materials:
-
Melanoma cell lines (e.g., A375, FO-1, M14)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed melanoma cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using appropriate software.
Protocol 2: Western Blot Analysis for p-ERK and CRAF
This protocol is for assessing the effect of this compound on the MAPK pathway and resistance markers.
Materials:
-
Melanoma cell lines
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2, anti-CRAF, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the desired concentrations of this compound for the specified time (e.g., 2-24 hours).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and visualize the protein bands using an ECL detection reagent and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
Protocol 3: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying this compound-induced apoptosis.
Materials:
-
Melanoma cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound as described for the western blot protocol.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis.
Protocol 4: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for determining the effect of this compound on cell cycle progression.
Materials:
-
Melanoma cell lines
-
6-well plates
-
This compound
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed and treat cells with this compound as previously described.
-
Harvest the cells and wash them with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend them in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells by flow cytometry.
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.
References
- 1. Elevated CRAF as a potential mechanism of acquired resistance to BRAF inhibition in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. iris.univr.it [iris.univr.it]
- 4. Elevated CRAF as a potential mechanism of acquired resistance to BRAF inhibition in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: AZ-628 in Colon Cancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of AZ-628, a potent pan-RAF inhibitor, in the context of colon cancer research. This document details its mechanism of action, summarizes key quantitative data from preclinical studies, and provides detailed protocols for relevant experiments.
Introduction
This compound is a small molecule inhibitor targeting all three RAF kinase isoforms (A-RAF, B-RAF, and C-RAF). In colorectal cancer, where mutations in the MAPK/ERK pathway, particularly in BRAF and KRAS genes, are prevalent, this compound has been investigated as a therapeutic agent.[1] Unlike selective B-RAF inhibitors, which can lead to paradoxical pathway activation and resistance, pan-RAF inhibitors like this compound offer a broader inhibition of the signaling cascade.[2][3] Preclinical studies have demonstrated its activity in various colon cancer models, often in combination with MEK inhibitors, to achieve a more profound and durable pathway suppression.[4][5][6][7]
Mechanism of Action
This compound exerts its anti-cancer effects by inhibiting the kinase activity of RAF proteins, which are central components of the MAPK/ERK signaling pathway. In colon cancers harboring BRAF or KRAS mutations, this pathway is constitutively active, driving cell proliferation, survival, and differentiation. This compound's inhibition of A/B/C-RAF blocks the downstream phosphorylation of MEK and ERK, thereby attenuating the pro-tumorigenic signals.[8] The rationale for using a pan-RAF inhibitor is to prevent the feedback activation of C-RAF that can occur with selective B-RAF inhibitors, a known mechanism of acquired resistance.[9]
Data Presentation
In Vitro Efficacy of this compound in Colon Cancer Cell Lines
The following table summarizes the 50% growth inhibition (GI₅₀) values for this compound as a single agent and in combination with the MEK inhibitor AZD6244 in various BRAF-mutant colorectal cancer cell lines. Data indicates a generally higher sensitivity to this compound compared to the selective B-RAF inhibitor PLX4720.[4][5]
| Cell Line | BRAF Mutation | This compound GI₅₀ (µM) | AZD6244 GI₅₀ (µM) |
| RKO | V600E | ~0.1 - 1 | ~0.01 - 0.1 |
| LOXIMVI | V600E | ~1 - 10 | ~0.1 - 1 |
| WiDr | V600E | ~1 - 10 | ~0.1 - 1 |
| HT29 | V600E | >10 | ~1 - 10 |
| COLO205 | V600E | ~1 - 10 | ~0.1 - 1 |
Note: Approximate values are inferred from graphical representations in the cited literature.
Synergistic Effects of this compound with MEK Inhibitors
Studies have shown that the combination of this compound with a MEK inhibitor like AZD6244 (selumetinib) results in a synergistic anti-proliferative effect in colorectal cancer cell lines with BRAF or KRAS mutations. The degree of synergy can be quantified using models such as the Bliss independence model.[7]
| Cell Line | Genotype | Combination Effect (this compound + AZD6244) |
| RKO | BRAF V600E | Synergistic |
| LOXIMVI | BRAF V600E | Synergistic |
| HCT116 | KRAS G13D | Synergistic |
| SW620 | KRAS G12V | Synergistic |
| LS513 | KRAS G12D | Sensitive to combination |
| SW837 | KRAS G12C | Less sensitive to combination |
| SW480 | KRAS G12V | Less sensitive to combination |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay
This protocol outlines the methodology to determine the half-maximal growth inhibitory concentration (GI₅₀) of this compound in colon cancer cell lines using a luminescence-based assay.
References
- 1. Frontiers | Toward a Molecular Classification of Colorectal Cancer: The Role of BRAF [frontiersin.org]
- 2. BRAF-Mutated Advanced Colorectal Cancer: A Rapidly Changing Therapeutic Landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LY3009120, a panRAF inhibitor, has significant anti-tumor activity in BRAF and KRAS mutant preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. BRAF Inhibitors in Metastatic Colorectal Cancer and Mechanisms of Resistance: A Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New therapeutic strategies for BRAF mutant colorectal cancers - Corcoran - Journal of Gastrointestinal Oncology [jgo.amegroups.org]
Application Notes and Protocols for Western Blot Analysis of AZ-628 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ-628 is a potent, ATP-competitive pan-Raf inhibitor targeting BRAF, BRAF V600E, and c-Raf-1 kinases, which are critical components of the RAS/RAF/MEK/ERK (MAPK) signaling pathway.[1][2][3] Dysregulation of this pathway is a frequent event in human cancers, making it a key target for therapeutic intervention. This compound has been shown to inhibit anchorage-dependent and -independent growth, induce cell cycle arrest, and promote apoptosis in cancer cell lines harboring BRAF mutations.[1][3] Western blot analysis is a fundamental technique to elucidate the pharmacodynamic effects of this compound by monitoring the phosphorylation status of downstream effectors, primarily MEK and ERK, to quantify the extent of pathway inhibition.[4][5]
Mechanism of Action: Inhibition of the MAPK Pathway
This compound exerts its effects by binding to the ATP-binding pocket of Raf kinases, preventing their activation.[3] This inhibition blocks the downstream phosphorylation cascade, leading to a decrease in the phosphorylation of MEK (pMEK) and subsequently ERK (pERK).[1] The reduction in pERK levels is a key indicator of this compound's target engagement and efficacy in suppressing the MAPK pathway.
Data Presentation: Quantitative Analysis of MAPK Pathway Inhibition
The efficacy of this compound in inhibiting the MAPK pathway can be quantified by measuring the reduction in the phosphorylation of MEK and ERK via Western blot analysis followed by densitometry. The following table summarizes representative quantitative data from studies on cancer cell lines treated with this compound.
| Cell Line | Treatment Conditions | Target Protein | Percent Inhibition (%) | Reference |
| MM4 (Malignant Mesothelioma) | Not Specified | pMEK | ~70 | [4] |
| MM4 (Malignant Mesothelioma) | Not Specified | pERK | ~80 | [4] |
| A375 (Melanoma, BRAF V600E) | 50 nM, 72 hours | pERK | Significant Reduction | [5] |
| FO-1 (Melanoma, BRAF V600E) | 50 nM, 72 hours | pERK | Significant Reduction | [5] |
| M14 (Melanoma) | Increasing Concentrations | pERK | Dose-dependent Reduction | [3] |
Experimental Protocols
This section provides a detailed protocol for treating cancer cell lines with this compound and subsequently performing Western blot analysis to assess the phosphorylation status of key MAPK pathway proteins.
Cell Treatment with this compound
-
Cell Seeding: Plate cancer cells (e.g., A375 or FO-1 melanoma cell lines) in 6-well plates or 100 mm dishes at a density that allows them to reach 70-80% confluency at the time of harvesting.
-
Cell Culture: Culture the cells in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified incubator with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). From the stock solution, prepare working solutions in cell culture medium to achieve the desired final concentrations. A typical final concentration range for this compound is 10 nM to 1 µM.[3][5] A vehicle control (DMSO) should be prepared at the same final concentration as the highest drug concentration.
-
Treatment: Once cells have reached the desired confluency, replace the existing medium with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired treatment duration. Treatment times can range from a few hours to several days (e.g., 16, 24, or 72 hours) depending on the experimental design.[3][5]
Western Blot Analysis
References
- 1. researchgate.net [researchgate.net]
- 2. BRAF-Mutated Melanoma Cell Lines Develop Distinct Molecular Signatures After Prolonged Exposure to AZ628 or Dabrafenib: Potential Benefits of the Antiretroviral Treatments Cabotegravir or Doravirine on BRAF-Inhibitor-Resistant Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for Cell Viability Assays with AZ-628
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ-628 is a potent and selective inhibitor of RAF kinases, key components of the RAS/RAF/MEK/ERK signaling pathway. This pathway is frequently hyperactivated in various human cancers, making it a critical target for therapeutic intervention. This compound has demonstrated efficacy in preclinical studies by inducing cell cycle arrest and apoptosis in cancer cells, particularly those harboring BRAF mutations.[1] Accurate assessment of the cytotoxic and cytostatic effects of this compound is crucial for its development as a potential anti-cancer agent. This document provides detailed protocols for assessing cell viability in response to this compound treatment using common colorimetric assays, along with a summary of its effects on various cancer cell lines.
Mechanism of Action: The RAF-MEK-ERK Signaling Pathway
This compound exerts its effects by targeting the RAF family of serine/threonine kinases, including BRAF, BRAF V600E mutant, and c-Raf. Inhibition of RAF kinases prevents the phosphorylation and activation of their downstream targets, MEK1 and MEK2. This, in turn, blocks the phosphorylation and activation of ERK1 and ERK2, leading to the inhibition of cell proliferation and survival.
Caption: RAF-MEK-ERK signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following table summarizes the observed effects of this compound on the viability of various cancer cell lines as reported in the literature.
| Cell Line | Cancer Type | Assay | Treatment Conditions | Observed Effect | Reference |
| A375 | Melanoma (BRAF V600E) | DAPI Fluorometric Assay | 10 nM this compound for 72h | 51.2% reduction in cell viability | [1] |
| A375 | Melanoma (BRAF V600E) | DAPI Fluorometric Assay | 50 nM this compound for 72h | 67.7% reduction in cell viability | [1] |
| FO-1 | Melanoma (BRAF V600E) | DAPI Fluorometric Assay | 10 nM this compound for 72h | 53.3% reduction in cell viability | [1] |
| FO-1 | Melanoma (BRAF V600E) | DAPI Fluorometric Assay | 50 nM this compound for 72h | 74.3% reduction in cell viability | [1] |
| MCF7 | Breast Cancer | MTT Assay & Cell Counting | Not specified | Significant inhibition of proliferation | [2] |
| SK-MEL37 | Melanoma | Cell Viability Assay | 200 nM this compound for 1 week | ~40% reduction in cell viability | [3] |
| SK-MEL173 | Melanoma | Cell Viability Assay | 200 nM this compound for 1 week | ~50% reduction in cell viability | [3] |
Experimental Protocols
Two common and reliable methods for assessing cell viability following treatment with this compound are the MTT assay and the Cell Counting Kit-8 (CCK-8) assay. Both assays are based on the principle that viable cells with active metabolism can reduce a tetrazolium salt to a colored formazan product.
Experimental Workflow
Caption: General workflow for a cell viability assay with this compound.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This protocol is adapted for a 96-well plate format.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT reagent (5 mg/mL in PBS), sterile-filtered and protected from light
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom tissue culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. It is recommended to perform a wide range of concentrations initially to determine the optimal range for IC50 calculation.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, typically DMSO at <0.1%).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT reagent to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Gently pipette up and down or place the plate on a shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).
-
Protocol 2: Cell Counting Kit-8 (CCK-8) Assay
This protocol is adapted for a 96-well plate format and offers a simpler, one-step addition process compared to the MTT assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Cell Counting Kit-8 (CCK-8) reagent
-
96-well flat-bottom tissue culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Cell Seeding:
-
Follow the same cell seeding procedure as described in the MTT assay protocol.
-
-
Compound Treatment:
-
Follow the same compound treatment procedure as described in the MTT assay protocol.
-
-
CCK-8 Addition and Incubation:
-
After the desired treatment period, add 10 µL of the CCK-8 reagent directly to each well.
-
Incubate the plate for 1-4 hours at 37°C in a 5% CO₂ incubator. The incubation time may need to be optimized depending on the cell type and density.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Follow the same data analysis procedure as described in the MTT assay protocol to calculate the percentage of cell viability and determine the IC50 value.
-
Conclusion
The provided protocols offer robust and reproducible methods for evaluating the effect of this compound on cancer cell viability. The choice between the MTT and CCK-8 assays will depend on laboratory preference and specific experimental needs. Accurate determination of cell viability is a fundamental step in the preclinical assessment of targeted therapies like this compound and provides essential data for further drug development.
References
- 1. BRAF-Mutated Melanoma Cell Lines Develop Distinct Molecular Signatures After Prolonged Exposure to AZ628 or Dabrafenib: Potential Benefits of the Antiretroviral Treatments Cabotegravir or Doravirine on BRAF-Inhibitor-Resistant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for AZ-628 in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ-628 is a potent and selective, ATP-competitive pan-Raf kinase inhibitor. It demonstrates significant activity against all three RAF isoforms (A-RAF, B-RAF, and C-RAF), including the oncogenic B-RAFV600E mutant. By targeting the RAF kinases, this compound effectively inhibits the MAPK/ERK signaling pathway, which is frequently hyperactivated in various human cancers and plays a crucial role in cell proliferation, differentiation, and survival. Preclinical data suggest that this compound has robust anti-tumor activity in various cancer models, including those with central nervous system involvement, indicating its potential as a therapeutic agent for a range of malignancies.[1][2][3][4]
These application notes provide detailed protocols for the in vivo administration of this compound in mouse models, guidance on vehicle formulation, and a summary of its mechanism of action and biological effects.
Mechanism of Action
This compound exerts its anti-tumor effects by inhibiting the kinase activity of RAF proteins. In the canonical MAPK pathway, RAS activation leads to the recruitment and activation of RAF kinases. Activated RAF then phosphorylates and activates MEK1/2, which in turn phosphorylates and activates ERK1/2. Activated ERK1/2 translocates to the nucleus to regulate the activity of numerous transcription factors, leading to changes in gene expression that promote cell proliferation and survival. In cancers with activating B-RAF mutations (e.g., V600E), the RAF kinase is constitutively active, leading to uncontrolled downstream signaling. This compound, as a pan-Raf inhibitor, can block this signaling cascade at the level of RAF, thereby inhibiting tumor growth. Recent findings suggest that newer generation compounds like NST-628, which is mechanistically similar to this compound, act as a molecular glue targeting both RAF and MEK, further highlighting the importance of this pathway.[1][2]
Data Presentation
In Vitro Potency of this compound
| Target | IC50 (nM) |
| c-Raf-1 | 29 |
| B-RafV600E | 34 |
| Wild-type B-Raf | 105 |
Data compiled from in vitro kinase assays.
In Vivo Efficacy of Pan-RAF Inhibitors (Reference Data)
The following table provides reference data from in vivo studies of other pan-RAF inhibitors, which can be used as a guide for designing experiments with this compound.
| Compound | Animal Model | Tumor Model | Dosing (Oral Gavage) | Efficacy Outcome |
| Belvarafenib | Mouse | IPC-298 Melanoma Xenograft | 15 mg/kg or 30 mg/kg, QD for 21 days | Partial and complete cytostasis |
| LY3009120 | Mouse | A375 Melanoma Xenograft | 20 and 30 mg/kg, BID for 15 days | Tumor regression |
| LY3009120 | Mouse | HCT116 Colon Cancer Xenograft | 40 mg/kg, BID for 15 days | Significant efficacy |
QD: once daily; BID: twice daily.[5][6]
Experimental Protocols
Vehicle Formulation for In Vivo Administration
This compound is poorly soluble in aqueous solutions. Therefore, a suitable vehicle is required for in vivo administration. Based on its solubility profile and common practices for similar compounds, the following vehicle formulations are recommended.
Recommended Vehicle:
A common vehicle for poorly soluble compounds administered orally is a suspension in a mixture of Dimethyl sulfoxide (DMSO) and an aqueous solution containing a suspending agent like carboxymethylcellulose (CMC) and a surfactant like Tween 80.
Example Formulation Protocol:
-
Dissolve the required amount of this compound in a minimal amount of 100% DMSO to create a stock solution.[7][8]
-
In a separate tube, prepare the final vehicle solution. For example, a solution of 0.5% (w/v) CMC and 0.2% (v/v) Tween 80 in sterile water.
-
While vortexing the vehicle solution, slowly add the this compound/DMSO stock to achieve the final desired concentration. The final concentration of DMSO should be kept low (ideally ≤5%) to minimize potential toxicity.[9][10]
-
Ensure the final formulation is a homogenous suspension before administration.
Note: It is crucial to prepare a fresh formulation for each day of dosing. A vehicle-only control group should always be included in the study.
In Vivo Administration Protocols
1. Oral Gavage Administration in Mice
Oral gavage is a common method for administering precise doses of compounds directly into the stomach.
Materials:
-
This compound formulation
-
Appropriate gauge gavage needle (e.g., 20-22 gauge for adult mice) with a ball tip
-
1 mL syringe
-
Animal scale
-
70% ethanol
Procedure:
-
Weigh the mouse to determine the correct dosing volume. The typical dosing volume for oral gavage in mice is 5-10 mL/kg.
-
Draw the appropriate volume of the this compound formulation into the syringe fitted with the gavage needle.
-
Gently restrain the mouse by the scruff of the neck to immobilize its head.
-
Position the mouse in an upright, vertical position.
-
Insert the gavage needle into the mouth, slightly to one side of the tongue.
-
Gently advance the needle along the roof of the mouth and down the esophagus. The mouse should swallow the needle. Do not force the needle. If resistance is met, withdraw and reposition.
-
Once the needle is in the stomach (a pre-measured length can be marked on the needle), slowly administer the formulation.
-
Withdraw the needle gently and return the mouse to its cage.
-
Monitor the mouse for any signs of distress.
2. Intraperitoneal (IP) Injection in Mice
IP injection is another common route for systemic drug administration.
Materials:
-
This compound formulation
-
25-27 gauge needle
-
1 mL syringe
-
70% ethanol
Procedure:
-
Weigh the mouse to determine the correct injection volume.
-
Draw the appropriate volume of the this compound formulation into the syringe.
-
Securely restrain the mouse, exposing its abdomen.
-
Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Wipe the injection site with 70% ethanol.
-
Insert the needle at a 10-20 degree angle.
-
Aspirate briefly to ensure no fluid is drawn into the syringe (indicating entry into a blood vessel or organ).
-
If aspiration is clear, inject the solution smoothly.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any adverse reactions.
Xenograft Tumor Model Protocol
This protocol describes a general workflow for evaluating the efficacy of this compound in a subcutaneous xenograft mouse model.
Materials:
-
Human cancer cell line with a B-RAF mutation (e.g., A375 melanoma)
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID)
-
Cell culture reagents
-
Matrigel (optional)
-
Calipers
Procedure:
-
Cell Culture: Culture cancer cells in appropriate media until they reach the desired number for implantation.
-
Cell Implantation:
-
Harvest and resuspend cells in sterile PBS or a mixture of PBS and Matrigel.
-
Subcutaneously inject the cell suspension (e.g., 1-10 x 106 cells in 100-200 µL) into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and grow to a palpable size.
-
Measure tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Length x Width2) / 2.
-
-
Randomization and Treatment:
-
When tumors reach a predetermined average size (e.g., 100-150 mm3), randomize mice into treatment and control groups.
-
Administer this compound or vehicle to the respective groups according to the chosen dosing schedule and route.
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, Western blot for target engagement).
-
Mandatory Visualizations
Caption: this compound inhibits the MAPK signaling pathway.
Caption: Workflow for in vivo efficacy studies of this compound.
References
- 1. nestedtx.com [nestedtx.com]
- 2. targetedonc.com [targetedonc.com]
- 3. Nested Therapeutics Announces Oral Presentation of Preclinical Data for NST-628, a Novel, Fully Brain-Penetrant, Pan-RAF/MEK Molecular Glue, at the 2024 AACR Annual Meeting - BioSpace [biospace.com]
- 4. nestedtx.com [nestedtx.com]
- 5. Computational modeling of drug response identifies mutant-specific constraints for dosing panRAF and MEK inhibitors in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. journals.library.ualberta.ca [journals.library.ualberta.ca]
Application Notes: Flow Cytometry Analysis of Cellular Responses to AZ-628 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ-628 is a potent, ATP-competitive pan-Raf kinase inhibitor with significant activity against B-Raf, B-RafV600E, and c-Raf-1.[1][2] It effectively suppresses the RAS-RAF-MEK-ERK mitogen-activated protein kinase (MAPK) signaling cascade, a pathway frequently dysregulated in various human cancers.[3][4] By inhibiting Raf kinases, this compound blocks the phosphorylation of downstream targets MEK and ERK, leading to the inhibition of tumor cell proliferation.[2] In cancer cell lines, particularly those harboring the B-RafV600E mutation, this compound has been demonstrated to inhibit growth, induce cell cycle arrest, and trigger apoptosis.[1][2][4]
Flow cytometry is an indispensable high-throughput technology for elucidating the cellular effects of kinase inhibitors like this compound. It enables the rapid and quantitative analysis of individual cells, providing detailed insights into critical cellular processes such as apoptosis and cell cycle progression.[5][6] This document provides detailed protocols for utilizing flow cytometry to assess the impact of this compound treatment on cancer cells.
Mechanism of Action: The MAPK Signaling Pathway
This compound exerts its effects by targeting the Raf kinases within the MAPK pathway. This pathway is a critical signaling cascade that transduces signals from cell surface receptors to the nucleus, regulating fundamental cellular processes like proliferation, differentiation, and survival. In many cancers, mutations in components like RAS or RAF lead to constitutive activation of this pathway, promoting uncontrolled cell growth. This compound's inhibition of B-Raf and C-Raf disrupts this aberrant signaling.
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
This protocol outlines the general procedure for culturing and treating cancer cells with this compound to prepare them for subsequent flow cytometry analysis.
Materials:
-
Cancer cell line of interest (e.g., Colo205, M14)
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound (powder form)
-
Dimethyl sulfoxide (DMSO), sterile
-
6-well tissue culture plates
-
Phosphate-Buffered Saline (PBS), Ca++/Mg++ free
-
Trypsin-EDTA (for adherent cells)
-
Hemocytometer or automated cell counter
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound powder in DMSO to create a high-concentration stock solution (e.g., 10 mM).[7] Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Cell Seeding: Seed cells in 6-well plates at a density that ensures they reach 70-80% confluency by the end of the experiment. Allow cells to adhere and stabilize for 24 hours.
-
Prepare Treatment Media: On the day of treatment, dilute the this compound stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 0.1 µM, 1 µM, 10 µM). Prepare a vehicle control using the same final concentration of DMSO as in the highest this compound treatment group.
-
Cell Treatment: Remove the existing medium from the wells and replace it with the prepared treatment or vehicle control media.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Cell Harvesting:
-
Adherent Cells: Aspirate the culture medium (which may contain floating apoptotic cells) and save it in a 15 mL conical tube.[8] Wash the adherent cells with PBS, then add Trypsin-EDTA to detach them. Once detached, neutralize the trypsin with a complete medium and combine this suspension with the previously saved medium.[5]
-
Suspension Cells: Directly transfer the cell suspension from the well to a 15 mL conical tube.
-
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in cold PBS. Repeat this wash step twice to ensure the complete removal of media components.[5]
-
Proceed to Staining: The washed cell pellet is now ready for apoptosis or cell cycle analysis staining protocols.
Protocol 2: Apoptosis Analysis by Annexin V and Propidium Iodide (PI) Staining
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[9] In healthy cells, phosphatidylserine (PS) resides on the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet, where it can be detected by fluorescently-labeled Annexin V.[10] Propidium Iodide (PI) is a membrane-impermeable DNA-binding dye that only enters cells with compromised membranes, characteristic of late apoptotic or necrotic stages.[9]
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. apexbt.com [apexbt.com]
- 5. benchchem.com [benchchem.com]
- 6. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]
- 7. This compound - LKT Labs [lktlabs.com]
- 8. researchgate.net [researchgate.net]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Generation of AZ-628 Resistant Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the development of cancer cell lines exhibiting resistance to AZ-628, a potent pan-Raf inhibitor. This compound targets the RAS-RAF-MEK-ERK signaling cascade, and understanding the mechanisms of acquired resistance is crucial for the development of more effective therapeutic strategies.[1] These application notes detail the mechanism of action of this compound, outline established mechanisms of resistance, and provide detailed protocols for the generation and characterization of this compound resistant cell lines. The included methodologies, data presentation, and visual diagrams are intended to equip researchers with the necessary tools to investigate resistance to Raf kinase inhibitors.
Introduction to this compound
This compound is an ATP-competitive inhibitor targeting multiple Raf kinases, including BRAF, BRAF V600E, and CRAF (Raf-1), with IC50 values of 105 nM, 34 nM, and 29 nM, respectively, in cell-free assays.[2][3] It also demonstrates inhibitory activity against other tyrosine protein kinases such as VEGFR2, DDR2, Lyn, Flt1, and FMS.[2][3][4] By binding to the ATP-binding site of Raf kinases, this compound prevents the activation of the downstream MEK-ERK signaling pathway, also known as the mitogen-activated protein kinase (MAPK) cascade.[1] This inhibition leads to cell cycle arrest and apoptosis in cancer cell lines with activating BRAF mutations, such as BRAF V600E, which are prevalent in melanoma and colon cancer.[1][2]
Mechanisms of Acquired Resistance to this compound
The primary documented mechanism of acquired resistance to this compound involves the upregulation of CRAF.[1][2] In resistant cell lines, elevated levels of CRAF can lead to the sustained activation of the downstream effectors MEK and ERK, thereby bypassing the inhibitory effect of this compound on BRAF.[1][2] This sustained signaling allows the cancer cells to resume proliferation and evade apoptosis despite the presence of the drug. Other potential mechanisms of resistance to kinase inhibitors can include secondary mutations in the target kinase, activation of parallel signaling pathways, or alterations in drug efflux pumps.[5][6]
Quantitative Data Summary
The following table summarizes the key quantitative data comparing this compound sensitive (parental) and resistant cell lines, as reported in the literature.
| Parameter | Parental Cell Line (e.g., M14) | This compound Resistant Cell Line (e.g., M14-AZR) | Fold Resistance | Reference |
| This compound IC50 | ~0.1 µM | ~10 µM | ~100-fold | [2] |
| p-ERK1/2 Levels (with this compound) | Significantly Suppressed | Sustained Activation | - | [2] |
| CRAF Protein Expression | Basal Levels | Elevated | - | [1][2] |
Experimental Protocols
Protocol for Generating this compound Resistant Cell Lines
This protocol describes a dose-escalation method for generating this compound resistant cell lines, a common technique for developing acquired drug resistance in vitro.[5][7]
Materials:
-
Parental cancer cell line of interest (e.g., A375 or M14, known to have BRAF V600E mutation)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (powder form)
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Cell culture flasks, plates, and other standard laboratory equipment
-
Hemocytometer or automated cell counter
-
Cryopreservation medium
Procedure:
-
Initial IC50 Determination:
-
Culture the parental cell line in their recommended complete medium.
-
Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the initial IC50 of this compound for the parental cell line. This will establish a baseline for sensitivity.
-
-
Initiation of Resistance Development:
-
Seed the parental cells at a low density in a T-75 flask.
-
Begin by treating the cells with a sub-lethal dose of this compound, typically starting at a concentration equal to or slightly below the IC10 or IC20 (the concentration that inhibits 10-20% of cell growth).[7][8]
-
Replenish the medium with fresh this compound every 3-4 days.[9]
-
-
Dose Escalation:
-
Once the cells have adapted and are proliferating steadily at the initial concentration, gradually increase the concentration of this compound. A 1.5 to 2-fold increase at each step is a common practice.[7]
-
The rate of dose escalation will depend on the cell line's ability to recover and proliferate. This process can take several months (6-12 months is not uncommon).[5]
-
At each stage of increased drug concentration, a subset of cells will likely die, while the resistant population will survive and repopulate the flask.
-
-
Monitoring and Maintenance:
-
Continuously monitor the morphology and growth rate of the cells.
-
Once the cells can tolerate a significantly higher concentration of this compound (e.g., 10-fold or higher than the initial IC50), they can be considered a resistant population.
-
It is advisable to cryopreserve cells at various stages of resistance development.
-
-
Isolation of Resistant Clones (Optional but Recommended):
-
To obtain a homogenous resistant population, perform single-cell cloning by limiting dilution or by picking individual colonies that grow in the presence of a high concentration of this compound.[9]
-
-
Maintenance of Resistant Cell Lines:
-
Culture the established resistant cell line in a medium containing a maintenance dose of this compound to ensure the stability of the resistant phenotype. The maintenance dose is typically the concentration at which the cells were selected.
-
Protocol for Characterization of Resistant Cell Lines
1. Confirmation of Resistance Profile:
-
Perform a cell viability assay to determine the IC50 of this compound in the resistant cell line and compare it to the parental line. A significant increase in the IC50 value confirms the resistant phenotype.[7]
2. Western Blot Analysis for Signaling Pathway Alterations:
-
Objective: To assess the expression levels of key proteins in the MAPK pathway.
-
Procedure:
-
Culture both parental and resistant cells to 70-80% confluency.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against CRAF, p-MEK, MEK, p-ERK, ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities to compare protein expression levels between the parental and resistant lines.
-
Visualizations
This compound Signaling Pathway and Resistance Mechanism
References
- 1. apexbt.com [apexbt.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. atcc.org [atcc.org]
- 6. Frontiers | In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs [frontiersin.org]
- 7. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Navigating AZ-628 Solubility Challenges in Aqueous Buffers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers encountering solubility issues with the potent Raf kinase inhibitor, AZ-628, in aqueous buffers. This compound is a valuable tool in cancer research, particularly for studying the B-Raf signaling pathway. However, its hydrophobic nature presents significant challenges in experimental setups requiring aqueous solutions. This guide offers troubleshooting strategies, frequently asked questions (FAQs), and detailed protocols to help you achieve reliable and reproducible results.
Troubleshooting Guide: Overcoming this compound Solubility Issues
This section addresses common problems encountered when preparing and using this compound in aqueous-based assays.
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer. | This compound is poorly soluble in water. The final concentration of the compound in the aqueous buffer may exceed its solubility limit. The final percentage of DMSO may be too low to maintain solubility. | 1. Optimize Final DMSO Concentration: Keep the final DMSO concentration in your working solution as high as your experimental system tolerates, typically between 0.1% and 0.5%.2. Use a Gentle Dilution Method: Instead of adding the aqueous buffer directly to the DMSO stock, add the DMSO stock to the aqueous buffer dropwise while vortexing or stirring to facilitate mixing and prevent localized high concentrations that can lead to precipitation.3. Consider Alternative Solvents/Formulations: For in vivo studies, consider formulating this compound in a vehicle containing excipients like PEG300 and Tween-80 to improve solubility and bioavailability. A suggested formulation involves a mixture of DMSO, PEG300, Tween-80, and saline.[1] |
| Inconsistent or lower-than-expected compound activity. | Precipitation of this compound leads to a lower effective concentration in your experiment. The compound may have degraded due to improper storage of the stock solution. | 1. Visually Inspect for Precipitation: Before treating your cells or starting your assay, carefully inspect the final working solution for any visible precipitate. Centrifuge the solution briefly and check for a pellet.2. Prepare Fresh Working Solutions: Prepare your final aqueous dilutions of this compound fresh for each experiment from a frozen DMSO stock.3. Proper Stock Solution Storage: Aliquot your high-concentration DMSO stock solution and store it at -20°C or -80°C to minimize freeze-thaw cycles.[1][2] |
| Cellular toxicity or off-target effects observed. | The concentration of the organic solvent (e.g., DMSO) used to dissolve this compound may be toxic to the cells. | 1. Run a Vehicle Control: Always include a vehicle control in your experiments. This control should contain the same final concentration of the solvent (e.g., DMSO) as your experimental samples to assess the effect of the solvent on your system.2. Minimize Final Solvent Concentration: Optimize your dilution scheme to use the lowest possible final concentration of the organic solvent that still maintains this compound in solution. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO).[2][3][4][5][6][7] this compound is highly soluble in DMSO, with reported maximum concentrations ranging from 22.6 mg/mL to 90 mg/mL (approximately 50 mM to 200 mM).[2][4][5] It is practically insoluble in water and ethanol.[2][4][5]
Q2: I observed a precipitate after diluting my this compound DMSO stock in my cell culture medium. What should I do?
A2: This is a common issue due to the low aqueous solubility of this compound. To address this, you can try the following:
-
Increase the final concentration of DMSO in your working solution, ensuring it remains within the tolerance level of your cells.
-
Modify your dilution procedure. Instead of adding the buffer to your DMSO stock, add the stock solution to your vigorously stirred or vortexing aqueous buffer.
-
Prepare a more dilute intermediate stock in a solvent mixture before the final dilution into the aqueous buffer.
Q3: What is the stability of this compound stock solutions in DMSO?
A3: When stored properly, this compound stock solutions in DMSO are stable. It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store them at -20°C for up to one month or -80°C for up to one year.[1][2]
Q4: Can I use sonication to redissolve precipitated this compound in my aqueous buffer?
A4: While sonication can sometimes help in dissolving compounds, it may not be effective for compounds that have a very low intrinsic solubility in the solvent. It can also potentially degrade the compound. A better approach is to optimize the solvent composition and dilution method as described above.
Quantitative Solubility Data
The following table summarizes the reported solubility of this compound in various solvents.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Reference(s) |
| DMSO | 90 | 199.32 | [2][5] |
| DMSO | 45.15 | 100 | [3] |
| DMSO | ≥22.6 | ≥50 | [4] |
| DMSO | 30 | ~66.4 | [7] |
| Water | Insoluble | Insoluble | [2][5] |
| Ethanol | Insoluble | Insoluble | [2][4] |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 | ~1.1 | [7] |
| DMF | 25 | ~55.4 | [7] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 451.52 g/mol )[2][3]
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out 4.52 mg of this compound powder.
-
Add 1 mL of anhydrous DMSO to the powder.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium
Procedure:
-
Determine the final concentration of this compound required for your experiment.
-
Calculate the volume of the 10 mM stock solution needed. Aim for a final DMSO concentration of ≤ 0.5%.
-
In a sterile tube, add the required volume of pre-warmed cell culture medium.
-
While gently vortexing the medium, add the calculated volume of the 10 mM this compound stock solution dropwise.
-
Visually inspect the solution for any signs of precipitation.
-
Use the freshly prepared working solution immediately.
Visualizations
B-Raf Signaling Pathway and the Action of this compound
This compound is a potent inhibitor of Raf kinases, including B-Raf and C-Raf, which are key components of the MAPK/ERK signaling pathway.[1][2] This pathway plays a crucial role in cell proliferation, differentiation, and survival.[8][9][10] Mutations in the BRAF gene, such as the V600E mutation, can lead to constitutive activation of this pathway, driving cancer cell growth.[8][9] this compound inhibits the kinase activity of B-Raf, thereby blocking downstream signaling to MEK and ERK.[1][2]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. AZ 628 | Raf Kinases | Tocris Bioscience [tocris.com]
- 4. apexbt.com [apexbt.com]
- 5. This compound - LKT Labs [lktlabs.com]
- 6. adooq.com [adooq.com]
- 7. caymanchem.com [caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. BRAF (gene) - Wikipedia [en.wikipedia.org]
Technical Support Center: Overcoming AZ-628 Resistance in Cancer Cells
This technical support center is designed for researchers, scientists, and drug development professionals encountering resistance to AZ-628, a novel BRAF inhibitor, in their cancer cell line experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of acquired resistance to this compound?
Acquired resistance to BRAF inhibitors like this compound is a significant clinical challenge.[1][2] Resistance mechanisms often involve the reactivation of the MAPK pathway or the activation of alternative survival pathways.[3][4] Common mechanisms include:
-
Reactivation of the MAPK Pathway:
-
Secondary Mutations: Mutations in downstream components of the MAPK pathway, such as MEK1/2, can lead to reactivation.[4]
-
BRAF Alterations: Amplification of the BRAF gene or expression of BRAF splice variants can overcome the inhibitory effects of this compound.[4][5]
-
Upstream Activation: Mutations in genes like NRAS can reactivate the MAPK pathway.[3][5]
-
-
Activation of Bypass Signaling Pathways:
-
PI3K/AKT Pathway: Activation of the PI3K/AKT pathway, often through the loss of the tumor suppressor PTEN, is a common bypass mechanism.[1][3][4]
-
Receptor Tyrosine Kinases (RTKs): Overexpression or activation of RTKs such as PDGFRβ, IGF-1R, and EGFR can promote cell survival and proliferation despite BRAF inhibition.[1][5][6]
-
-
Phenotypic Changes:
-
Epithelial-to-Mesenchymal Transition (EMT): A shift to a mesenchymal phenotype can confer broad drug resistance.[4]
-
Q2: My cancer cell line is showing reduced sensitivity to this compound. How can I definitively confirm resistance?
To confirm acquired resistance, you should perform a cell viability assay to determine the half-maximal inhibitory concentration (IC50) of this compound in your potentially resistant cell line and compare it to the parental, sensitive cell line.[7] A significant increase in the IC50 value is the primary indicator of resistance.[7]
Q3: What are the initial steps to investigate the mechanism of resistance in my cell line?
Once resistance is confirmed, the following steps can help elucidate the underlying mechanism:
-
Western Blot Analysis: Assess the phosphorylation status of key proteins in the MAPK (e.g., ERK) and PI3K/AKT (e.g., AKT) pathways to determine if these pathways are reactivated in the presence of this compound.[7]
-
Gene Sequencing: Sequence key genes known to be involved in resistance, such as BRAF, NRAS, and MEK1/2, to identify potential mutations.[1][7]
-
Gene Expression Analysis: Use quantitative PCR (qPCR) or RNA sequencing to look for overexpression of RTKs or other genes associated with bypass pathways.[7]
Q4: What are the most promising strategies to overcome this compound resistance?
Combination therapy is a key strategy for overcoming resistance to targeted therapies.[8] Promising approaches include:
-
Combined MAPK Pathway Inhibition: Combining a BRAF inhibitor like this compound with a MEK inhibitor can prevent or delay the onset of resistance by providing a more complete shutdown of the MAPK pathway.[4]
-
Targeting Bypass Pathways: If resistance is mediated by the activation of a bypass pathway, such as PI3K/AKT, combining this compound with an inhibitor of that pathway (e.g., a PI3K or AKT inhibitor) may be effective.[1][9]
-
Inhibiting Receptor Tyrosine Kinases: For resistance driven by RTK activation, co-treatment with an appropriate RTK inhibitor can restore sensitivity to this compound.[1]
Troubleshooting Guides
| Problem | Possible Cause | Suggested Solution |
| Gradual loss of this compound efficacy over multiple passages. | Development of acquired resistance. | 1. Perform a cell viability assay to confirm a shift in the IC50 value.[7]2. Culture a batch of the cells in a drug-free medium for several passages and then re-challenge with this compound to check for resistance stability.[7]3. Initiate molecular analysis to identify the resistance mechanism (see FAQ Q3).[7] |
| Cell line contamination or genetic drift. | 1. Perform cell line authentication (e.g., short tandem repeat profiling).[7]2. Revert to an early-passage, frozen stock of the cell line.[7] | |
| Degradation of this compound. | 1. Prepare fresh stock solutions of this compound.2. Verify the storage conditions and stability of the drug. | |
| Heterogeneous response to this compound within the cell population. | Emergence of a resistant subclone. | 1. Perform single-cell cloning to isolate and characterize resistant and sensitive populations.2. Use fluorescence-activated cell sorting (FACS) if a marker for resistance is known. |
| Inconsistent drug distribution in culture. | 1. Ensure thorough mixing of the media after adding this compound.2. For adherent cells, check for uniform cell density across the culture vessel. | |
| Inconsistent IC50 values between experiments. | Variation in cell seeding density. | 1. Optimize and standardize the cell seeding density for your specific cell line and assay duration.[10]2. Ensure cells are in the exponential growth phase during the assay. |
| Differences in assay incubation time. | 1. Standardize the incubation time with the inhibitor across all experiments (a typical duration is 48-72 hours).[11] | |
| Solvent concentration effects. | 1. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level. |
Data Presentation
Table 1: Common Genetic and Epigenetic Alterations Leading to BRAF Inhibitor Resistance
| Alteration Type | Gene/Pathway | Frequency in Resistant Tumors | Reference |
| Genetic Mutations | NRAS | ~20% | [12] |
| MEK1/2 | ~7% | [12] | |
| Gene Amplification | BRAF | ~12% | [12] |
| Gene Splice Variants | BRAF | ~16% | [12] |
| Epigenetic Changes | Overexpression of RTKs (PDGFRβ, IGF-1R) | Variable | [3] |
| Loss of PTEN expression | Variable | [3][4] |
Table 2: Clinical Trial Data for Combination Therapies in BRAF V600-Mutant Melanoma
| Therapy | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Reference |
| Vemurafenib (BRAF inhibitor) | 6.9 months | 13.6 months | [5] |
| Dabrafenib (BRAF inhibitor) | 5.1 months | Not Reported | [5] |
| Dabrafenib + Trametinib (MEK inhibitor) | 11.1 months | 25.1 months | [5] |
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cell Lines
This protocol describes a method for generating drug-resistant cancer cell lines through continuous exposure to increasing concentrations of the drug.
-
Initial IC50 Determination: Determine the IC50 of this compound for the parental cancer cell line using a standard cell viability assay.
-
Initial Drug Exposure: Culture the parental cells in media containing this compound at a concentration equal to the IC10-IC20.[13]
-
Dose Escalation: Once the cells resume a normal growth rate, increase the concentration of this compound by approximately 1.5- to 2.0-fold.[13]
-
Repeat Dose Escalation: Continue this stepwise increase in drug concentration. It may be necessary to maintain the cells at a given concentration for several passages until they have adapted. This process can take several months.[1]
-
Isolation of Resistant Clones: Once cells are able to proliferate in a high concentration of this compound (e.g., 1 µM), you can proceed with characterization or perform single-cell cloning to isolate individual resistant colonies.[1]
-
Maintenance of Resistant Phenotype: To maintain the resistant phenotype, culture the cells in media containing a maintenance dose of this compound (e.g., the IC10-IC20 of the resistant line).[13] Periodically re-evaluate the IC50 to ensure the resistance is stable.[13]
Protocol 2: Western Blotting for Pathway Analysis
This protocol is for assessing the activation state of key signaling pathways.
-
Cell Lysis: Treat sensitive and resistant cells with this compound for a specified time. Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., p-ERK, total ERK, p-AKT, total AKT, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Mechanism of action of this compound on the MAPK signaling pathway.
Caption: Key mechanisms of resistance to this compound.
Caption: Workflow for generating and analyzing this compound resistant cell lines.
References
- 1. Resistance to BRAF inhibitors: Unraveling mechanisms and future treatment options - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Resistance to BRAF inhibitors: unraveling mechanisms and future treatment options. | Semantic Scholar [semanticscholar.org]
- 3. dovepress.com [dovepress.com]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Diverse Mechanisms of BRAF Inhibitor Resistance in Melanoma Identified in Clinical and Preclinical Studies [frontiersin.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. benchchem.com [benchchem.com]
- 8. targetedonc.com [targetedonc.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 11. benchchem.com [benchchem.com]
- 12. Acquired BRAF inhibitor resistance: a multicenter meta-analysis of the spectrum and frequencies, clinical behavior, and phenotypic associations of resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Off-Target Effects of AZ-628
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments with AZ-628. The information is designed to help interpret and mitigate potential off-target effects of this pan-Raf inhibitor.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected phenotypes in our cellular assays after treatment with this compound. Could these be due to off-target effects?
A1: Yes, unexpected cellular phenotypes are often indicative of off-target activities. While this compound is a potent inhibitor of BRAF and c-Raf kinases, it is known to interact with other kinases, which can lead to unintended biological consequences.[1][2] We recommend a systematic approach to determine if the observed phenotype is due to off-target effects.
Q2: How can we confirm that the observed effects in our cells are due to the inhibition of the intended RAF pathway?
A2: To confirm on-target pathway inhibition, you should assess the phosphorylation status of downstream effectors in the MAPK pathway, such as MEK and ERK.[3] A decrease in p-MEK and p-ERK levels upon this compound treatment would suggest on-target activity. A detailed protocol for this analysis is provided in the "Experimental Protocols" section.
Q3: What are the known off-targets of this compound?
A3: this compound has been shown to inhibit several other tyrosine protein kinases, including VEGFR2, DDR2, Lyn, Flt1, and FMS.[3][4] A broader screening using KINOMEscan has identified additional potential off-targets (see Table 1).
Q4: How can we validate a suspected off-target of this compound in our experimental system?
A4: Validating a suspected off-target requires a multi-pronged approach:
-
In Vitro Kinase Assay: Perform a direct enzymatic assay with the purified recombinant off-target kinase to determine the IC50 value of this compound against it.
-
Cellular Thermal Shift Assay (CETSA): This method can confirm if this compound binds to the suspected off-target protein within intact cells. A detailed protocol is provided below.
-
Genetic Knockdown/Knockout: Use siRNA or CRISPR to reduce or eliminate the expression of the suspected off-target kinase. If the unexpected phenotype is diminished upon this compound treatment in these modified cells, it strongly suggests the phenotype is mediated by that off-target.[2]
-
Use of a More Selective Inhibitor: As a control, use a different, highly selective inhibitor for the putative off-target kinase. If this inhibitor recapitulates the phenotype observed with this compound, it provides strong evidence for the off-target interaction.[2]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent results in cell viability assays | Off-target toxicity | Perform a broad kinase screen to identify potential off-target kinases known to be involved in cell survival pathways. Validate any significant hits using cellular assays. |
| Cell line-specific effects | Test this compound in multiple cell lines to determine if the results are cell-type specific. | |
| Unexpected activation of a signaling pathway | Compensatory signaling pathway activation | Analyze changes in the phosphorylation status of key proteins in related signaling pathways. Consider co-treatment with inhibitors of the suspected compensatory pathway. |
| Discrepancy between biochemical and cellular potency | Poor cell permeability or active efflux | Evaluate the intracellular concentration of this compound. Use cell lines with known expression levels of drug transporters. |
| Cellular context | The ATP concentration within the cell can affect the potency of ATP-competitive inhibitors like this compound. |
Data Presentation
Table 1: Inhibitory Activity of this compound Against On-Target and Off-Target Kinases
This table summarizes the inhibitory activity of this compound against its intended targets and a selection of off-target kinases identified from KINOMEscan data. The KINOMEscan assay measures the percentage of kinase bound by the ligand in the presence of 10 µM this compound, where a lower percentage indicates stronger binding.[5]
| Target Type | Kinase | Assay Type | Result (% of Control) | IC50 (nM) |
| On-Target | c-Raf-1 | Cell-free assay | - | 29[3][4] |
| B-Raf (V600E) | Cell-free assay | - | 34[3][4] | |
| B-Raf | Cell-free assay | - | 105[3][4] | |
| Off-Target | VEGFR2 | Cell-free assay | - | - |
| DDR2 | Cell-free assay | - | - | |
| Lyn | Cell-free assay | - | - | |
| Flt1 | Cell-free assay | - | - | |
| FMS | Cell-free assay | - | - | |
| AAK1 | KINOMEscan | 0.5 | - | |
| BMPR2 | KINOMEscan | 1.1 | - | |
| CAMKK1 | KINOMEscan | 1.4 | - | |
| CAMKK2 | KINOMEscan | 0.1 | - | |
| DDR1 | KINOMEscan | 0.1 | - | |
| FLT3 | KINOMEscan | 0.1 | - | |
| GAK | KINOMEscan | 0.1 | - | |
| KIT | KINOMEscan | 0.1 | - | |
| MEK5 (MAP2K5) | KINOMEscan | 0.1 | - | |
| MST4 (MPSK1) | KINOMEscan | 0.1 | - | |
| p38-alpha (MAPK14) | KINOMEscan | 0.1 | - | |
| RIPK2 | KINOMEscan | 0.1 | - | |
| STK33 | KINOMEscan | 0.1 | - |
Data for off-targets from VEGFR2 to FMS are from cell-free assays where specific IC50 values were not provided in the source documents.[3][4] KINOMEscan data represents the percentage of kinase bound compared to a DMSO control at a 10 µM concentration of this compound.[5]
Experimental Protocols
Protocol 1: Western Blotting for On-Target RAF Pathway Modulation
Objective: To confirm the inhibition of the intended RAF-MEK-ERK signaling pathway by this compound.
Methodology:
-
Cell Culture and Treatment:
-
Select a relevant cell line (e.g., A375 with BRAF V600E mutation).
-
Seed cells and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 2 hours). Include a vehicle control (DMSO).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against p-MEK, total MEK, p-ERK, total ERK, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate.
-
Image the signal using a chemiluminescence detector.
-
Quantify band intensities and normalize phosphoprotein levels to total protein levels and the loading control.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Off-Target Validation
Objective: To validate the binding of this compound to a suspected off-target kinase in a cellular context.
Methodology:
-
Cell Treatment:
-
Culture a suitable cell line to 80-90% confluency.
-
Treat cells with the desired concentration of this compound or DMSO for 1-2 hours at 37°C.
-
-
Heat Treatment:
-
Harvest and resuspend the cells in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler. Include a non-heated control.
-
-
Cell Lysis:
-
Lyse the cells by three rapid freeze-thaw cycles.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Analysis of Soluble Fraction:
-
Carefully collect the supernatant.
-
Determine the protein concentration of each sample.
-
Analyze the amount of the soluble suspected off-target protein by Western blotting as described in Protocol 1. A shift in the melting curve in the presence of this compound indicates target engagement.
-
Mandatory Visualization
Caption: The RAF-MEK-ERK signaling pathway and the point of inhibition by this compound.
Caption: A logical workflow for troubleshooting and identifying off-target effects of this compound.
References
Technical Support Center: Optimizing AZ-628 Dosage for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the pan-Raf inhibitor AZ-628 in in vivo studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective, ATP-competitive pan-Raf inhibitor. It targets all three isoforms of the RAF kinase: A-RAF, B-RAF, and C-RAF (Raf-1).[1][2][3] In cancer cells with mutations in the BRAF gene (e.g., V600E), the RAS-RAF-MEK-ERK signaling pathway is often constitutively active, leading to uncontrolled cell proliferation and survival. This compound inhibits the kinase activity of both wild-type and mutant B-RAF, as well as C-RAF, thereby blocking downstream signaling to MEK and ERK and inhibiting tumor growth.[1][2][3]
Q2: What are the reported in vitro IC50 values for this compound?
A2: The half-maximal inhibitory concentration (IC50) values for this compound have been determined in various cell-free and cell-based assays. These values can be used as a reference for in vitro experiments and to understand the compound's potency.
| Target | Assay Type | IC50 (nM) |
| B-RAF (wild-type) | Cell-free | 105[1][2][3] |
| B-RAF (V600E) | Cell-free | 34[1][2][3] |
| C-RAF (Raf-1) | Cell-free | 29[1][2][3] |
Q3: What is a recommended starting dosage for this compound in in vivo mouse studies?
A3: Publicly available data on in vivo monotherapy studies with this compound is limited. However, a recent preclinical study investigating this compound in combination with donafenib in a hepatocellular carcinoma (HCC) xenograft model provides a valuable reference point. In this study, this compound was administered at 20 mg/kg via intraperitoneal (i.p.) injection, once daily for 28 days . The vehicle used for this study was a mixture of 1% DMSO, 30% PEG300, and 69% ddH2O.
For researchers initiating monotherapy studies, a dose-finding study is highly recommended. Based on the available combination study and data from other pan-RAF inhibitors, a starting dose in the range of 10-40 mg/kg, administered once or twice daily via oral gavage or intraperitoneal injection , could be considered. It is crucial to monitor for signs of toxicity and to perform pharmacodynamic studies to assess target engagement at the chosen doses.
Troubleshooting Guide
Q4: I am observing a lack of efficacy or tumor growth inhibition with this compound in my in vivo model. What are the possible reasons and troubleshooting steps?
A4: Several factors can contribute to a lack of efficacy in vivo. Here are some common issues and troubleshooting suggestions:
| Potential Issue | Troubleshooting Steps |
| Suboptimal Dosage | - Perform a dose-escalation study to determine the maximum tolerated dose (MTD) and the optimal biological dose in your specific model.- Measure target engagement (e.g., p-ERK levels in tumor tissue) at different doses to ensure adequate pathway inhibition. |
| Poor Bioavailability | - Ensure proper formulation of this compound. It has low aqueous solubility and may require a specific vehicle for efficient absorption.- Consider alternative administration routes (e.g., intraperitoneal injection if oral gavage is not effective).- Perform pharmacokinetic (PK) studies to determine the plasma and tumor concentrations of this compound. |
| Drug Instability | - Prepare fresh dosing solutions regularly.- Assess the stability of this compound in your chosen vehicle over the duration of your experiment. |
| Acquired Resistance | - Analyze tumor samples for potential resistance mechanisms, such as upregulation of C-RAF or activation of bypass signaling pathways (e.g., PI3K/AKT).[1] |
| Paradoxical Pathway Activation | - In cells with wild-type B-RAF and active RAS, some RAF inhibitors can paradoxically activate the MAPK pathway. While this compound is a pan-RAF inhibitor designed to mitigate this, it's a possibility to consider, especially at suboptimal doses. Assess p-ERK levels in tumors to rule this out. |
Q5: I am observing toxicity in my animals treated with this compound. How can I manage this?
A5: Toxicity is a common concern with kinase inhibitors. The following steps can help manage adverse effects:
| Potential Issue | Troubleshooting Steps |
| Dose-related Toxicity | - Reduce the dose of this compound.- Change the dosing schedule (e.g., from once daily to every other day).- Monitor animal weight and overall health closely. |
| Off-target Effects | - While this compound is selective for RAF kinases, it can inhibit other kinases at higher concentrations. Consider if the observed toxicities are consistent with the inhibition of known off-targets. |
| Formulation/Vehicle Toxicity | - Administer the vehicle alone to a control group to assess its contribution to toxicity. |
Experimental Protocols
Detailed Methodology for In Vivo Xenograft Study (Adapted from Yu et al., 2025)
1. Animal Model:
-
Athymic nude mice (4-6 weeks old).
2. Cell Line and Implantation:
-
Subcutaneous injection of a human cancer cell line (e.g., hepatocellular carcinoma cells) into the flank of each mouse.
3. Tumor Growth Monitoring:
-
Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week. The formula (Length x Width²) / 2 is commonly used.
-
Randomize animals into treatment groups when tumors reach a predetermined size (e.g., 100-150 mm³).
4. This compound Formulation and Administration:
-
Vehicle Preparation: Prepare a sterile vehicle solution of 1% DMSO, 30% PEG300, and 69% double-distilled water (ddH2O).
-
This compound Solution Preparation: Dissolve this compound in the vehicle to the desired final concentration (e.g., for a 20 mg/kg dose in a 20g mouse receiving 100 µL, the concentration would be 4 mg/mL). Ensure the solution is well-mixed before each administration.
-
Administration: Administer the this compound solution or vehicle control to the respective groups via intraperitoneal (i.p.) injection at a volume of 100 µL per 20g mouse, once daily.
5. Treatment Duration and Efficacy Evaluation:
-
Treat the animals for a specified period (e.g., 28 days).
-
Monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot for p-ERK, immunohistochemistry for proliferation markers like Ki-67).
Visualizations
Caption: RAS-RAF-MEK-ERK signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for lack of in vivo efficacy with this compound.
References
- 1. This compound sensitizes donafenib in hepatocellular carcinoma by targeting tyrosine kinase pathway and ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Type II RAF inhibitor causes superior ERK pathway suppression compared to type I RAF inhibitor in cells expressing different BRAF mutant types recurrently found in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical pharmacology of AZD5363, an inhibitor of AKT: pharmacodynamics, antitumor activity, and correlation of monotherapy activity with genetic background - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results with AZ-628
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering inconsistent results or other issues during experiments with the pan-Raf inhibitor, AZ-628. The following frequently asked questions (FAQs) and troubleshooting guides address specific challenges to help ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, ATP-competitive inhibitor of Raf kinases.[1] It targets multiple members of the Raf family, including B-Raf, B-RafV600E, and c-Raf-1.[2] By binding to the ATP-binding site of these kinases, this compound prevents their activation and subsequent downstream signaling through the MAPK/ERK pathway.[3] This inhibition can lead to cell cycle arrest and apoptosis in cancer cell lines with activating B-Raf mutations, such as B-RafV600E.[1][4]
Q2: What are the known IC50 values for this compound against different Raf kinases?
The half-maximal inhibitory concentration (IC50) values for this compound can vary slightly depending on the assay conditions. However, reported values are generally in the nanomolar range, indicating high potency.
| Kinase Target | IC50 (nM) |
| B-Raf (wild-type) | 105 |
| B-Raf (V600E) | 34 |
| c-Raf-1 | 29 |
| Source: [1][2][4] |
Q3: I am observing a lack of efficacy or inconsistent results with this compound in my experiments. What are the potential causes?
Inconsistent results with this compound can arise from several factors, ranging from experimental setup to inherent biological complexities. Some common causes include:
-
Cell Line Specific Effects: The genetic background of your cell line is critical. This compound is most effective in cells with activating B-Raf mutations (e.g., V600E).[5] In cell lines with wild-type B-Raf and high RAS activity, RAF inhibitors like this compound can paradoxically activate the MAPK pathway.[6]
-
Acquired Resistance: Prolonged exposure to this compound can lead to the development of resistant cell populations. A primary mechanism of acquired resistance is the elevated expression of c-Raf (CRAF).[3][4]
-
Compound Stability and Solubility: Like many small molecule inhibitors, this compound has poor aqueous solubility.[5] Improper dissolution or storage can lead to a lower effective concentration in your experiments.
-
Experimental Protocol Variability: Inconsistencies in cell seeding density, treatment duration, and assay methods can all contribute to variable results.[7][8]
Q4: Can this compound inhibit other kinases besides the Raf family?
Yes, while this compound is selective for Raf kinases, it has been shown to inhibit other tyrosine protein kinases at higher concentrations. These include VEGFR2, DDR2, Lyn, Flt1, and FMS.[1][2][4] This off-target activity could contribute to unexpected cellular phenotypes.
Troubleshooting Guides
Guide 1: Addressing a Lack of Expected Efficacy
This guide provides a step-by-step approach to troubleshoot experiments where this compound is not producing the expected inhibitory effect.
Workflow for Troubleshooting Lack of Efficacy
Caption: Troubleshooting workflow for lack of this compound efficacy.
Guide 2: Investigating Paradoxical Activation of the MAPK Pathway
In some cellular contexts, particularly in B-Raf wild-type cells with active RAS, RAF inhibitors can paradoxically increase MAPK signaling.
Logical Flow for Investigating Paradoxical Activation
Caption: Decision tree for paradoxical MAPK pathway activation.
Experimental Protocols
Protocol 1: Cell Viability (MTS) Assay
This protocol is for assessing the effect of this compound on cell proliferation and viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO.[1] Create a serial dilution of this compound in culture medium to achieve the desired final concentrations. Include a DMSO-only vehicle control.
-
Cell Treatment: Remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with Reagent: Incubate for 1-4 hours at 37°C, protected from light.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the results as a dose-response curve to calculate the IC50 value.
Protocol 2: Western Blot for MAPK Pathway Activation
This protocol is to assess the phosphorylation status of MEK and ERK, key downstream effectors of Raf.
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with the desired concentrations of this compound or vehicle control for the specified amount of time (e.g., 2, 6, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load the samples onto a 10% polyacrylamide gel and run electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-MEK, total MEK, phospho-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin).
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Signaling Pathway Diagram
The RAS-RAF-MEK-ERK Signaling Pathway and the Action of this compound
References
- 1. AZ 628 | Raf Kinases | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound - LKT Labs [lktlabs.com]
- 6. Resistance to RAF inhibitors revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 8. google.com [google.com]
Technical Support Center: AZ-628 and Non-Cancerous Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the cytotoxicity of the kinase inhibitor AZ-628 in non-cancerous cell lines. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and ATP-competitive inhibitor of Raf kinases, including c-Raf-1, B-Raf, and the B-RafV600E mutant, with IC50 values of 29 nM, 105 nM, and 34 nM, respectively, in cell-free assays.[1] It functions by suppressing the MAPK signaling pathway, which is often dysregulated in cancer.
Q2: Does this compound have off-target effects on other kinases?
Yes, this compound has been shown to inhibit the activation of several other tyrosine protein kinases, including VEGFR2, DDR2, Lyn, Flt1, and FMS.[1] This antiangiogenic profile, particularly through the inhibition of VEGFR2, suggests potential effects on non-cancerous cells, such as endothelial cells.
Q3: Is there any data on the cytotoxicity of this compound in non-cancerous cell lines?
Direct and comprehensive quantitative data on the cytotoxicity of this compound across a wide range of non-cancerous cell lines is limited in publicly available literature. Most studies have focused on its efficacy in cancer cell lines harboring B-Raf mutations. Some studies suggest a weaker effect on normal cells compared to their cancerous counterparts, but specific IC50 values are often not provided. For instance, one study noted a weaker proliferation-inhibitory effect of this compound on dura mater cells compared to meningioma cells.
Q4: What are the known effects of this compound on cancer cells that could be relevant for non-cancerous cell studies?
In cancer cell lines with the B-RafV600E mutation, this compound has been shown to suppress growth, induce cell cycle arrest, and promote apoptosis.[1] It also inhibits both anchorage-dependent and -independent growth. Understanding these mechanisms can help in designing experiments to assess potential parallel effects in non-cancerous cells.
Data on this compound Activity
While specific cytotoxicity data in non-cancerous cell lines is scarce, the following table summarizes the known inhibitory concentrations (IC50) of this compound against its primary kinase targets. This information is crucial for designing experiments and interpreting results, as on-target effects in non-cancerous cells expressing these kinases may occur.
| Target Kinase | IC50 (nM) | Assay Type |
| c-Raf-1 | 29 | Cell-free |
| B-Raf (V600E) | 34 | Cell-free |
| B-Raf (wild-type) | 105 | Cell-free |
Data sourced from multiple studies.[1]
Troubleshooting Guides for Cytotoxicity Assays
Here are troubleshooting guides for common assays used to assess the cytotoxicity of this compound.
MTT Cell Viability Assay
Issue: Low Absorbance Signal
-
Possible Cause:
-
Insufficient number of viable cells.
-
MTT concentration is too low.
-
Incubation time with MTT is too short.
-
Incomplete solubilization of formazan crystals.
-
-
Troubleshooting Steps:
-
Optimize Seeding Density: Perform a cell titration experiment to determine the optimal cell number per well.
-
Check MTT Reagent: Ensure the MTT reagent is not expired and is used at the recommended concentration (typically 0.5 mg/mL).
-
Optimize Incubation Time: Increase the incubation time with MTT (e.g., from 2 hours to 4 hours) to allow for sufficient formazan formation.
-
Ensure Complete Solubilization: After adding the solubilization buffer (e.g., DMSO or isopropanol), ensure all formazan crystals are dissolved by pipetting up and down or using a plate shaker.
-
Issue: High Background Absorbance
-
Possible Cause:
-
Contamination of cell cultures (e.g., bacteria, yeast).
-
Phenol red in the culture medium interfering with the reading.
-
Precipitation of the test compound.
-
-
Troubleshooting Steps:
-
Check for Contamination: Visually inspect cultures for any signs of microbial contamination.
-
Use Phenol Red-Free Medium: For the final incubation step with MTT, use a medium without phenol red.
-
Check Compound Solubility: Ensure this compound is fully dissolved in the culture medium and does not precipitate.
-
Annexin V/Propidium Iodide (PI) Apoptosis Assay
Issue: High Percentage of Annexin V+/PI+ Cells in Control Group
-
Possible Cause:
-
Harsh cell handling during harvesting, leading to membrane damage.
-
Cells are overgrown or unhealthy.
-
-
Troubleshooting Steps:
-
Gentle Cell Handling: When harvesting adherent cells, use a gentle dissociation reagent and avoid vigorous pipetting. For suspension cells, centrifuge at a low speed.
-
Use Healthy Cells: Ensure cells are in the logarithmic growth phase and have high viability before starting the experiment.
-
Issue: Weak or No Annexin V Staining
-
Possible Cause:
-
Apoptosis has not been induced effectively.
-
Insufficient concentration of Annexin V.
-
Presence of EDTA in buffers, which chelates Ca2+ required for Annexin V binding.
-
-
Troubleshooting Steps:
-
Confirm Apoptosis Induction: Use a positive control for apoptosis to ensure the assay is working correctly.
-
Titrate Annexin V: Determine the optimal concentration of Annexin V for your specific cell line.
-
Use Calcium-Containing Buffer: Ensure the binding buffer contains an adequate concentration of calcium.
-
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accuracy.
Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed non-cancerous cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound (and a vehicle control, e.g., DMSO) for the desired exposure time (e.g., 24, 48, 72 hours).
-
MTT Addition: Following treatment, remove the medium and add 100 µL of fresh, serum-free medium containing 0.5 mg/mL MTT to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified incubator.
-
Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Detection using Annexin V/PI Staining
-
Cell Treatment: Treat cells with this compound as described for the MTT assay.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle dissociation method.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
Visualizations
Signaling Pathway of this compound Inhibition
References
How to minimize AZ-628 precipitation in media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers minimize and troubleshoot AZ-628 precipitation in cell culture media.
Troubleshooting Guide
Issue: A precipitate formed in my cell culture media after adding this compound.
This is a common issue when diluting a concentrated stock of a hydrophobic compound like this compound, dissolved in an organic solvent such as DMSO, into an aqueous-based cell culture medium. This phenomenon is often referred to as "crashing out" or "solvent shock."[1]
Immediate Troubleshooting Steps:
-
Observation: Carefully observe the precipitate. Is it crystalline or amorphous? Does it appear immediately upon addition or after some time?
-
Microscopy: Examine the culture under a microscope to distinguish between chemical precipitates and microbial contamination (e.g., bacteria, yeast, or fungi).[2]
-
pH Check: Measure the pH of the media. Significant shifts in pH can affect the solubility of the compound.[1]
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of solution?
This compound is poorly soluble in aqueous solutions like cell culture media.[3][4] Precipitation typically occurs when a concentrated DMSO stock of this compound is diluted into the media, causing the compound to "crash out" as the solvent environment changes from organic to aqueous.[1] Other factors can also contribute to precipitation, including:
-
High Final Concentration: The final concentration of this compound in your media may be above its solubility limit in that specific medium.
-
Rapid Dilution: Adding the DMSO stock too quickly to the media can cause localized high concentrations, leading to precipitation.[1]
-
Low Temperature: The solubility of many compounds decreases at lower temperatures. Using media that has not been pre-warmed can promote precipitation.[1]
-
Media Components: Interactions with salts, proteins, and other components in the media can reduce the solubility of this compound over time.[1]
-
Media Evaporation: Over time, evaporation of water from the culture plates can increase the concentration of this compound, leading to delayed precipitation.[1]
-
High DMSO Concentration: While DMSO helps to initially dissolve this compound, a high final concentration of DMSO in the media can be toxic to cells. It is generally recommended to keep the final DMSO concentration at or below 0.1%.[5]
Q2: How can I prevent this compound from precipitating?
Several techniques can help prevent precipitation:
-
Optimize the Dilution Method:
-
Serial Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions.
-
Slow, Dropwise Addition: Add the this compound stock solution drop-by-drop to the vortex of the pre-warmed media while stirring gently.[1] This helps to ensure rapid and uniform mixing.
-
Reverse Dilution: Add the pre-warmed media dropwise to the this compound stock solution with vigorous stirring before bringing it to the final volume.[6]
-
-
Use Pre-Warmed Media: Always use media that has been pre-warmed to 37°C, as solubility often increases with temperature.[1]
-
Determine the Maximum Soluble Concentration: Perform a solubility test to find the highest concentration of this compound that remains soluble in your specific cell culture medium. A detailed protocol is provided below.
-
Consider Media Components: Be aware that high concentrations of certain salts, like calcium, can contribute to precipitation. The presence of serum (FBS) can sometimes help to stabilize hydrophobic compounds, but this is not always the case.[6]
Q3: Can I use a different solvent to dissolve this compound?
For creating stock solutions, 100% DMSO is the recommended solvent for hydrophobic molecules like this compound.[1] this compound is reported to be insoluble in water and ethanol.[3][4] If you are considering an alternative solvent, it is crucial to first test its toxicity on your specific cell line.
Q4: My this compound solution was clear at first but precipitated after 24 hours in the incubator. What happened?
Delayed precipitation can be caused by several factors:[1]
-
Media Evaporation: Ensure your incubator has adequate humidity to prevent the media from evaporating, which would increase the drug concentration.
-
Interaction with Media Components: The complex environment of cell culture media can lead to interactions over time that reduce the compound's solubility.
-
pH Shift: Cellular metabolism can alter the pH of the media, which may affect the solubility of this compound.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Reference |
| DMSO | 90 | 199.32 | [3] |
| DMSO | 45.15 | 100 | [7] |
| DMSO | ≥22.6 | ≥50 | [4] |
| Water | Insoluble | Insoluble | [3] |
| Ethanol | Insoluble | Insoluble | [4] |
Note: The reported solubility in DMSO varies between suppliers. It is recommended to test the solubility of the specific lot you are using.
Experimental Protocols
Protocol: Determining the Maximum Soluble Concentration of this compound in Cell Culture Media
This protocol will help you determine the highest concentration of this compound that can be used in your specific cell culture medium without precipitation.
Materials:
-
This compound powder
-
100% DMSO
-
Your complete cell culture medium (including serum, if applicable)
-
Sterile microcentrifuge tubes or a 96-well plate
-
37°C water bath or incubator
-
Microscope
Procedure:
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 50 mM). Ensure it is fully dissolved.
-
Pre-warm Media: Warm your complete cell culture medium to 37°C.
-
Prepare Serial Dilutions: a. In a series of sterile microcentrifuge tubes or wells of a 96-well plate, add your pre-warmed complete cell culture medium. b. Add a small volume of the this compound stock solution to the first tube/well to achieve the highest desired concentration, ensuring the final DMSO concentration does not exceed 0.5% (a lower concentration, e.g., 0.1%, is preferable if your cells are sensitive). Mix well by gentle pipetting or vortexing. c. Perform a 2-fold serial dilution by transferring a portion of the solution from the first tube/well to the next, and so on.
-
Incubate: Incubate the dilutions at 37°C for a period that mimics your experimental conditions (e.g., 24, 48, or 72 hours).
-
Observe for Precipitation: a. After incubation, visually inspect each dilution for any signs of precipitation (cloudiness, crystals, or film). b. Place a small drop of each dilution on a microscope slide and examine under a microscope for any crystalline structures.
-
Determine Maximum Solubility: The highest concentration that remains clear and free of precipitate is the maximum soluble concentration of this compound in your specific medium under these conditions.
Mandatory Visualization
Caption: Troubleshooting workflow for this compound precipitation in cell culture media.
References
- 1. benchchem.com [benchchem.com]
- 2. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. apexbt.com [apexbt.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. AZ 628 | Raf Kinases | Tocris Bioscience [tocris.com]
Technical Support Center: AZ-628 and the MAPK Pathway
Welcome to the technical support center for researchers utilizing AZ-628. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments related to the paradoxical activation of the Mitogen-Activated Protein Kinase (MAPK) pathway.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, ATP-competitive pan-RAF inhibitor. It targets multiple RAF kinase isoforms, including BRAF, BRAFV600E, and CRAF, thereby blocking their ability to phosphorylate downstream targets like MEK and subsequently ERK.[1] This inhibition is intended to suppress the MAPK signaling cascade, which is often hyperactivated in various cancers, leading to reduced cell proliferation and induction of apoptosis.[1]
Q2: What is "paradoxical activation" of the MAPK pathway?
Paradoxical activation is a phenomenon where a RAF inhibitor, instead of suppressing the MAPK pathway, leads to its activation in cells with wild-type BRAF and upstream activation of RAS (e.g., through RAS mutations or receptor tyrosine kinase activation).[2][3] This occurs because some RAF inhibitors promote the dimerization of RAF proteins. In these dimers, the inhibitor-bound protomer can allosterically transactivate the unbound protomer, leading to downstream MEK and ERK phosphorylation.[2]
Q3: Does this compound cause paradoxical activation of the MAPK pathway?
This compound is classified as a Type II RAF inhibitor. Unlike Type I inhibitors, which are more commonly associated with strong paradoxical activation, this compound has been shown to induce less or no paradoxical ERK activation in several experimental settings, particularly in cells overexpressing CRAF.[4] However, the potential for paradoxical activation can be context-dependent, influenced by the specific genetic background of the cell line, including its RAS mutation status.
Q4: In which cell types should I expect this compound to be most effective?
This compound is most effective in cancer cell lines harboring BRAF mutations, particularly the V600E mutation.[1] Its efficacy has also been demonstrated in some cell lines with activating KRAS mutations, although the sensitivity can be variable.[1][5]
Q5: What are the known mechanisms of resistance to this compound?
A primary mechanism of acquired resistance to this compound is the upregulation of CRAF expression.[6] This increased CRAF can lead to the reactivation of the MAPK pathway, bypassing the inhibitory effect of this compound on BRAF. Other potential resistance mechanisms that can reactivate the MAPK pathway include acquired mutations in NRAS, KRAS, or MEK1/2, as well as amplification of the BRAF gene.[7][8]
Troubleshooting Guides
Problem 1: I am observing an increase in p-ERK levels in my BRAF wild-type cells after treatment with this compound.
-
Possible Cause: You may be observing a degree of paradoxical activation. While less pronounced with this compound compared to Type I RAF inhibitors, it can still occur in certain cellular contexts, especially in cell lines with high levels of activated RAS.
-
Troubleshooting Steps:
-
Confirm the Genotype: Double-check the BRAF and RAS mutation status of your cell line. Paradoxical activation is most prominent in BRAF wild-type cells with upstream RAS activation.
-
Dose-Response Analysis: Perform a dose-response experiment and analyze p-ERK levels. Paradoxical activation often exhibits a bell-shaped curve, with activation at lower inhibitor concentrations and inhibition at higher concentrations.
-
Use Control Cell Lines: Include a BRAF-mutant cell line (e.g., A375) as a positive control for inhibition and a known paradox-sensitive BRAF wild-type/RAS-mutant cell line as a positive control for activation.
-
Co-treatment with a MEK Inhibitor: To confirm that the observed effect is mediated through the canonical MAPK pathway, co-treat your cells with this compound and a MEK inhibitor (e.g., trametinib). A MEK inhibitor should block the downstream ERK phosphorylation.
-
Problem 2: My BRAF-mutant cell line, which was initially sensitive to this compound, is now showing reduced responsiveness.
-
Possible Cause: The cells may have developed acquired resistance to this compound.
-
Troubleshooting Steps:
-
Determine the IC50: Perform a cell viability assay to determine the half-maximal inhibitory concentration (IC50) of this compound in the resistant cells and compare it to the parental, sensitive cell line. A significant shift in the IC50 indicates acquired resistance.
-
Assess MAPK Pathway Activation: Use Western blotting to check the phosphorylation status of MEK and ERK in the resistant cells in the presence of this compound. Persistent p-ERK signaling suggests pathway reactivation.
-
Investigate Resistance Mechanisms:
-
CRAF Upregulation: Analyze CRAF protein levels by Western blot.
-
Secondary Mutations: Sequence key exons of NRAS, KRAS, and MEK1/2 to identify any acquired activating mutations.
-
Gene Amplification: Use quantitative PCR (qPCR) to assess the copy number of the BRAF gene.
-
-
Problem 3: I am not observing the expected decrease in cell viability in my sensitive cell line.
-
Possible Cause: This could be due to issues with the experimental setup or the compound itself.
-
Troubleshooting Steps:
-
Verify Compound Integrity: Ensure that the this compound stock solution is at the correct concentration and has been stored properly. Prepare fresh dilutions for each experiment.
-
Confirm Cell Line Identity and Health: Perform cell line authentication (e.g., STR profiling) to rule out contamination. Regularly check for mycoplasma contamination.
-
Optimize Seeding Density and Assay Duration: Ensure that the cell seeding density and the duration of the viability assay are appropriate for your cell line's growth rate.
-
Positive Control: Include a known sensitive cell line in your experiment to confirm the activity of your this compound stock.
-
Data Presentation
Table 1: In Vitro Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | BRAF Status | KRAS Status | IC50 / GI50 (µM) | Reference |
| A375 | Melanoma | V600E | Wild-Type | ~0.02 - 0.05 | [1][4] |
| Colo205 | Colon | V600E | Wild-Type | ~0.043 | [1] |
| FO-1 | Melanoma | V600E | Wild-Type | ~0.05 | [4] |
| HCT116 | Colon | Wild-Type | G13D | Responsive (GI50 < 1) | [1] |
| SW620 | Colon | Wild-Type | G12V | Responsive (GI50 < 1) | [1] |
| SK-MEL-2 | Melanoma | Wild-Type | NRAS Q61R | Responsive (GI50 < 1) | [1] |
Note: IC50/GI50 values can vary depending on the specific assay conditions and duration of treatment.
Table 2: Quantitative Effects of RAF Inhibitors on ERK Phosphorylation
| Inhibitor | Cell Line | BRAF Status | RAS Status | Concentration | Effect on p-ERK | Reference |
| This compound | HEK293T (CRAF overexpressed) | Wild-Type | - | 2.5 µM | No paradoxical activation | [4] |
| Dabrafenib | HEK293T (CRAF overexpressed) | Wild-Type | - | 2.5 µM | Paradoxical activation | [4] |
| This compound | A375 | V600E | Wild-Type | 14-16 nM (EC50) | Inhibition | [1] |
| This compound | Colo205 | V600E | Wild-Type | 14-16 nM (EC50) | Inhibition | [1] |
Experimental Protocols
1. Western Blotting for Phospho-ERK (p-ERK) Analysis
-
Objective: To assess the phosphorylation status of ERK1/2 as a readout of MAPK pathway activity following treatment with this compound.
-
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified time period.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against p-ERK1/2 overnight at 4°C. Subsequently, incubate with a primary antibody against total ERK1/2 as a loading control.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.[7][9]
-
Data Analysis: Quantify the band intensities and normalize the p-ERK signal to the total ERK signal for each sample.
-
2. Cell Viability Assay (MTT/WST-1 Assay)
-
Objective: To determine the effect of this compound on the proliferation and viability of cancer cells.
-
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).
-
Reagent Addition: Add MTT or WST-1 reagent to each well and incubate for an additional 1-4 hours.
-
Absorbance Measurement: If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the IC50 value.[7][10]
-
3. Co-Immunoprecipitation (Co-IP) for RAF Dimerization
-
Objective: To assess the effect of this compound on the dimerization of RAF proteins (e.g., BRAF-CRAF heterodimers).
-
Methodology:
-
Cell Treatment and Lysis: Treat cells with this compound or a control compound. Lyse the cells in a non-denaturing lysis buffer (e.g., a buffer containing 0.5% NP-40) to preserve protein-protein interactions.[11]
-
Pre-clearing Lysates: Incubate the cell lysates with protein A/G agarose beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysates with an antibody specific for one of the RAF isoforms (e.g., anti-BRAF) overnight at 4°C.
-
Complex Capture: Add protein A/G agarose beads to the lysate-antibody mixture to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Analysis: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluates by Western blotting using antibodies against the other RAF isoform (e.g., anti-CRAF) to detect co-immunoprecipitated proteins.[12][13][14]
-
Visualizations
Caption: Inhibition of the MAPK pathway by this compound in BRAF V600E mutant cells.
Caption: Mechanism of paradoxical MAPK pathway activation by a RAF inhibitor.
Caption: Troubleshooting workflow for unexpected p-ERK activation.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. benchchem.com [benchchem.com]
- 3. Paradoxical activation of T cells via augmented ERK signaling mediated by a RAF inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iris.univr.it [iris.univr.it]
- 5. STAT3 inhibitor sensitized KRAS-mutant lung cancers to RAF inhibitor by activating MEK/ERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Differential Sensitivity of Wild-Type and BRAF-Mutated Cells to Combined BRAF and Autophagy Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Interactome dynamics of RAF1-BRAF kinase monomers and dimers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. assaygenie.com [assaygenie.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
Technical Support Center: Managing Elevated CRAF Expression with AZ-628
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using AZ-628, a potent pan-RAF inhibitor. Our goal is to help you navigate common experimental challenges and effectively manage elevated CRAF expression in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, ATP-competitive, small-molecule inhibitor of RAF kinases.[1] It is considered a pan-RAF inhibitor because it targets multiple RAF isoforms, including BRAF, BRAF V600E, and CRAF (also known as c-Raf-1).[2][3][4] Its primary mechanism of action is to bind to the ATP-binding pocket of RAF kinases, preventing their activation and subsequent phosphorylation of downstream targets, MEK1 and MEK2. This ultimately leads to the inhibition of the MAPK/ERK signaling pathway, which is often hyperactivated in various cancers and promotes cell proliferation and survival.[5]
Q2: What are the typical IC50 values for this compound against different RAF kinases?
The half-maximal inhibitory concentration (IC50) values for this compound can vary slightly depending on the assay conditions. However, reported values from in vitro kinase assays are summarized in the table below.
| Kinase Target | IC50 (nM) |
| CRAF (c-Raf-1) | 29 |
| BRAF V600E | 34 |
| BRAF (wild-type) | 105 |
Data compiled from multiple sources.[2][3][4][6]
Q3: We are observing paradoxical activation of the MEK/ERK pathway upon this compound treatment. What could be the cause?
Paradoxical activation of the MEK/ERK pathway is a known phenomenon with some RAF inhibitors. While this compound is less prone to this than some type I RAF inhibitors, it can still occur, particularly at lower concentrations.[7] This can happen in cells with wild-type BRAF and upstream activation (e.g., by mutated RAS). The inhibitor can promote the dimerization of RAF kinases, leading to the transactivation of one protomer by the other, resulting in increased, rather than decreased, downstream signaling.[8][9][10]
Troubleshooting Steps:
-
Titrate this compound concentration: Perform a dose-response experiment to determine if the paradoxical activation is concentration-dependent. Higher concentrations of this compound are more likely to inhibit the pathway.[7]
-
Assess RAS mutation status: Determine the RAS mutation status of your cell line, as paradoxical activation is more common in RAS-mutant backgrounds.
-
Consider combination therapy: Co-treatment with a MEK inhibitor can often overcome paradoxical activation by blocking the signaling pathway downstream of RAF.[9]
Q4: Our cells have developed resistance to this compound, and we suspect elevated CRAF expression. How can we confirm this and what are our options?
Acquired resistance to RAF inhibitors through the upregulation of CRAF is a documented mechanism.[2][11] Elevated CRAF levels can sustain MEK/ERK signaling despite the presence of the inhibitor.[11]
Confirmation and Mitigation Strategies:
-
Western Blot Analysis: Perform a Western blot to compare CRAF protein levels in your resistant cell lines versus the parental, sensitive cell lines. An increase in total CRAF protein in the resistant lines would support this mechanism.
-
HSP90 Inhibitors: CRAF is a client protein of Heat Shock Protein 90 (HSP90). Treatment with an HSP90 inhibitor, such as geldanamycin, can promote the degradation of CRAF and may re-sensitize the cells to this compound.[11]
-
Combination Therapy: Combining this compound with a MEK inhibitor can be an effective strategy to overcome this resistance by inhibiting the pathway at a downstream node.[9]
Troubleshooting Guides
Problem 1: Inconsistent results in cell viability assays.
Inconsistent results in cell viability assays (e.g., MTT, MTS, or CellTiter-Glo) can arise from several factors.
| Potential Cause | Recommended Solution |
| Cell Seeding Density | Ensure a consistent number of cells are seeded in each well. Optimize the seeding density to ensure cells are in the exponential growth phase during the experiment.[12] |
| Drug Solubility | This compound is soluble in DMSO.[1] Ensure the stock solution is fully dissolved and that the final DMSO concentration in the culture medium is consistent across all wells and does not exceed a cytotoxic level (typically <0.5%). |
| Incubation Time | Optimize the incubation time with this compound. A time-course experiment can help determine the optimal endpoint. |
| Assay Protocol | Strictly adhere to the manufacturer's protocol for the chosen viability assay, paying close attention to incubation times and reagent volumes.[13][14] |
Problem 2: Weak or no signal for phosphorylated ERK (p-ERK) in Western blots.
Difficulty in detecting p-ERK can be due to issues with sample preparation, antibody quality, or the blotting procedure itself.
| Potential Cause | Recommended Solution |
| Sample Lysis | Use a lysis buffer containing phosphatase inhibitors to prevent dephosphorylation of your target proteins during sample preparation. |
| Protein Loading | Ensure equal protein loading across all lanes by performing a protein quantification assay (e.g., BCA or Bradford). Use a loading control (e.g., GAPDH, β-actin, or total ERK) to confirm equal loading.[15] |
| Primary Antibody | Use a validated antibody specific for phosphorylated ERK1/2. Optimize the antibody concentration and incubation conditions (e.g., overnight at 4°C).[16] |
| Signal Detection | Use a sensitive enhanced chemiluminescence (ECL) substrate to detect the signal.[15] |
Experimental Protocols
1. Western Blotting for CRAF and p-ERK
This protocol outlines the steps for detecting total CRAF and phosphorylated ERK (p-ERK) levels in cell lysates.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate proteins on a 10% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against CRAF (e.g., Cell Signaling Technology #9422)[17] and p-ERK (Thr202/Tyr204) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with an ECL substrate according to the manufacturer's instructions.
-
Visualize the bands using a chemiluminescence imaging system.
-
2. Cell Viability (MTS) Assay
This protocol provides a method for assessing cell viability in response to this compound treatment.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium and add 100 µL of the medium containing the desired concentrations of this compound to the wells. Include a vehicle control (DMSO).
-
Incubate for 48-72 hours.
-
-
MTS Reagent Addition:
-
Data Acquisition:
3. In Vitro Kinase Assay
This protocol describes a general method for assessing the inhibitory activity of this compound on RAF kinases.
-
Reaction Setup:
-
Prepare a reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT).[19]
-
In a microfuge tube or 96-well plate, combine the recombinant RAF kinase (e.g., CRAF) and its substrate (e.g., inactive MEK1).
-
-
Inhibitor Addition:
-
Add varying concentrations of this compound or a DMSO control to the reaction mixture.
-
Incubate for a short period (e.g., 10-20 minutes) at room temperature to allow for inhibitor binding.
-
-
Initiation of Kinase Reaction:
-
Initiate the reaction by adding a mixture of ATP and MgCl2 (e.g., final concentrations of 100 µM ATP and 10 mM MgCl2).[19]
-
Incubate at 30°C for 30-60 minutes.
-
-
Detection of Kinase Activity:
-
Terminate the reaction by adding EDTA.
-
Detect the phosphorylation of the substrate using one of the following methods:
-
Radiometric Assay: Use [γ-³²P]ATP and measure the incorporation of the radioactive phosphate into the substrate.[20]
-
Luminescence-based Assay: Use a commercial kit (e.g., Kinase-Glo) that measures the amount of ATP remaining in the reaction.[21]
-
Fluorescence-based Assay: Use a specific antibody to detect the phosphorylated substrate via methods like LanthaScreen or HTRF.[22]
-
Western Blot: Analyze the reaction products by Western blotting using a phospho-specific antibody for the substrate.
-
-
Visualizations
Caption: The RAF/MEK/ERK signaling pathway and the inhibitory action of this compound.
Caption: A typical workflow for Western blot analysis.
Caption: Elevated CRAF as a mechanism of resistance to this compound.
References
- 1. rndsystems.com [rndsystems.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | pan-RAF inhibitor | Probechem Biochemicals [probechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. What are CRAF inhibitors and how do they work? [synapse.patsnap.com]
- 6. stemcell.com [stemcell.com]
- 7. Type II RAF inhibitor causes superior ERK pathway suppression compared to type I RAF inhibitor in cells expressing different BRAF mutant types recurrently found in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. axonmedchem.com [axonmedchem.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Elevated CRAF as a potential mechanism of acquired resistance to BRAF inhibition in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 13. broadpharm.com [broadpharm.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Optimization of a Western blot protocol for the detection of low levels of tissue factor in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. c-Raf Antibody | Cell Signaling Technology [cellsignal.com]
- 18. researchgate.net [researchgate.net]
- 19. protocols.io [protocols.io]
- 20. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. tools.thermofisher.cn [tools.thermofisher.cn]
Technical Support Center: Cell Line Specific Responses to AZ-628
Welcome to the technical support center for AZ-628. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise, ensuring the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, ATP-competitive, and irreversible pan-Raf kinase inhibitor.[1] It targets multiple kinases in the Raf family, including BRAF, BRAF V600E, and CRAF (c-Raf-1), thereby inhibiting the RAS-RAF-MEK-ERK signaling pathway, also known as the mitogen-activated protein kinase (MAPK) cascade.[2][3] This pathway is frequently activated in various human tumors and plays a crucial role in cell proliferation, apoptosis, and inflammation.[2][4] this compound has been shown to suppress anchorage-dependent and -independent growth, induce cell cycle arrest, and promote apoptosis in cancer cell lines, particularly those harboring the BRAF V600E mutation.[5][6]
Q2: In which cancer cell lines is this compound expected to be most effective?
A2: this compound demonstrates significant anti-proliferative activity in cell lines with activating mutations in the MAPK pathway, especially the BRAF V600E mutation.[4] Melanoma and colon cancer cell lines are among the most sensitive.[4] Cell lines with certain KRAS mutations may also show sensitivity, although this is not universal across all RAS-mutant lines.[4][7] The presence of detectable levels of phosphorylated ERK (pERK) is often associated with sensitivity to this compound.[4]
Q3: What are the known mechanisms of resistance to this compound?
A3: A primary mechanism of acquired resistance to this compound is the elevated expression of CRAF.[2][5] This upregulation leads to sustained activation of ERK1/2, even in the presence of the inhibitor.[5] In some resistant cell lines, the multiplication becomes largely independent of BRAF kinase activity, with survival being dependent on CRAF.[2] Prolonged exposure to this compound can lead to distinct molecular signatures in resistant cells, such as a slow-cycling, senescent-like phenotype with increased susceptibility to ferroptosis in some melanoma cell lines.[8][9][10][11]
Q4: What are the recommended starting concentrations for in vitro experiments?
A4: The optimal concentration of this compound will vary depending on the cell line and the specific assay. Based on published data, a wide range of effective concentrations has been reported. For instance, EC50 values for the decrease in pERK levels in BRAF V600E mutant cell lines like Colo205 and A375 are in the 14-16 nM range.[4] GI50 values for anti-proliferative activity can range from 0.02 µM to over 32 µM.[4] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Data Presentation
Table 1: Inhibitory Concentrations (IC50/EC50/GI50) of this compound in Various Assays and Cell Lines
| Target/Cell Line | Assay Type | IC50/EC50/GI50 | Reference |
| c-Raf-1 | Cell-free kinase assay | 29 nM | [3][5] |
| BRAF V600E | Cell-free kinase assay | 34 nM | [3][5] |
| Wild-type BRAF | Cell-free kinase assay | 105 nM | [3][5] |
| A375 (BRAF V600E) | ERK phosphorylation | IC50 = 0.015 µM | [5] |
| Colo205 (BRAF V600E) | pERK level decrease | EC50 = 14-16 nM | [4] |
| A375 (BRAF V600E) | pERK level decrease | EC50 = 14-16 nM | [4] |
| Various Cancer Cell Lines | Antiproliferative activity | GI50 = 0.02 µM to >32 µM | [4] |
| M14 Parental (BRAF V600E) | Antiproliferative activity | IC50 ≈ 0.1 µM | [5] |
| AZ628-resistant M14 clones | Antiproliferative activity | IC50 ≈ 10 µM | [5] |
Experimental Protocols
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol outlines a general procedure for assessing the effect of this compound on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 0.5-2.5 × 10⁵ cells/well in medium supplemented with 5% FBS and allow them to adhere overnight.[5]
-
Compound Preparation: Prepare a stock solution of this compound in DMSO.[12] Further dilute the stock solution in culture medium to achieve the desired final concentrations. It is crucial to prepare fresh dilutions for each experiment to avoid degradation.[13]
-
Cell Treatment: Replace the culture medium with medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).[13] Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours). For longer-term experiments, replace the medium and drug every 2 days.[5]
-
Viability Assessment:
-
For MTT assay: Add MTT reagent to each well and incubate. Solubilize the formazan crystals and measure the absorbance.[14]
-
For CellTiter-Glo® assay: Add the reagent, which measures ATP levels, and read the luminescence.[15]
-
For Crystal Violet assay: Fix the cells with 4% formaldehyde, stain with crystal violet solution, and quantify the signal.[5]
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the GI50 or IC50 value.
Western Blot Analysis for MAPK Pathway Inhibition
This protocol is for assessing the phosphorylation status of key proteins in the MAPK pathway following this compound treatment.
-
Cell Treatment and Lysis: Treat cells with this compound at various concentrations for a specified time (e.g., 75 minutes for A375 cells).[5] Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[13]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[13]
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.[13]
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against phospho-ERK1/2, total ERK1/2, phospho-MEK, total MEK, BRAF, and CRAF.[5][16] Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.[13]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[13]
-
Normalization: To ensure equal protein loading, strip the membrane and re-probe with an antibody for a loading control protein such as GAPDH or β-actin.[13]
Troubleshooting Guides
Issue 1: Higher than expected IC50/GI50 value or lack of efficacy in a BRAF-mutant cell line.
-
Possible Cause 1: Compound Instability. this compound, like many small molecule inhibitors, can degrade over time.
-
Possible Cause 2: Acquired Resistance. Prolonged culture or previous exposure to other kinase inhibitors might have led to the development of resistance.
-
Possible Cause 3: Cell Line Misidentification or Contamination. The cell line may not have the expected BRAF mutation.
-
Solution: Authenticate your cell line using short tandem repeat (STR) profiling and verify the BRAF mutation status by sequencing.
-
-
Possible Cause 4: Suboptimal Assay Conditions.
-
Solution: Optimize cell seeding density and treatment duration. Ensure that the vehicle control (DMSO) concentration is not affecting cell viability.
-
Issue 2: Inconsistent results between experiments.
-
Possible Cause 1: Variability in Cell Culture. Cell passage number and confluency can affect drug sensitivity.
-
Solution: Use cells within a consistent and low passage number range. Ensure that cells are in the logarithmic growth phase at the time of treatment.
-
-
Possible Cause 2: Inconsistent Compound Dilutions.
-
Solution: Prepare a master stock solution and aliquot it to minimize freeze-thaw cycles. Carefully perform serial dilutions for each experiment.
-
-
Possible Cause 3: Assay Variability.
-
Solution: Include appropriate positive and negative controls in every experiment. A known sensitive cell line can serve as a positive control.
-
Issue 3: No decrease in pERK levels after this compound treatment.
-
Possible Cause 1: Insufficient Drug Concentration or Treatment Time.
-
Solution: Perform a time-course and dose-response experiment to determine the optimal conditions for inhibiting ERK phosphorylation in your specific cell line.
-
-
Possible Cause 2: Resistance Mechanism. The cells may have developed resistance through CRAF upregulation or other mechanisms.
-
Solution: Analyze CRAF expression and pERK levels in the presence of increasing concentrations of this compound.[5]
-
-
Possible Cause 3: Technical Issues with Western Blotting.
-
Solution: Ensure the use of fresh lysis buffers with phosphatase inhibitors. Verify the quality and specificity of your primary and secondary antibodies.
-
Visualizations
Caption: Simplified signaling pathway of this compound action.
Caption: General experimental workflow for this compound studies.
Caption: Logical workflow for troubleshooting unexpected results.
References
- 1. This compound - LKT Labs [lktlabs.com]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. selleckchem.com [selleckchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. STAT3 inhibitor sensitized KRAS-mutant lung cancers to RAF inhibitor by activating MEK/ERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. BRAF-Mutated Melanoma Cell Lines Develop Distinct Molecular Signatures After Prolonged Exposure to AZ628 or Dabrafenib:… [ouci.dntb.gov.ua]
- 10. BRAF-Mutated Melanoma Cell Lines Develop Distinct Molecular Signatures After Prolonged Exposure to AZ628 or Dabrafenib: Potential Benefits of the Antiretroviral Treatments Cabotegravir or Doravirine on BRAF-Inhibitor-Resistant Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. AZ 628 | Raf Kinases | Tocris Bioscience [tocris.com]
- 13. benchchem.com [benchchem.com]
- 14. Cell viability assays | Abcam [abcam.com]
- 15. activeconceptsllc.com [activeconceptsllc.com]
- 16. researchgate.net [researchgate.net]
Long-term storage conditions for AZ-628
Welcome to the technical support center for AZ-628. This guide is designed to assist researchers, scientists, and drug development professionals in the effective use of this compound in their experiments. Here you will find troubleshooting advice and answers to frequently asked questions.
Long-Term Storage and Stability
Proper storage of this compound is critical to maintain its stability and activity. Below is a summary of the recommended long-term storage conditions.
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | 3 years[1] | Some suppliers suggest +4°C, but -20°C is recommended for optimal long-term stability.[2] |
| In Solvent (DMSO) | -80°C | 1 year[1] | Aliquot to avoid repeated freeze-thaw cycles. |
| In Solvent (DMSO) | -20°C | 1 month[1] | For shorter-term storage. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, ATP-competitive pan-Raf kinase inhibitor. It targets B-Raf, B-RafV600E, and c-Raf-1 with IC50 values of 105 nM, 34 nM, and 29 nM, respectively, in cell-free assays.[1][3] By inhibiting Raf kinases, this compound blocks the RAS/RAF/MEK/ERK signaling pathway, which is often hyperactivated in various cancers.[4] It can also inhibit other tyrosine protein kinases such as VEGFR2, DDR2, Lyn, Flt1, and FMS.[1][3] This inhibition leads to cell cycle arrest and apoptosis in cancer cells with activating B-Raf mutations.[1][4]
Q2: How do I prepare a stock solution of this compound?
A2: this compound is soluble in DMSO up to 100 mM.[2] To prepare a stock solution, dissolve the powdered compound in fresh, high-quality DMSO.[1] For example, to make a 10 mM stock solution from 1 mg of this compound (MW: 451.52), you would add 221.47 µL of DMSO. It is recommended to use fresh DMSO as moisture can reduce the solubility of the compound.[1]
Q3: What are the known off-target effects of this compound?
A3: Besides its primary targets (Raf kinases), this compound has been shown to inhibit other kinases, including VEGFR2, DDR2, Lyn, Flt1, and FMS.[1][3] The inhibition of VEGFR2 suggests potential antiangiogenic properties.[1] Researchers should consider these off-target effects when interpreting experimental results.
Troubleshooting Guide
Issue 1: Inconsistent or no inhibition of ERK phosphorylation.
-
Possible Cause 1: Compound degradation.
-
Solution: Ensure that this compound has been stored correctly according to the recommended conditions. If the compound is old or has been subjected to multiple freeze-thaw cycles, consider using a fresh vial.
-
-
Possible Cause 2: Acquired resistance in cell lines.
-
Solution: Prolonged exposure to this compound can lead to acquired resistance, often through the elevated expression of c-Raf, which results in the sustained activation of ERK1/2.[1][4] Confirm the expression levels of Raf isoforms in your resistant clones. Consider combination therapies, for example, with a MEK inhibitor, which has been shown to have synergistic effects in some cancer cell lines.
-
-
Possible Cause 3: Paradoxical activation of the MAPK pathway.
-
Solution: In cells with wild-type B-Raf and high RAS activity, Raf inhibitors can paradoxically activate the ERK1/2 pathway.[5] This is a known class effect for Raf inhibitors. Verify the BRAF and RAS mutation status of your cell line. This effect is not typically observed in cells with mutant B-RafV600E where RAS activity is low.[6]
-
Issue 2: Poor solubility or precipitation of this compound in media.
-
Possible Cause 1: Use of old or hydrated DMSO.
-
Solution: Use fresh, anhydrous DMSO to prepare your stock solution as moisture can decrease solubility.[1]
-
-
Possible Cause 2: High final concentration in aqueous media.
-
Solution: While highly soluble in DMSO, this compound has low aqueous solubility. When diluting the DMSO stock solution into your cell culture media, ensure the final DMSO concentration is low (typically <0.5%) and that the this compound concentration does not exceed its solubility limit in the final aqueous environment. Gentle vortexing during dilution can help.
-
Issue 3: High variability in cell viability or proliferation assays.
-
Possible Cause 1: Uneven cell seeding.
-
Solution: Ensure a homogenous single-cell suspension before seeding plates to achieve consistent cell numbers across wells.
-
-
Possible Cause 2: Edge effects in multi-well plates.
-
Solution: To minimize evaporation and temperature fluctuations that can cause edge effects, avoid using the outer wells of the plate for experimental conditions. Fill these wells with sterile PBS or media instead.
-
-
Possible Cause 3: Inconsistent drug treatment.
-
Solution: Ensure accurate and consistent pipetting of the inhibitor across all wells. For long-term assays, remember to refresh the media and drug at regular intervals as specified in your protocol.[1]
-
Experimental Protocols
Detailed Methodology for a Cell-Based Proliferation Assay:
-
Cell Seeding: Seed approximately 0.5-2.5 × 105 cells per well in 12 or 24-well plates in media supplemented with 5% FBS. Allow cells to adhere overnight.[1]
-
Drug Treatment: The following day, treat the cells with various concentrations of this compound. Prepare serial dilutions of your this compound stock solution in the appropriate cell culture medium.
-
Incubation and Maintenance: For long-term assays, replace the medium and re-apply the drug every 2 days until the untreated control wells reach confluence.[1]
-
Cell Fixation: Once the control wells are confluent, remove the media and fix the cells with 4% formaldehyde in PBS for 20 minutes at room temperature.[1]
-
Staining: Wash the cells twice with PBS. Stain the cells with a fluorescent nucleic acid stain, such as a 1:5000 solution of Syto60, to quantify cell number.[1]
-
Quantification: Measure the fluorescent signal intensity using an appropriate imaging system (e.g., an Odyssey Infrared Imager at 700 nm).[1]
-
Data Analysis: Perform each experiment in quadruplicate. The results should represent the average of the four values compared to untreated wells. Error bars should represent the standard deviation of the mean.[1]
Visualizations
Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound on B-Raf and c-Raf.
Caption: A typical experimental workflow for a cell-based proliferation assay using this compound.
References
Validation & Comparative
AZ-628 in the Landscape of Pan-Raf Inhibitors: A Comparative Guide
In the realm of targeted cancer therapy, inhibitors of the Raf protein kinase family have emerged as a critical tool in combating malignancies driven by the RAS-RAF-MEK-ERK signaling pathway. AZ-628, a potent pan-Raf inhibitor, has demonstrated significant activity against various Raf isoforms. This guide provides a comparative analysis of this compound with other notable pan-Raf inhibitors, namely RAF265 and sorafenib, supported by experimental data to aid researchers, scientists, and drug development professionals in their understanding and application of these compounds.
Biochemical and Cellular Activity of Pan-Raf Inhibitors
The inhibitory activity of this compound, RAF265, and sorafenib against key Raf kinases and other relevant kinases has been evaluated in numerous preclinical studies. The half-maximal inhibitory concentration (IC50) values, a measure of inhibitor potency, are summarized in the table below. It is important to note that these values are compiled from various sources and experimental conditions may differ, warranting careful interpretation.
| Target Kinase | This compound IC50 (nM) | RAF265 IC50 (nM) | Sorafenib IC50 (nM) |
| B-Raf | 105[1][2] | 70 | 22[3] |
| B-Raf (V600E) | 34[1][2] | 0.5 | 38[3] |
| c-Raf-1 (Raf-1) | 29[1][2] | 19 | 6[3] |
| VEGFR2 | Inhibits | <100 | 90[3] |
This compound exhibits potent inhibition of both wild-type and mutant B-Raf, as well as c-Raf.[1][2] Comparatively, RAF265 shows particularly strong potency against the B-RafV600E mutant.[4] Sorafenib, a multi-kinase inhibitor, demonstrates potent inhibition of c-Raf and also targets receptor tyrosine kinases such as VEGFR2.[3]
In cellular assays, this compound has been shown to suppress the proliferation of cancer cell lines harboring B-Raf or KRAS mutations. For instance, in melanoma and colon cancer cell lines with the B-RafV600E mutation, this compound induces cell cycle arrest and apoptosis.[1][2] Studies have also demonstrated that this compound can overcome resistance to other BRAF inhibitors.[5][6] When compared to the type I RAF inhibitor Dabrafenib, this compound has shown superior efficacy in inhibiting the ERK pathway in cells with non-V600 BRAF mutations and does not induce paradoxical ERK activation in CRAF-overexpressing cells.[5][6]
Signaling Pathway and Experimental Workflow
To visually represent the biological context and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Caption: The RAF-MEK-ERK signaling cascade and the point of intervention by pan-Raf inhibitors.
Caption: A typical experimental workflow for evaluating the cytotoxic effects of pan-Raf inhibitors using an MTT assay.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for a biochemical kinase assay and a cell proliferation assay used to evaluate pan-Raf inhibitors.
In Vitro Biochemical Kinase Assay (Luminescence-based)
This protocol is designed to measure the direct inhibitory effect of compounds on the enzymatic activity of purified Raf kinases.
1. Reagent Preparation:
- Kinase Buffer: Prepare a suitable kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
- Enzyme Dilution: Thaw the recombinant Raf enzyme (e.g., B-Raf, B-RafV600E, c-Raf) on ice and dilute to the desired working concentration in kinase buffer.
- Substrate/ATP Mix: Prepare a master mix containing the substrate (e.g., inactive MEK1) and ATP at concentrations appropriate for the kinase being assayed.
- Inhibitor Dilutions: Prepare a serial dilution of the test inhibitors (this compound, RAF265, sorafenib) in DMSO, followed by a further dilution in kinase buffer to achieve the final desired concentrations.
2. Assay Procedure:
- Add the diluted inhibitors to the wells of a 96-well plate.
- Add the diluted kinase to each well, except for the "no enzyme" control wells.
- Initiate the kinase reaction by adding the Substrate/ATP master mix to all wells.
- Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
- Stop the reaction and measure the remaining ATP using a luminescence-based ATP detection reagent (e.g., Kinase-Glo®).
3. Data Analysis:
- Measure the luminescence signal using a microplate reader.
- Calculate the percentage of kinase activity inhibition for each inhibitor concentration relative to the DMSO control.
- Determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT-based)
This assay assesses the effect of the inhibitors on the metabolic activity of cultured cancer cells, which serves as an indicator of cell viability and proliferation.
1. Cell Culture and Seeding:
- Culture the desired cancer cell line (e.g., A375 melanoma cells with B-RafV600E mutation) in the appropriate growth medium.
- Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
2. Compound Treatment:
- Prepare serial dilutions of the pan-Raf inhibitors in the cell culture medium.
- Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitors.
- Include a vehicle control (e.g., DMSO) at the same final concentration as in the inhibitor-treated wells.
- Incubate the plate for a specified duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.
3. MTT Assay:
- After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
- During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
- Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
4. Data Analysis:
- Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
- Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
- Plot the percentage of cell viability against the inhibitor concentration to generate a dose-response curve and determine the IC50 value.[7][8][9]
Conclusion
This compound is a potent pan-Raf inhibitor with a distinct profile compared to other inhibitors like RAF265 and sorafenib. Its ability to effectively inhibit both wild-type and mutant B-Raf, as well as c-Raf, and to overcome resistance mechanisms makes it a valuable tool for cancer research. The provided data and protocols offer a foundation for further investigation and comparative studies of these important therapeutic agents. As with any comparative analysis, it is crucial to consider the specific experimental context when interpreting the results. Future head-to-head studies under standardized conditions will be invaluable for a more definitive comparison of these pan-Raf inhibitors.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. d-nb.info [d-nb.info]
- 4. Discovery of RAF265: A Potent mut-B-RAF Inhibitor for the Treatment of Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Type II RAF inhibitor causes superior ERK pathway suppression compared to type I RAF inhibitor in cells expressing different BRAF mutant types recurrently found in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. researchhub.com [researchhub.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validating AZ-628 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the cellular target engagement of AZ-628, a potent pan-Raf inhibitor. We will explore experimental data and detailed protocols for key assays, offering a framework for objectively assessing its performance against other alternatives.
The this compound Signaling Pathway: Targeting the MAPK/ERK Cascade
This compound is a small molecule inhibitor that targets the Raf family of serine/threonine kinases, including A-RAF, B-RAF, and C-RAF.[1] These kinases are central components of the mitogen-activated protein kinase (MAPK) signaling pathway, a critical cascade that regulates cell proliferation, differentiation, and survival. In many cancers, mutations in genes like BRAF and RAS lead to constitutive activation of this pathway, driving uncontrolled cell growth. This compound inhibits the kinase activity of Raf proteins, thereby blocking downstream signaling to MEK and ERK, ultimately leading to reduced cell proliferation and apoptosis.[2]
Figure 1: The MAPK/ERK signaling pathway and the inhibitory action of this compound on RAF kinases.
Comparing Target Engagement: this compound vs. Alternatives
Validating that a compound engages its intended target in a cellular context is a critical step in drug development. Several assays can be employed to measure the target engagement of this compound and compare its efficacy to other inhibitors.
Western Blot Analysis of Downstream Signaling
One of the most common methods to assess the cellular activity of a Raf inhibitor is to measure the phosphorylation status of downstream kinases, MEK and ERK, by Western blot. A reduction in phosphorylated MEK (p-MEK) and phosphorylated ERK (p-ERK) indicates successful target engagement and inhibition of the pathway.
Experimental Data Summary:
| Inhibitor | Cell Line | Target Protein | Concentration (µM) | % Inhibition of p-ERK (relative to control) | Reference |
| This compound | MM1 | p-ERK1/2 | 1 | ~70% | [3] |
| Sorafenib | MM1 | p-ERK1/2 | 1 | ~30% | [3] |
| This compound | HEK293T (co-expressing BRAF mutants and CRAF) | p-ERK1/2 | 2.5 | Stronger inhibition than Dabrafenib | [4] |
| Dabrafenib | HEK293T (co-expressing BRAF mutants and CRAF) | p-ERK1/2 | 2.5 | Weaker inhibition than this compound | [4] |
| This compound + AZD6244 (MEK inhibitor) | A375R10 (Resistant) | p-ERK | 0.1 (this compound) + 1 (AZD6244) | Marked suppression | [2] |
Note: The percentage of inhibition is an approximation based on the densitometric analysis reported in the cited literature.
Cellular Thermal Shift Assay (CETSA)
Experimental Workflow for CETSA:
Figure 2: A generalized workflow for the Cellular Thermal Shift Assay (CETSA).
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a live-cell method that measures compound binding to a target protein by detecting bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescent tracer.[5][6] Competitive displacement of the tracer by a test compound, such as this compound, results in a decrease in the BRET signal, allowing for the quantitative determination of intracellular affinity (IC50). While specific NanoBRET data for this compound is not currently published, this technology offers a powerful platform for direct comparison of inhibitor potencies in a live-cell context.
Experimental Protocols
Western Blot Protocol for p-ERK Inhibition
-
Cell Culture and Treatment: Seed cells (e.g., A375 melanoma cells) in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of this compound or alternative inhibitors for a specified time (e.g., 2 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody against phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C. Subsequently, incubate with a secondary HRP-conjugated antibody.
-
Detection and Analysis: Visualize bands using an ECL substrate and an imaging system. Quantify band intensities using software like ImageJ and normalize to a loading control (e.g., total ERK or GAPDH).
Cellular Thermal Shift Assay (CETSA) Protocol
-
Cell Preparation and Treatment: Culture cells to a high density. Treat the cell suspension with this compound or a vehicle control for 1-2 hours.
-
Thermal Treatment: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
Analysis: Collect the supernatant and analyze the amount of soluble target protein (e.g., B-RAF or C-RAF) by Western blot or other quantitative protein detection methods.
NanoBRET™ Target Engagement Intracellular Kinase Assay Protocol
-
Cell Transfection: Co-transfect HEK293 cells with a vector encoding the target kinase fused to NanoLuc® luciferase and a carrier DNA.
-
Cell Seeding: Plate the transfected cells in a white, 96-well assay plate and incubate for 18-24 hours.
-
Compound and Tracer Addition: Add varying concentrations of the test compound (e.g., this compound) to the wells, followed by the addition of the specific NanoBRET™ fluorescent tracer. Incubate for 2 hours at 37°C.
-
Substrate Addition and Signal Detection: Add the Nano-Glo® substrate and an extracellular NanoLuc® inhibitor. Read the donor emission (450 nm) and acceptor emission (610 nm) within 10 minutes.
-
Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission) and plot against the compound concentration to determine the IC50 value.
Conclusion
Validating the cellular target engagement of this compound is crucial for understanding its mechanism of action and advancing its development. This guide provides a comparative framework of key methodologies. Western blot analysis of the downstream MAPK pathway offers robust, albeit indirect, evidence of target inhibition and allows for clear comparisons of compound efficacy, as demonstrated by the superior p-ERK inhibition of this compound compared to other RAF inhibitors. For direct confirmation of target binding in a cellular environment, CETSA and NanoBRET™ assays are the gold standard. While specific, direct comparative data for this compound using these methods is limited in the public literature, the provided protocols offer a clear path for researchers to generate this critical data to further elucidate the cellular pharmacology of this compound and other pan-RAF inhibitors.
References
- 1. Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a High-throughput NanoBRET Screening Platform to Identify Modulators of the RAS/RAF Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Positioning High-Throughput CETSA in Early Drug Discovery through Screening against B-Raf and PARP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative Interpretation of Intracellular Drug Binding and Kinetics Using the Cellular Thermal Shift Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of AZ-628 and Sorafenib: Potency and Cellular Effects
In the landscape of targeted cancer therapy, small molecule inhibitors that target key signaling pathways have become a cornerstone of treatment strategies. Among these, inhibitors of the RAF-MEK-ERK pathway, a critical regulator of cell proliferation and survival, have shown significant promise. This guide provides a detailed comparison of two such inhibitors, AZ-628 and sorafenib, with a focus on their inhibitory concentrations (IC50) against various kinases and cancer cell lines, supported by experimental data and detailed methodologies.
In Vitro Kinase Inhibition
Both this compound and sorafenib are potent inhibitors of RAF kinases, key components of the RAS/RAF/MEK/ERK signaling pathway. However, their inhibitory profiles against a panel of kinases reveal distinct differences in potency and selectivity.
This compound demonstrates potent inhibition of both B-Raf and c-Raf kinases. Notably, it is a strong inhibitor of the oncogenic B-RafV600E mutant.[1][2] Sorafenib, a multi-kinase inhibitor, also potently inhibits Raf-1 and B-Raf, including the B-RafV600E mutant.[3][4] Beyond the RAF kinases, sorafenib exhibits a broader inhibitory spectrum, targeting several receptor tyrosine kinases involved in angiogenesis and oncogenesis, such as VEGFR-2, VEGFR-3, and PDGFR-β.[3][4]
| Kinase Target | This compound IC50 (nM) | Sorafenib IC50 (nM) |
| c-Raf (Raf-1) | 29[1] | 6[3][4] |
| B-Raf (wild-type) | 105[1] | 22[3][4] |
| B-RafV600E | 34[1] | 38[4] |
| VEGFR-2 | Inhibits activation[1][2] | 90[3][4] |
| VEGFR-3 | - | 20[3][4] |
| PDGFR-β | - | 57[3][4] |
| Flt3 | Inhibits activation[1] | 58[3][4] |
| c-KIT | - | 68[3][4] |
| FGFR-1 | - | 580[3] |
| Lyn | Inhibits activation[1][2] | - |
| Fms | Inhibits activation[1][2] | - |
Cellular Proliferation Inhibition
The anti-proliferative activity of this compound and sorafenib has been evaluated across a range of cancer cell lines, with IC50 values varying depending on the genetic background of the cells, particularly the status of the BRAF gene.
This compound has been shown to inhibit the growth of colon and melanoma cell lines that harbor the B-RafV600E mutation.[1] The IC50 values for this compound in a panel of cell lines are presented below. Sorafenib has demonstrated dose-dependent inhibition of proliferation in various human tumor cell lines, including those with oncogenic K-Ras or B-Raf mutations.[5]
| Cell Line | Cancer Type | This compound IC50 (µM) | Sorafenib IC50 (µM) |
| LB2518-MEL | Melanoma | 0.013 | - |
| SH-4 | Melanoma | 0.018 | - |
| SIG-M5 | Acute Myeloid Leukaemia | 0.019 | - |
| HT-144 | Melanoma | 0.021 | - |
| OCI-AML2 | Acute Myeloid Leukaemia | 0.026 | - |
| MZ7-mel | Melanoma | 0.031 | - |
| DU-4475 | Breast Cancer | 0.033 | - |
| A101D | Melanoma | 0.041 | - |
| COLO-829 | Melanoma | 0.048 | - |
| Calu-6 | Lung Adenocarcinoma | 0.050 | - |
| HepG2 | Hepatocellular Carcinoma | - | ~6[1] |
| HuH-7 | Hepatocellular Carcinoma | - | ~6[1] |
| PLC/PRF/5 | Hepatocellular Carcinoma | - | 6.3 |
| MDA-MB-231 | Breast Cancer | - | 2.6 |
Signaling Pathway
This compound and sorafenib both exert their anti-tumor effects by targeting the RAS/RAF/MEK/ERK signaling pathway. This pathway is a critical cascade that transmits signals from cell surface receptors to the nucleus, ultimately regulating gene expression involved in cell growth, differentiation, and survival.[6] Mutations in genes like BRAF can lead to constitutive activation of this pathway, driving uncontrolled cell proliferation.
References
- 1. Sorafenib inhibits proliferation and invasion of human hepatocellular carcinoma cells via up-regulation of p53 and suppressing FoxM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
AZ-628 Kinase Inhibitor: A Comparative Guide to Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the kinase inhibitor AZ-628, focusing on its cross-reactivity profile against other kinases. The information presented is supported by experimental data to aid in the design and interpretation of research studies and to inform drug development strategies.
Introduction to this compound
This compound is a potent, ATP-competitive inhibitor primarily targeting RAF kinases, which are crucial components of the RAS-RAF-MEK-ERK signaling pathway.[1] This pathway is frequently dysregulated in various human cancers, making RAF kinases a significant therapeutic target. This compound is classified as a Type II RAF inhibitor, which distinguishes its binding mode and pharmacological effects from other classes of RAF inhibitors.[2] Understanding its selectivity and off-target effects is critical for its application in both preclinical research and clinical development.
Quantitative Kinase Inhibition Profile
The inhibitory activity of this compound has been characterized against its primary RAF targets and a broader panel of kinases. The following tables summarize these quantitative data.
Table 1: Inhibitory Potency of this compound against Primary RAF Kinase Targets
| Kinase Target | IC50 (nM) | Assay Type |
| c-Raf-1 | 29 | Cell-free |
| B-Raf (V600E) | 34 | Cell-free |
| B-Raf (wild-type) | 105 | Cell-free |
Data sourced from MedchemExpress, Selleck Chemicals.[1][3]
Table 2: Cross-Reactivity Profile of this compound against Other Kinases
This compound exhibits inhibitory activity against several other tyrosine protein kinases, suggesting a potential for polypharmacology.[3] This cross-reactivity may contribute to its overall cellular effects, including potential antiangiogenic properties through the inhibition of VEGFR2.[3]
| Off-Target Kinase | Known Effect |
| VEGFR2 | Inhibition of activation |
| Flt1 | Inhibition of activation |
| Fms | Inhibition of activation |
| Lyn | Inhibition of activation |
| DDR2 | Inhibition of activation |
Data sourced from Tocris Bioscience, Selleck Chemicals.[3]
Comparison with Other RAF Inhibitors
A key distinction in RAF inhibitors is their binding mode, which influences their cellular activity. Type I inhibitors, such as Dabrafenib, bind to the active conformation of the kinase. In contrast, this compound is a Type II inhibitor that stabilizes the inactive conformation. This difference is critical in the context of "paradoxical ERK activation," a phenomenon where some RAF inhibitors can paradoxically increase ERK signaling in cells with wild-type BRAF.[2][4]
Studies have shown that unlike Type I inhibitors, this compound does not induce paradoxical ERK activation.[2] This characteristic suggests that this compound may have a different safety and efficacy profile, particularly in tumors that are not driven by BRAF V600E mutations. For instance, in non-V600E BRAF-mutant lung cancer cells, this compound was found to inhibit ERK more effectively than Dabrafenib.[2]
Signaling Pathway Analysis
The following diagrams illustrate the mechanism of action of this compound on its primary and off-target signaling pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Type II RAF inhibitor causes superior ERK pathway suppression compared to type I RAF inhibitor in cells expressing different BRAF mutant types recurrently found in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Characterization and inhibitor sensitivity of ARAF, BRAF, and CRAF kinases[image] - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of AZ-628 and Dabrafenib in Targeting the RAF-MEK-ERK Signaling Pathway
For Immediate Release to Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical efficacy of two prominent RAF kinase inhibitors: AZ-628 and dabrafenib. Both agents are designed to target the frequently dysregulated RAS-RAF-MEK-ERK (MAPK) signaling pathway, a critical mediator of cell proliferation and survival in various cancers. This document synthesizes available experimental data to objectively compare their performance, details the methodologies of key experiments, and visualizes the complex biological processes involved.
Executive Summary
Dabrafenib is a selective, potent inhibitor of the BRAF V600E mutation, a common driver in melanoma and other cancers. In contrast, this compound is a pan-Raf inhibitor, targeting not only BRAF and its V600E mutant but also CRAF. This broader activity profile suggests this compound may offer advantages in overcoming certain mechanisms of resistance to selective BRAF inhibitors, particularly those involving CRAF signaling. Preclinical data indicates that while both drugs effectively inhibit proliferation in BRAF-mutant cell lines, this compound demonstrates superior inhibition of ERK phosphorylation, especially in contexts where CRAF is overexpressed.
Data Presentation
Biochemical Potency
| Inhibitor | Target(s) | IC50 (nM) | Reference(s) |
| This compound | BRAF | 105 | [1] |
| BRAF V600E | 34 | [1] | |
| c-Raf-1 (CRAF) | 29 | [1] | |
| Dabrafenib | BRAF V600E | 0.6 | [2] |
| CRAF | 5 | [2] |
Note: IC50 values are from different studies and may not be directly comparable due to variations in experimental conditions.
Cellular Activity: Inhibition of Cell Viability
The following table summarizes the comparative effects of this compound and dabrafenib on the viability of BRAF V600E-mutant melanoma cell lines, A375 and FO-1, after 72 hours of treatment.
| Cell Line | Treatment (Concentration) | % Viability (this compound) | % Viability (Dabrafenib) | Reference(s) |
| A375 | 10 nM | 48.8% | 41.6% | [3] |
| 50 nM | 32.3% | 22.1% | [3] | |
| FO-1 | 10 nM | 46.7% | 33.5% | [3] |
| 50 nM | 25.7% | 26.7% | [3] |
In the H1666 non-small cell lung cancer cell line (impaired-kinase BRAF mutant), after 72 hours of treatment at a higher concentration, the effects on cell viability were comparable.
| Cell Line | Treatment (Concentration) | % Viability (this compound) | % Viability (Dabrafenib) | Reference(s) |
| H1666 | 2.5 µM | 68% | 74% | [4] |
Signaling Pathway and Mechanism of Action
Both this compound and dabrafenib target the MAPK signaling cascade. Dabrafenib's high selectivity for BRAF V600E leads to potent inhibition of this mutant kinase. However, this can lead to paradoxical activation of the pathway in BRAF wild-type cells through the dimerization of RAF isoforms. This compound, as a pan-Raf inhibitor, targets both BRAF and CRAF, which can mitigate this paradoxical activation and may be more effective in contexts where CRAF signaling is a key driver of resistance.[4]
Experimental Protocols
General Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the efficacy of RAF inhibitors in vitro.
Detailed Methodologies
1. Cell Culture and Drug Treatment
-
Cell Lines: BRAF V600E-mutant human melanoma cell lines (e.g., A375, FO-1) or other relevant cancer cell lines (e.g., H1666) are commonly used.
-
Culture Conditions: Cells are maintained in appropriate culture medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere of 5% CO2.[5]
-
Drug Preparation: this compound and dabrafenib are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then diluted to the desired concentrations in culture medium for experiments. A vehicle control (DMSO alone) is always included.[6]
2. Cell Viability Assay (DAPI Staining)
This assay quantifies the number of viable cells based on nuclear staining.
-
Procedure:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or dabrafenib for a specified period (e.g., 72 hours).
-
After treatment, fix the cells and stain with DAPI (4′,6-diamidino-2-phenylindole), a fluorescent stain that binds to DNA in the cell nucleus.
-
Measure fluorescence using a plate reader. The intensity of the DAPI signal is proportional to the number of cells.
-
-
Data Analysis: Cell viability is calculated as the percentage of fluorescence in treated wells relative to vehicle-treated control wells.[3]
3. Western Blot Analysis for MAPK Pathway Inhibition
This technique is used to measure the levels of specific proteins, particularly the phosphorylated (activated) forms of kinases in the MAPK pathway.
-
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with inhibitors for a short duration (e.g., 2 hours) to observe immediate effects on signaling.[4]
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to preserve protein integrity.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against phosphorylated ERK (p-ERK) and total ERK.
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: The intensity of the p-ERK bands is normalized to the total ERK bands to determine the extent of pathway inhibition.[7]
4. Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay identifies apoptotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) to label apoptotic cells. Propidium iodide (PI) is used as a counterstain to identify necrotic cells with compromised membranes.[8]
-
Procedure:
-
Treat cells with the inhibitors for a desired period (e.g., 24-48 hours).
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
-
-
Data Analysis: The percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and viable (Annexin V-negative, PI-negative) cells is quantified.[9][10]
Conclusion
Both this compound and dabrafenib are effective inhibitors of the MAPK pathway in BRAF-mutant cancer cells. Dabrafenib exhibits high potency and selectivity for BRAF V600E. This compound's broader inhibition of both BRAF and CRAF presents a potential strategy to overcome some forms of resistance to selective BRAF inhibitors. The choice between these inhibitors in a research or therapeutic context would depend on the specific genetic background of the cancer and the potential mechanisms of resistance at play. Further head-to-head in vivo studies are warranted to fully elucidate the comparative efficacy of these two agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Dabrafenib and its potential for the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BRAF-Mutated Melanoma Cell Lines Develop Distinct Molecular Signatures After Prolonged Exposure to AZ628 or Dabrafenib: Potential Benefits of the Antiretroviral Treatments Cabotegravir or Doravirine on BRAF-Inhibitor-Resistant Cells [mdpi.com]
- 4. Type II RAF inhibitor causes superior ERK pathway suppression compared to type I RAF inhibitor in cells expressing different BRAF mutant types recurrently found in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 6. bitesizebio.com [bitesizebio.com]
- 7. benchchem.com [benchchem.com]
- 8. kumc.edu [kumc.edu]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
AZ-628: A Comprehensive Comparison Guide for MAPK Pathway Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of AZ-628, a pan-Raf inhibitor, with other key inhibitors of the MAPK (Mitogen-Activated Protein Kinase) pathway. The information presented is supported by experimental data to aid researchers in selecting the appropriate tool compounds for their studies of the RAS-RAF-MEK-ERK signaling cascade.
Introduction to this compound and the MAPK Pathway
The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that regulates fundamental cellular processes, including proliferation, differentiation, survival, and apoptosis. Dysregulation of this pathway, often due to mutations in genes such as BRAF and RAS, is a hallmark of many human cancers. This compound is a potent, ATP-competitive inhibitor of all three Raf kinase isoforms: A-Raf, B-Raf, and C-Raf (Raf-1).[1] It has been shown to inhibit wild-type B-Raf, the oncogenic B-RafV600E mutant, and C-Raf with high potency.[1] By targeting the Raf kinases, this compound blocks the phosphorylation and activation of MEK1/2, which in turn prevents the phosphorylation and activation of ERK1/2, ultimately leading to the inhibition of downstream signaling. This guide compares the biochemical and cellular activity of this compound with other widely used inhibitors targeting the MAPK pathway, specifically the Raf inhibitors Vemurafenib and Dabrafenib, and the MEK inhibitors Trametinib and Selumetinib.
Comparative Performance Data
The following tables summarize the in vitro biochemical potency and cellular activity of this compound and its alternatives. This data provides a quantitative basis for comparing their efficacy and selectivity.
Table 1: Biochemical Inhibitory Activity (IC50 in nM)
| Compound | Target | IC50 (nM) | Compound Type |
| This compound | B-Raf | 105 | Pan-Raf Inhibitor |
| B-RafV600E | 34 | ||
| c-Raf-1 | 29 | ||
| Vemurafenib | B-RafV600E | 31 | B-RafV600E Inhibitor |
| B-Raf (wild-type) | 100 | ||
| c-Raf-1 | 48 | ||
| Dabrafenib | B-RafV600E | 0.8 | B-RafV600E Inhibitor |
| B-Raf (wild-type) | 3.2 | ||
| c-Raf-1 | 5 | ||
| Trametinib | MEK1 | ~2 | MEK1/2 Inhibitor |
| MEK2 | ~2 | ||
| Selumetinib | MEK1 | 14 | MEK1/2 Inhibitor |
Note: IC50 values can vary between different experimental conditions and assay formats.
Table 2: Cellular Proliferation Inhibitory Activity (IC50) in A375 Melanoma Cells (B-RafV600E mutant)
| Compound | IC50 |
| This compound | Data not readily available in a directly comparable format |
| Vemurafenib | ~70 nM - 248.3 nM[2][3] |
| Dabrafenib | ~5 nM - 9.5 nM[4][5] |
| Trametinib | ~0.4 nM |
| Selumetinib | < 1 µM |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the methods for evaluating these inhibitors, the following diagrams are provided.
Detailed Experimental Protocols
In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol outlines a method to determine the biochemical IC50 of a test compound against a specific Raf or MEK kinase.
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Prepare a stock solution of the kinase (e.g., recombinant human B-RafV600E) in reaction buffer.
-
Prepare a stock solution of the appropriate substrate (e.g., inactive MEK1 for a Raf kinase assay) in reaction buffer.
-
Prepare a stock solution of ATP in reaction buffer. The final concentration should be at or near the Km for the kinase.
-
Prepare serial dilutions of the test compound (e.g., this compound) in DMSO, then dilute further in reaction buffer.
-
-
Kinase Reaction:
-
In a 96-well or 384-well plate, add the test compound dilutions.
-
Add the kinase to each well (except for no-enzyme controls).
-
Initiate the reaction by adding the substrate and ATP mixture.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell Viability Assay (MTT Assay)
This protocol is used to determine the effect of a compound on the proliferation of cancer cells.
-
Cell Seeding:
-
Culture a cancer cell line of interest (e.g., A375 human melanoma cells) in appropriate growth medium.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the old medium from the cells and add the medium containing the test compound.
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control cells.
-
Plot the percent viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Objective Comparison and Conclusion
This compound distinguishes itself as a pan-Raf inhibitor, targeting all three Raf isoforms with nanomolar potency.[1] This contrasts with Vemurafenib and Dabrafenib, which are more selective for the B-RafV600E mutant. The broader activity of this compound may be advantageous in overcoming certain resistance mechanisms that involve the upregulation of other Raf isoforms, such as C-Raf.
In direct comparisons, this compound has been shown to be more effective at suppressing downstream ERK signaling than the type I Raf inhibitor Dabrafenib in some cellular contexts. Furthermore, the combination of this compound with a MEK inhibitor like Trametinib has demonstrated synergistic effects in inhibiting cell growth and inducing apoptosis, suggesting a potential strategy to achieve a more profound and durable pathway inhibition.
When selecting a tool compound, researchers should consider the specific goals of their experiment. For studies focused specifically on the B-RafV600E mutant, the high selectivity of Dabrafenib or Vemurafenib may be desirable. However, for investigating broader Raf signaling, addressing potential resistance mechanisms, or exploring synergistic combinations, this compound offers a valuable alternative. The MEK inhibitors Trametinib and Selumetinib provide tools to probe the pathway downstream of Raf, and their use in combination with Raf inhibitors is a clinically relevant strategy.
This guide provides a foundational comparison to aid in the selection of appropriate MAPK pathway inhibitors. The provided protocols offer a starting point for the experimental validation and characterization of these compounds in specific research settings.
References
- 1. Clinical Pharmacokinetics and Pharmacodynamics of Selumetinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of pathways modulating vemurafenib resistance in melanoma cells via a genome-wide CRISPR/Cas9 screen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stat3 targeted therapies overcome the acquired resistance to vemurafenib in melanomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phenotype characterization of human melanoma cells resistant to dabrafenib - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of AZ-628 and PLX4720: Potency, Selectivity, and Cellular Effects
In the landscape of targeted cancer therapy, small molecule inhibitors of the RAF kinase family have emerged as a cornerstone for treating BRAF-mutant melanomas and other malignancies. Among these, AZ-628 and PLX4720 are two extensively researched compounds that have significantly contributed to our understanding of RAF signaling and the development of more advanced therapeutics. This guide provides an objective, data-driven comparison of this compound and PLX4720, focusing on their biochemical potency, kinase selectivity, and effects on cellular signaling pathways.
Biochemical Potency: A Tale of Two RAF Inhibitors
Both this compound and PLX4720 are potent inhibitors of RAF kinases, but they exhibit distinct profiles against the different RAF isoforms and the common oncogenic BRAFV600E mutant.
This compound is characterized as a pan-RAF inhibitor, demonstrating potent activity against both BRAF and CRAF (also known as RAF-1).[1] In cell-free assays, this compound inhibits BRAFV600E, wild-type BRAF, and CRAF with IC50 values of 34 nM, 105 nM, and 29 nM, respectively.[1] This broader spectrum of activity suggests that this compound may be effective in contexts where both BRAF and CRAF signaling are critical.
PLX4720, on the other hand, is a highly selective inhibitor of the BRAFV600E mutant.[2][3][4][5][6] Its IC50 value for BRAFV600E is approximately 13 nM in cell-free assays.[2][3][4][5][6][7] Notably, PLX4720 displays a more than 10-fold selectivity for BRAFV600E over wild-type BRAF.[2][3][4] This high degree of selectivity for the mutated kinase underlies its targeted efficacy in BRAFV600E-driven tumors.
| Kinase | This compound IC50 (nM) | PLX4720 IC50 (nM) |
| BRAFV600E | 34[1] | 13[2][3][4][5][6][7] |
| BRAF (wild-type) | 105[1] | ~130-160 |
| CRAF (RAF-1) | 29[1] | 13 (for Y340D/Y341D mutant)[2][3] |
Table 1: Comparison of Biochemical Potency (IC50) of this compound and PLX4720 against RAF Kinases.
Kinase Selectivity Profile
Beyond the RAF family, the selectivity of a kinase inhibitor across the human kinome is a critical determinant of its therapeutic window and potential off-target effects.
This compound has been shown to inhibit other tyrosine kinases, including VEGFR2, DDR2, Lyn, Flt1, and FMS, suggesting potential anti-angiogenic properties.[1]
PLX4720 exhibits remarkable selectivity for BRAFV600E. It shows over 100-fold selectivity against a panel of other kinases, including Frk, Src, Fak, FGFR, and Aurora A, with IC50 values in the micromolar range (1.3-3.4 µM).[2][3]
| Kinase | This compound Inhibition | PLX4720 IC50 (µM) |
| VEGFR2 | Inhibits[1] | 2.3[3] |
| DDR2 | Inhibits[1] | Not reported |
| Lyn | Inhibits[1] | Not reported |
| Flt1 | Inhibits[1] | Not reported |
| FMS | Inhibits[1] | 3.3[3] |
| Src | Not a primary target | >1000[8] |
| Fak | Not a primary target | >1000[8] |
| FGFR | Not a primary target | >1000[8] |
| Aurora A | Not a primary target | 3.4[2][3] |
Table 2: Kinase Selectivity Profile of this compound and PLX4720.
Cellular Activity and Inhibition of MAPK Signaling
The ultimate measure of a targeted inhibitor's efficacy lies in its ability to modulate signaling pathways within cancer cells and inhibit their growth.
Both this compound and PLX4720 effectively suppress the MAPK/ERK signaling pathway in BRAFV600E-mutant cancer cell lines. This is evidenced by a reduction in the phosphorylation of MEK and ERK, downstream effectors of BRAF.[1][2][4][5] For instance, PLX4720 significantly inhibits ERK phosphorylation in cell lines with the BRAFV600E mutation with an IC50 of 14-46 nM.[2][3]
In terms of anti-proliferative activity, both compounds demonstrate potent growth inhibition in BRAFV600E-positive cell lines. PLX4720 has GI50 values (concentration for 50% growth inhibition) in the sub-micromolar range for cell lines such as COLO205 (0.31 µM) and A375 (0.50 µM).[2][3] Similarly, this compound effectively suppresses the growth of melanoma and colon cancer cell lines harboring the BRAFV600E mutation and can induce cell cycle arrest and apoptosis.[1]
| Cell Line (BRAF status) | This compound GI50/IC50 (µM) | PLX4720 GI50/IC50 (µM) |
| A375 (V600E) | 0.015 (p-ERK IC50)[1] | 0.50[2][3] |
| COLO205 (V600E) | Not reported | 0.31[2][3] |
| WM2664 (V600E) | Not reported | 1.5[2][3] |
| COLO829 (V600E) | Not reported | 1.7[2][3] |
| M14 (V600E) | ~0.1[1] | Not reported |
Table 3: Cellular Activity of this compound and PLX4720 in BRAFV600E Mutant Cell Lines.
The Phenomenon of Paradoxical MAPK Pathway Activation
A critical aspect of first-generation RAF inhibitors like this compound and PLX4720 is the phenomenon of paradoxical activation of the MAPK pathway in BRAF wild-type cells, particularly those with upstream RAS mutations.[9][10][11][12][13][14] This occurs because inhibitor binding to one protomer of a RAF dimer can allosterically transactivate the other, drug-free protomer, leading to increased MEK and ERK phosphorylation.[9][15] This unintended activation can promote the growth of tumors with wild-type BRAF and has been implicated in the development of secondary malignancies. Both this compound and PLX4720 have been shown to induce this paradoxical activation.[10][11][16]
Caption: The MAPK Signaling Pathway and a simplified representation of the inhibitory actions and paradoxical activation by this compound and PLX4720.
Experimental Methodologies
The data presented in this guide are derived from standard biochemical and cell-based assays. Below are generalized protocols for the key experiments.
In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.
-
Reaction Setup: Recombinant kinase (e.g., BRAFV600E), a substrate (e.g., biotinylated MEK), and ATP are combined in a reaction buffer (e.g., 20 mM HEPES, 10 mM MgCl2, 1 mM DTT).[2]
-
Inhibitor Addition: A range of concentrations of the test compound (this compound or PLX4720) is added to the reaction mixture.
-
Incubation: The reaction is incubated at room temperature for a defined period to allow for phosphorylation.
-
Detection: The level of substrate phosphorylation is quantified. A common method is AlphaScreen, where antibody-coated donor and acceptor beads generate a chemiluminescent signal when in proximity, which is inversely proportional to the inhibitor's activity.[17]
-
Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.[8]
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pnas.org [pnas.org]
- 5. Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PLX-4720 | B-Raf Inhibitor | TargetMol [targetmol.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Registered report: RAF inhibitors prime wild-type RAF to activate the MAPK pathway and enhance growth - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Paradoxical oncogenesis and the long term consequences of BRAF inhibition in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rochester.alma.exlibrisgroup.com [rochester.alma.exlibrisgroup.com]
- 13. Exploiting Paradoxical Activation of Oncogenic MAPK Signaling by Targeting Mitochondria to Sensitize NRAS Mutant-Melanoma to Vemurafenib [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. www-ssrl.slac.stanford.edu [www-ssrl.slac.stanford.edu]
- 16. Paradoxical activation and RAF inhibitor resistance of BRAF protein kinase fusions characterizing pediatric astrocytomas - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
In Vivo Efficacy of Raf Inhibitors: A Comparative Guide
This guide provides a detailed comparison of the in vivo efficacy of various Raf inhibitors, focusing on key preclinical data. It is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of different therapeutic alternatives.
Overview of Raf Inhibition
The Raf kinases (A-Raf, B-Raf, and C-Raf) are critical components of the RAS-RAF-MEK-ERK signaling pathway, which regulates cell proliferation, differentiation, and survival.[1] Mutations in the BRAF gene, particularly the V600E substitution, lead to constitutive activation of this pathway, driving tumorigenesis in a significant portion of human cancers, including melanoma, colorectal cancer, and thyroid cancer. Raf inhibitors are a class of targeted therapies designed to block the activity of mutated B-Raf proteins, thereby inhibiting downstream signaling and tumor growth.
This guide will compare the in vivo efficacy of several key Raf inhibitors, including first-generation inhibitors like vemurafenib and dabrafenib, and multi-kinase/pan-Raf inhibitors such as sorafenib, regorafenib, and TAK-632.
Signaling Pathway
The diagram below illustrates the canonical RAS-RAF-MEK-ERK signaling pathway and the points of inhibition by various Raf inhibitors.
Efficacy Comparison Data
The following tables summarize the in vivo efficacy of various Raf inhibitors in preclinical xenograft models.
Table 1: Sorafenib vs. Regorafenib in Hepatocellular Carcinoma (HCC) Xenograft Models
| Inhibitor | Dose | Animal Model | Tumor Model | Efficacy Outcome | Reference |
| Sorafenib | 30 mg/kg, p.o., q.d. | Mouse | H129 hepatoma | Median survival: 33 days (vs. 28 days for vehicle) | [2][3][4] |
| Regorafenib | 10 mg/kg, p.o., q.d. | Mouse | H129 hepatoma | Median survival: 36 days (vs. 27 days for vehicle, p=0.0269) | [2][3][4] |
| Sorafenib | 30 mg/kg, p.o., q.d. | Mouse | Patient-Derived HCC Xenografts (10 models) | Significant tumor growth inhibition in 7 out of 10 models. | [2][3] |
| Regorafenib | 10 mg/kg, p.o., q.d. | Mouse | Patient-Derived HCC Xenografts (10 models) | Significant tumor growth inhibition in 8 out of 10 models; superior response to sorafenib in 4 models. | [2][3] |
Table 2: First-Generation B-Raf Inhibitors in BRAF V600E-Mutant Xenograft Models
| Inhibitor | Dose | Animal Model | Tumor Model | Efficacy Outcome | Reference |
| PLX4032 (Vemurafenib) | 20 mg/kg, p.o., b.i.d. | Nude Mice | COLO205 (colorectal) | Significant tumor regressions; 8 out of 10 animals achieved complete response. | [5] |
| PLX4720 | 20 mg/kg, p.o., q.d. | Nude Mice | COLO205 (colorectal) | Substantial block of tumor growth; 4 out of 9 treated mice had tumor regressions to below palpable levels. | [6] |
| Dabrafenib | - | Mouse | BRAF V600E Melanoma | Led to decreased proliferation and regression in xenograft models. | [7] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited are provided below.
Xenograft Mouse Model for Efficacy Studies
This protocol outlines a general workflow for assessing the in vivo anti-tumor efficacy of Raf inhibitors using a subcutaneous xenograft model.
1. Animal Model:
-
Immunodeficient mice (e.g., nude or NSG mice) are typically used to prevent rejection of human tumor xenografts.[8][9]
2. Tumor Implantation:
-
A suspension of human cancer cells (e.g., A375 melanoma or COLO205 colorectal cancer cells) harboring the relevant BRAF mutation is subcutaneously injected into the flank of each mouse.[8]
3. Treatment:
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.
-
The Raf inhibitor, formulated in a suitable vehicle, and the vehicle control are administered to the respective groups. The route of administration is commonly oral gavage, and the dosing schedule can be once or twice daily.[2][3][4][5][6]
4. Efficacy Evaluation:
-
Tumor volume and body weight are monitored throughout the study. Tumor volume is often calculated using the formula: Volume = (Length x Width²) / 2.
-
At the end of the study, mice are euthanized, and the tumors are excised for further analysis, which may include weighing, histopathology, and biomarker analysis (e.g., p-ERK levels).
-
The primary efficacy endpoint is often tumor growth inhibition (TGI).
Patient-Derived Xenograft (PDX) Models
For a more clinically relevant assessment, patient-derived xenograft (PDX) models are utilized. This involves the direct implantation of patient tumor tissue into immunodeficient mice.[2][3][9]
1. Model Establishment:
-
Tumor fragments from a patient are subcutaneously implanted into immunocompromised mice (e.g., NSG mice).[8]
2. Efficacy Study:
-
Once a sufficient number of mice with established PDX tumors of a similar passage number are available, the same procedures for randomization, treatment, and efficacy evaluation as in the cell line-derived xenograft models are followed.[2][3]
Conclusion
The in vivo data presented in this guide demonstrate the anti-tumor activity of various Raf inhibitors in preclinical models. Head-to-head comparisons, such as that between regorafenib and sorafenib, reveal differences in efficacy that may inform clinical development and application.[2][3][4] First-generation B-Raf inhibitors like vemurafenib and its precursor PLX4720 show significant efficacy in BRAF V600E-mutant models.[5][6] The development of next-generation and pan-Raf inhibitors aims to overcome resistance mechanisms and broaden the therapeutic utility of targeting the Raf signaling pathway.[10][11][12][13][14][15][16] The experimental protocols provided herein serve as a foundation for the design and interpretation of future in vivo studies in this field.
References
- 1. Molecular Pathways and Mechanisms of BRAF in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor effects of regorafenib and sorafenib in preclinical models of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antitumor effects of regorafenib and sorafenib in preclinical models of hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical efficacy of a RAF inhibitor needs broad target blockade in BRAF-mutant melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Dabrafenib and its potential for the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. A next-generation BRAF inhibitor overcomes resistance to BRAF inhibition in patients with BRAF-mutant cancers using pharmacokinetics-informed dose escalation. [vivo.weill.cornell.edu]
- 11. Antitumor activity of the selective pan-RAF inhibitor TAK-632 in BRAF inhibitor-resistant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. aacrjournals.org [aacrjournals.org]
- 14. [PDF] Antitumor activity of the selective pan-RAF inhibitor TAK-632 in BRAF inhibitor-resistant melanoma. | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. aacrjournals.org [aacrjournals.org]
Benchmarking AZ-628 Against Next-Generation RAF Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of RAF-targeted cancer therapies is rapidly evolving. While first-generation BRAF inhibitors marked a significant breakthrough, particularly for BRAF V600E-mutant melanomas, their efficacy is often limited by acquired resistance and the paradoxical activation of the MAPK pathway in BRAF wild-type cells. This has spurred the development of next-generation RAF inhibitors with improved mechanisms of action. This guide provides an objective comparison of AZ-628, a potent Type II RAF inhibitor, against emerging next-generation RAF inhibitors, supported by experimental data and detailed methodologies.
Executive Summary
This compound distinguishes itself from first-generation RAF inhibitors by its ability to inhibit both monomeric and dimeric forms of RAF kinases without inducing paradoxical ERK activation. This characteristic is crucial for overcoming a key mechanism of resistance and reducing treatment-associated toxicities. Next-generation RAF inhibitors, such as KIN-2787 and PF-07799933, are being developed to offer broader activity against various RAF mutations and to further mitigate the issue of paradoxical activation. This guide will delve into the comparative efficacy, selectivity, and mechanisms of these inhibitors.
Data Presentation: Quantitative Comparison of RAF Inhibitors
The following tables summarize the available quantitative data for this compound and selected next-generation RAF inhibitors. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions.
Table 1: Biochemical Potency of this compound Against RAF Kinases
| Kinase Target | IC50 (nM) |
| c-Raf-1 | 29 |
| B-Raf (V600E) | 34 |
| B-Raf (wild-type) | 105 |
Data sourced from in vitro kinase assays.
Table 2: Biochemical Potency of Next-Generation RAF Inhibitors
| Inhibitor | Kinase Target | IC50 (nM) |
| KIN-2787 | RAF1 (c-Raf) | 0.06 - 3.46 |
| BRAF | 0.06 - 3.46 | |
| ARAF | 0.06 - 3.46 | |
| Tovorafenib (DAY101) | BRAF (V600E) | 7.1 |
| BRAF (wild-type) | 10.1 | |
| CRAF (wild-type) | 0.7 |
Data for KIN-2787 and Tovorafenib are from biochemical assays. Direct comparative data for PF-07799933 in the form of IC50 values from publicly available sources is limited; however, it is described as a potent pan-mutant BRAF inhibitor.
Mechanism of Action: Evading the Paradox
First-generation RAF inhibitors (Type I) primarily target the active, monomeric form of BRAF V600E. However, in BRAF wild-type cells, these inhibitors can paradoxically promote the dimerization and activation of other RAF isoforms, leading to unintended cell proliferation. This compound, a Type II inhibitor, binds to the inactive conformation of RAF, preventing the conformational changes necessary for dimerization and activation. Next-generation inhibitors are designed to inhibit both monomeric and dimeric forms of RAF, effectively "breaking" the paradox.
Caption: RAF signaling pathway and inhibitor mechanisms.
Experimental Protocols
This section provides detailed methodologies for key experiments used to benchmark RAF inhibitors.
Biochemical Kinase Assay (In Vitro Potency)
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of purified RAF kinases.
a. Materials:
-
Recombinant human RAF kinases (e.g., B-Raf V600E, c-Raf)
-
MEK1 (substrate)
-
ATP (Adenosine Triphosphate)
-
Test compounds (this compound, next-generation inhibitors)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar
-
384-well plates
b. Protocol:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the assay buffer, recombinant RAF kinase, and MEK1 substrate.
-
Add the diluted test compounds to the wells. Include a DMSO-only control (vehicle) and a no-enzyme control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP using a luminescent assay kit according to the manufacturer's instructions.
-
Calculate the percentage of kinase inhibition for each compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Cell-Based Western Blot for Phospho-ERK (Cellular Efficacy)
This experiment measures the ability of an inhibitor to block the phosphorylation of ERK, a key downstream effector in the RAF signaling pathway, within cancer cells.
a. Materials:
-
Cancer cell lines with relevant BRAF mutations (e.g., A375 - BRAF V600E) or wild-type BRAF (e.g., HEK293T)
-
Cell culture medium and supplements
-
Test compounds (this compound, next-generation inhibitors)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit (Thermo Fisher Scientific)
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
b. Protocol:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds or DMSO (vehicle control) for a specified duration (e.g., 2 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies for total ERK and a loading control to ensure equal protein loading.
-
Quantify the band intensities to determine the ratio of phospho-ERK to total ERK.
Cell Viability Assay (Anti-proliferative Activity)
This assay assesses the effect of the inhibitors on the proliferation and viability of cancer cells.
a. Materials:
-
Cancer cell lines (e.g., A375)
-
Cell culture medium and supplements
-
Test compounds
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar (e.g., MTT, XTT)
b. Protocol:
-
Seed cells in a 96-well plate at a predetermined density.
-
Allow the cells to adhere overnight.
-
Treat the cells with a range of concentrations of the test compounds or DMSO (vehicle control).
-
Incubate the plate for 72 hours.
-
Measure cell viability using the CellTiter-Glo® assay, which quantifies ATP levels as an indicator of metabolically active cells.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the GI50 (concentration for 50% growth inhibition) or IC50 value from the dose-response curve.
Mandatory Visualizations
Safety Operating Guide
Proper Disposal of AZ-628: A Guide for Laboratory Professionals
St. Louis, MO – Researchers and drug development professionals utilizing the potent Raf kinase inhibitor AZ-628 must adhere to strict disposal procedures to ensure personnel safety and environmental compliance. Due to its classification as a hazardous substance, improper disposal of this compound can pose significant risks. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound, aligning with general laboratory safety standards and hazardous waste regulations.
This compound is categorized as toxic if swallowed, a skin and eye irritant, and may cause respiratory irritation. Therefore, adherence to safety protocols is paramount throughout the handling and disposal process.
Immediate Safety and Handling
Before beginning any disposal procedure, ensure you are in a well-ventilated area, preferably within a chemical fume hood. Appropriate personal protective equipment (PPE) is mandatory.
Required Personal Protective Equipment (PPE):
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Chemical splash goggles |
| Hand Protection | Gloves | Chemical-resistant (e.g., nitrile) |
| Body Protection | Lab Coat | Standard laboratory coat |
| Respiratory | Respirator | Recommended if not in a fume hood |
Step-by-Step Disposal Protocol for this compound
This protocol is designed to guide laboratory personnel in the safe disposal of this compound waste, including pure compound, contaminated labware, and solutions.
1. Waste Identification and Segregation:
-
Hazardous Waste Determination: All materials contaminated with this compound must be treated as hazardous waste. This includes, but is not limited to:
-
Unused or expired this compound powder.
-
Solutions containing this compound.
-
Contaminated labware (e.g., pipette tips, vials, flasks).
-
Spill cleanup materials.
-
-
Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Keep it separate from non-hazardous trash and other chemical waste types to prevent dangerous reactions.
2. Waste Accumulation and Storage:
-
Container Selection: Use a designated, leak-proof, and chemically compatible container for collecting this compound waste. The container must have a secure, tight-fitting lid.
-
Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and a description of the contents (e.g., "Solid Waste," "Aqueous Solution").
-
Storage: Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory. This area should be away from general traffic and clearly marked.
3. Disposal of Empty Containers:
-
Empty containers that held this compound must also be managed as hazardous waste.
-
Triple-rinse the container with a suitable solvent.
-
Collect the rinsate and dispose of it as hazardous waste.
-
After triple-rinsing, deface the original label, and dispose of the container according to your institution's guidelines for hazardous waste containers.
4. Scheduling Waste Pickup:
-
Once the waste container is full or has reached the maximum allowable accumulation time as per institutional policy, contact your EHS department to schedule a pickup.
-
Ensure all required documentation is completed accurately, detailing the contents of the waste container.
5. Spill Management:
-
In the event of a spill, evacuate the immediate area and alert your supervisor and EHS department.
-
If trained and equipped, clean the spill using a spill kit.
-
All materials used for spill cleanup must be collected and disposed of as hazardous waste.
Experimental Protocol Workflow for Waste Management
The following diagram illustrates the general workflow for managing chemical waste in a laboratory setting, applicable to the disposal of this compound.
Decision Workflow for Empty Container Disposal
This diagram outlines the decision-making process for the disposal of empty containers that have held hazardous chemicals like this compound.
Essential Safety and Operational Protocols for Handling AZ-628
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe Handling, Application, and Disposal of the Kinase Inhibitor AZ-628.
This document provides critical safety and logistical information for the laboratory use of this compound, a potent pan-Raf kinase inhibitor. Adherence to these guidelines is essential to ensure personnel safety and maintain experimental integrity. The following procedural guidance and data are intended to be a preferred resource for laboratory safety and chemical handling protocols.
Personal Protective Equipment (PPE) and Safety Precautions
Given that this compound is classified as toxic if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation, a stringent PPE protocol is mandatory. The following table summarizes the required personal protective equipment.
| Equipment | Specification | Purpose |
| Gloves | Double-gloving with nitrile gloves (minimum 0.11 mm thickness) | Prevents skin contact and absorption. |
| Eye Protection | Chemical safety goggles and a face shield | Protects against splashes and aerosols. |
| Lab Coat | Disposable, knee-length, cuffed lab coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | N95 or higher-rated respirator | Required when handling the powder form to prevent inhalation. |
Handling Procedures:
-
All work with solid this compound and concentrated stock solutions must be conducted in a certified chemical fume hood.
-
A designated area for working with this compound should be clearly marked.
-
An emergency eyewash and safety shower must be readily accessible.
-
A spill kit containing absorbent materials, appropriate cleaning agents, and waste disposal bags must be available in the immediate work area.
Experimental Protocols
This compound is a potent, ATP-competitive inhibitor of Raf kinases, with IC50 values of 105 nM for B-Raf, 34 nM for B-RafV600E, and 29 nM for c-Raf-1.[1] It effectively suppresses the MEK/ERK signaling pathway.
Cell Viability Assay (MTT/CCK-8)
This protocol outlines a common method to assess the cytotoxic effects of this compound on cancer cell lines.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a cell culture medium to achieve the desired final concentrations.
-
Treatment: Replace the existing medium with the medium containing various concentrations of this compound. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Viability Assessment:
-
For MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. Then, add a solubilizing agent to dissolve the formazan crystals.
-
For CCK-8 Assay: Add CCK-8 solution to each well and incubate for 1-4 hours.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Western Blot Analysis for Pathway Inhibition
This protocol is designed to qualitatively and quantitatively assess the inhibition of the Raf/MEK/ERK signaling pathway by this compound.
Methodology:
-
Cell Treatment: Treat cultured cells with various concentrations of this compound for a defined period (e.g., 2, 6, or 24 hours).
-
Cell Lysis: Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer.
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of key pathway proteins (e.g., p-MEK, MEK, p-ERK, ERK).
-
Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the extent of pathway inhibition.
Signaling Pathway Diagram
The following diagram illustrates the canonical RAS/RAF/MEK/ERK signaling pathway and the point of inhibition by this compound.
Caption: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of this compound.
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused solid this compound | Collect in a clearly labeled, sealed container as "Hazardous Chemical Waste." |
| Contaminated Labware (e.g., pipette tips, tubes) | Collect in a designated, lined biohazard or chemical waste container. |
| Liquid Waste (e.g., stock solutions, media containing this compound) | Collect in a sealed, labeled "Hazardous Chemical Waste" container. Do not pour down the drain. |
| Contaminated PPE | Place in a designated, sealed bag for hazardous waste disposal. |
All waste must be disposed of through the institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company. Follow all local, state, and federal regulations for hazardous waste disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
